The synthesis of highly functionalized, poly-substituted aromatic building blocks is a cornerstone of modern materials science. 2,5-Dibromo-4-(decyloxy)phenol is a critical intermediate in the development of complex soft matter, including liquid crystalline Kagome phases and X-shaped bolapolyphiles. As a Senior Application Scientist, I have structured this whitepaper to move beyond generic procedures, providing you with the mechanistic causality, chemoselective strategies, and self-validating protocols required to execute this synthesis with high fidelity.
Strategic Retrosynthetic Framework
The primary challenge in synthesizing 2,5-dibromo-4-(decyloxy)phenol lies in the orthogonal functionalization of a symmetric aromatic core while preserving reactive halogen substituents.
A direct electrophilic bromination of 4-decyloxyphenol often yields complex isomeric mixtures due to the competing directing effects of the hydroxyl and alkoxy groups. Conversely, direct mono-alkylation of 2,5-dibromohydroquinone with 1-bromodecane is statistically inefficient and complicates purification due to the lipophilicity of the resulting mixtures.
To circumvent these issues, the optimal synthetic route relies on stepwise desymmetrization using a temporary benzyl protecting group. The workflow proceeds through four distinct phases:
Electrophilic aromatic bromination of hydroquinone.
Statistical mono-benzylation to break symmetry.
Williamson ether synthesis to install the decyl tail.
Chemoselective transfer hydrogenation to reveal the target phenol.
Figure 1: Four-step synthetic workflow for 2,5-Dibromo-4-(decyloxy)phenol.
Mechanistic Rationale & Chemoselectivity
The Challenge of Desymmetrization
In Step 2, we deliberately employ a statistical mono-protection strategy. By reacting the symmetric 2,5-dibromohydroquinone with exactly 1.0 equivalent of base and 1.0 equivalent of benzyl chloride, we generate a predictable mixture of unreacted starting material, the desired mono-benzylated product, and a di-benzylated byproduct . While the theoretical maximum yield of the mono-adduct is statistically capped, this approach is highly pragmatic: the starting materials are inexpensive, and the distinct polarity differences between the three species make chromatographic separation trivial.
The Transfer Hydrogenation Imperative
Step 4 is the most critical juncture of the synthesis. The objective is to cleave the benzyl ether to unmask the phenol. Standard catalytic hydrogenation—using hydrogen gas (
H2
) over Palladium on Carbon (Pd/C)—poses a severe risk of hydrodebromination , where the aryl C-Br bonds undergo hydrogenolysis.
To achieve chemoselectivity, we utilize transfer hydrogenation with cyclohexene and Pearlman’s catalyst (
Pd(OH)2/C
). Cyclohexene acts as a mild, controlled hydrogen donor (aromatizing to benzene in the process). This maintains a low local concentration of active hydrogen on the catalyst surface, which is sufficient to cleave the benzylic C-O bond but entirely preserves the robust aryl C-Br bonds .
Validated Experimental Workflows
The following self-validating protocols are designed to ensure reproducibility and high product fidelity.
Step 1: Synthesis of 2,5-Dibromohydroquinone
Preparation: Dissolve hydroquinone (22.00 g, 0.2 mol) in 100 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.
Bromination: Prepare a solution of elemental bromine (20.9 mL, 0.4 mol) in 50 mL of acetic acid. Add this solution dropwise to the hydroquinone mixture at room temperature. The first bromination directs the second equivalent to the para position relative to the newly installed bromine, ensuring 2,5-substitution.
Reaction: Stir the dark mixture for 1 hour at room temperature.
Workup: Remove the acetic acid under reduced pressure. Recrystallize the crude solid twice from a 1:1 mixture of methanol and water to yield pure 2,5-dibromohydroquinone as a colorless solid.
Step 2: Synthesis of 4-Benzyloxy-2,5-dibromophenol
Deprotonation: Suspend 2,5-dibromohydroquinone (15.23 g, 0.06 mol) and sodium hydroxide (2.28 g, 0.06 mol) in 150 mL of methanol. Stir until a homogeneous phenoxide solution forms.
Alkylation: Dissolve benzyl chloride (7.20 g, 0.06 mol) in 30 mL of methanol. Add this dropwise to the reaction mixture.
Reaction: Heat the mixture to reflux for 2 hours.
Workup: Cool to room temperature, quench with concentrated HCl to protonate unreacted phenols, and extract with dichloromethane. Purify the crude mixture via silica gel column chromatography to isolate the mono-benzylated product from the di-benzylated impurity and unreacted starting material.
Step 3: Synthesis of 1-Benzyloxy-2,5-dibromo-4-decyloxybenzene
Preparation: Dissolve 4-benzyloxy-2,5-dibromophenol (1.0 equiv) in anhydrous acetonitrile.
Reagent Addition: Add anhydrous potassium carbonate (
K2CO3
, 2.0 equiv) followed by 1-bromodecane (1.2 equiv).
K2CO3
is a sufficiently mild base to deprotonate the phenol without causing side reactions.
Reaction: Reflux the suspension under an inert nitrogen atmosphere for 12–16 hours. Monitor completion via TLC.
Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via column chromatography (e.g., hexane/ethyl acetate gradient) to yield the fully protected intermediate.
Step 4: Synthesis of 2,5-Dibromo-4-(decyloxy)phenol
Preparation: Dissolve 1-benzyloxy-2,5-dibromo-4-decyloxybenzene in ethyl acetate.
Catalyst Addition: Add Palladium hydroxide on carbon (
Pd(OH)2/C
, Pearlman's catalyst, ~10-20 wt%) and a large molar excess of cyclohexene (which acts as both the hydrogen donor and a co-solvent).
Reaction: Heat the mixture to reflux for 48 hours.
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to safely remove the pyrophoric palladium catalyst. Concentrate the filtrate under reduced pressure to afford the target 2,5-dibromo-4-(decyloxy)phenol in excellent yield.
Quantitative Process Metrics
To assist in scale-up and material planning, the quantitative data for this synthetic route is summarized below. Yields reflect isolated, purified products based on the cited literature parameters.
Step
Chemical Transformation
Key Reagents & Solvents
Reaction Time
Typical Isolated Yield
1
Electrophilic Bromination
Br2
, Acetic Acid
1.0 h
28% (Post-recrystallization)
2
Statistical Mono-Protection
Benzyl Chloride, NaOH, MeOH
2.0 h
17% (Statistical maximum)
3
Williamson Ether Synthesis
1-Bromodecane,
K2CO3
,
CH3CN
12.0 - 16.0 h
85% - 91%
4
Transfer Hydrogenation
Pd(OH)2/C
, Cyclohexene, EtOAc
48.0 h
92%
Note: While the yields for Steps 1 and 2 appear mathematically low, they are standard for these specific transformations. The low yield in Step 1 is a trade-off for high purity via double recrystallization, and Step 2 is governed by the statistical distribution of desymmetrization.
Conclusion
The synthesis of 2,5-dibromo-4-(decyloxy)phenol requires a careful orchestration of protecting group chemistry and chemoselective catalysis. By utilizing a statistical mono-benzylation approach, we successfully break the symmetry of the hydroquinone core. More importantly, by substituting standard catalytic hydrogenation with a cyclohexene-driven transfer hydrogenation, we completely eliminate the risk of hydrodebromination. This self-validating system ensures the high-yield recovery of the target compound, ready for downstream integration into advanced liquid crystalline and polymeric architectures.
Title: Effects of Lateral and Terminal Chains of X-Shaped Bolapolyphiles with Oligo(phenylene ethynylene) Cores on Self-Assembly Behaviour. Part 1
Source: Polymers (Basel) / PubMed Central (2017)
URL: [Link]
Exploratory
Physicochemical Profiling and Synthetic Utility of 2,5-Dibromo-4-(decyloxy)phenol in Advanced Materials
Executive Summary 2,5-Dibromo-4-(decyloxy)phenol (CAS: 870703-49-4) is a highly specialized, polyfunctional aromatic building block that has become instrumental in the design of complex soft-matter architectures. Charact...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,5-Dibromo-4-(decyloxy)phenol (CAS: 870703-49-4) is a highly specialized, polyfunctional aromatic building block that has become instrumental in the design of complex soft-matter architectures. Characterized by a rigid dibrominated aromatic core and a flexible lipophilic decyl tail, this compound serves as a critical intermediate in the synthesis of X-shaped polyphiles and advanced liquid crystalline materials.
This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its unique phase-separation behavior, and field-proven synthetic protocols for its integration into macromolecular frameworks.
Structural Identity and Physicochemical Properties
The molecular architecture of 2,5-dibromo-4-(decyloxy)phenol (SMILES: CCCCCCCCCCOc1cc(Br)c(O)cc1Br) is a masterclass in functional asymmetry. It is a hydroquinone derivative where one hydroxyl group is alkylated with a 10-carbon chain, while the aromatic ring is substituted with two heavy bromine atoms in a para relationship.
This specific arrangement dictates its macroscopic properties, balancing strong intermolecular dipole interactions with the steric disruption caused by the aliphatic tail.
Quantitative Data Summary
Property
Value
Causality / Significance
Molecular Formula
C₁₆H₂₄Br₂O₂
Defines the baseline stoichiometry for downstream coupling.
Molecular Weight
408.17 g/mol
High mass driven by bromine atoms; increases overall density.
Melting Point
54 – 66 °C
The flexible decyl chain disrupts the rigid crystal packing normally seen in dibromophenols, significantly lowering the melting point.
Boiling Point
417.4 ± 40.0 °C
High boiling point resulting from strong dipole-dipole interactions and the hydrogen-bonding capacity of the free phenolic -OH.
Density
1.394 ± 0.06 g/cm³
The heavy bromine substituents elevate the density far above typical aliphatic or simple aromatic organic compounds.
LogP (Octanol/Water)
~7.4
Highly lipophilic. The 10-carbon alkyl chain and hydrophobic bromines drive extreme phase separation in aqueous environments.
H-Bond Donors
1
The single phenolic -OH provides a highly reactive, chemoselective anchor for further functionalization (e.g., etherification).
H-Bond Acceptors
2
Oxygen atoms in both the phenol and the ether linkages.
Data supported by supplier specifications from and computational models [1][2].
Mechanistic Role in Liquid Crystalline Architectures
In the realm of materials science, the synthesis of complex 3D structures—such as the elusive single-network "plumber's nightmare" or the Kagome lattice —requires building blocks that inherently resist uniform mixing. 2,5-Dibromo-4-(decyloxy)phenol is perfectly suited for this due to its capacity to be converted into an X-shaped polyphile ().
The Causality of Phase Separation
To form a liquid crystalline Kagome lattice, molecules must self-assemble into multi-compartment arrays. This requires a molecule with three mutually incompatible regions:
The Rigid Core: The para-bromine atoms (C2 and C5) act as perfect handles for Suzuki or Stille cross-coupling reactions, allowing the extension of the central ring into a rigid, rod-like aromatic core (e.g., a p-terphenyl backbone).
The Hydrocarbon Tail: The pre-installed decyloxy chain at C4 acts as a flexible, lipophilic spacer that forces microphase separation from the rigid core.
The Fluorocarbon Tail: The free phenolic -OH at C1 is selectively alkylated with a highly fluorinated chain. Because fluorocarbons are both hydrophobic and lipophobic, they repel both the aromatic core and the decyl chain.
This tripartite incompatibility forces the molecules to self-assemble into complex polygonal cylinders, ultimately yielding the Kagome tiling pattern.
Structural logic of 2,5-Dibromo-4-(decyloxy)phenol in X-shaped polyphile synthesis.
Field-Proven Experimental Workflows
The following protocols detail the synthesis of 2,5-dibromo-4-(decyloxy)phenol from its benzyl-protected precursor, and its subsequent functionalization. These methodologies are engineered to prevent common synthetic failures, specifically the unwanted hydrodehalogenation of the aryl bromides.
Chemoselective Debenzylation via Transfer Hydrogenation
Standard debenzylation using Pd/C and H₂ gas is catastrophic for this substrate, as the thermodynamic driving force will readily cleave the aryl-bromide bonds (hydrodehalogenation). To ensure trustworthiness and high yield, transfer hydrogenation using cyclohexene is employed. Cyclohexene acts as a mild, liquid hydrogen donor; the slow release of hydrogen equivalents during its aromatization to benzene selectively cleaves the benzyl ether while leaving the bromines intact.
Step-by-Step Protocol:
Preparation: Dissolve 1-benzyloxy-2,5-dibromo-4-decyloxybenzene (10.0 mmol) in 50 mL of ethyl acetate in a round-bottom flask.
Catalyst Addition: Add 20 wt% Pearlman’s catalyst (Pd(OH)₂/C, 2.0 g) and an excess of cyclohexene (100 mmol, ~10 mL).
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 75 °C) for 48 hours under an argon atmosphere.
Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 9:1). The disappearance of the non-polar starting material and the emergence of a highly UV-active, lower-Rf spot (the free phenol) indicates completion.
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography to yield 2,5-dibromo-4-(decyloxy)phenol as an off-white solid (~92% yield).
Phenolic Alkylation for Polyphile Synthesis
To create the incompatible third phase required for liquid crystal formation, the free phenol is alkylated with a highly fluorinated bromide (e.g., 5,5,6,6...-pentacosafluorohexadecyl bromide).
Step-by-Step Protocol:
Preparation: In a flame-dried flask, dissolve 2,5-dibromo-4-(decyloxy)phenol (5.0 mmol) and the fluoroalkyl bromide (5.5 mmol) in 30 mL of anhydrous acetonitrile (MeCN). Expert Insight: MeCN is chosen as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide ion.
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 15.0 mmol).
Reaction: Reflux the mixture for 16 hours under argon. The extended time and heat are necessary to overcome the steric bulk and phase-separation tendencies of the fluorinated chain.
Self-Validation: Confirm completion via ¹H NMR of a crude aliquot. The disappearance of the broad phenolic -OH singlet (~5.3 ppm) and the downfield shift of the newly formed α-methylene protons confirm successful etherification.
Workup: Quench with water, extract with dichloromethane (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via recrystallization.
Two-step synthetic workflow from benzyl ether to a fluorinated polyphile intermediate.
Safety, Handling, and Storage
As an active halogenated phenol, 2,5-dibromo-4-(decyloxy)phenol requires strict adherence to laboratory safety protocols:
Hazard Classifications: Classified under GHS with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Precautionary Measures: Utilize standard PPE. Adhere to P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do) ().
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The compound exhibits excellent long-term chemical stability when kept below 8°C and protected from direct UV light to prevent radical debromination.
References
Glettner, B., Liu, F., Zeng, X., Prehm, M., Baumeister, U., Walker, M., Bates, M. A., Boesecke, P., Ungar, G., & Tschierske, C. "Liquid-crystalline kagome." Angewandte Chemie International Edition, 47(47), 9063-9066 (2008). URL:[Link]
Foundational
A Technical Guide to the Structural Elucidation of 2,5-Dibromo-4-(decyloxy)phenol
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the definitive structural elucidation of 2,5-Dibromo-4-(decyloxy)phenol. Moving beyond a simple ch...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the definitive structural elucidation of 2,5-Dibromo-4-(decyloxy)phenol. Moving beyond a simple checklist of analytical techniques, this guide is structured to reflect the logical workflow of a practicing scientist, emphasizing the causality behind experimental choices and the synergy between different analytical methods. Our approach is rooted in establishing a self-validating system where each piece of data corroborates the others, leading to an unambiguous structural assignment.
Foundational Strategy: Synthesis and Purification
A prerequisite for accurate structural analysis is the synthesis of the target compound and its purification to a high degree of homogeneity. An impure sample will yield convoluted and misleading spectroscopic data. We propose a rational, two-step synthetic pathway followed by a robust purification protocol.
Synthetic Rationale
The proposed synthesis begins with a commercially available precursor, 4-hydroxyphenol (hydroquinone), and proceeds via two classical organic reactions:
Williamson Ether Synthesis: Formation of the decyloxy ether by reacting hydroquinone with 1-bromodecane under basic conditions. This selectively alkylates one of the phenolic hydroxyls.
Electrophilic Aromatic Bromination: The resulting 4-(decyloxy)phenol is then subjected to bromination. The powerful ortho-, para-directing effects of the hydroxyl (-OH) and decyloxy (-OR) groups activate the aromatic ring. With the para-position blocked by the decyloxy group, bromine is directed to the ortho-positions (C2 and C5) relative to the hydroxyl and ether linkages, respectively, to yield the desired product.
This synthetic approach is chosen for its high efficiency and predictable regioselectivity, making it a reliable method for obtaining the target molecule.
Caption: Proposed synthetic workflow for 2,5-Dibromo-4-(decyloxy)phenol.
Post-synthesis, the crude product will contain unreacted starting materials, byproducts, and residual reagents. A multi-step purification process is therefore critical.
Protocol: Recrystallization of 2,5-Dibromo-4-(decyloxy)phenol
Solvent Selection: The ideal recrystallization solvent should dissolve the compound readily at high temperatures but sparingly at low temperatures.[1] For a molecule with a polar phenol head and a long nonpolar alkyl tail, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective.
Dissolution: Dissolve the crude solid in a minimal amount of the hot primary solvent (e.g., ethanol).
Decolorization (Cautionary Note): While activated charcoal is often used to remove colored impurities, it should be avoided or used with extreme caution for phenolic compounds. Ferric ions present in some charcoal grades can form colored complexes with phenols, impairing the purification.[1]
Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until persistent turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly under vacuum. The purity can be initially assessed by a sharp melting point.
The Analytical Framework: A Multi-Technique Approach
No single analytical technique can provide absolute structural proof. Instead, we rely on the convergence of data from multiple orthogonal techniques. Mass spectrometry provides the molecular formula, NMR spectroscopy maps the atomic connectivity, and infrared spectroscopy confirms the presence of key functional groups.
Caption: Convergence of analytical techniques for structural elucidation.
Mass Spectrometry (MS): Defining the Molecular Formula
Mass spectrometry is the first-line technique to determine the molecular weight and elemental composition. For halogenated compounds, it provides a distinctive isotopic signature that is highly diagnostic.
Expertise & Experience: The most telling feature for a brominated compound is its isotopic pattern. Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in nearly equal abundance. A compound with two bromine atoms will exhibit a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. The observation of this pattern is strong evidence for the presence of two bromine atoms.
For High-Resolution MS (HRMS), confirming elemental composition.
Isotopic Peaks (M⁺)
m/z ~406, 408, 410
The characteristic 1:2:1 triplet confirming a dibrominated species.
Key Fragments
Loss of C₁₀H₂₁ (decyl radical)
Cleavage of the ether linkage, a common fragmentation pathway.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the presence of a polar hydroxyl group, derivatization is recommended to improve the compound's volatility and chromatographic behavior.[3][4]
Derivatization (Silylation): To a solution of ~1 mg of the purified compound in a suitable solvent (e.g., pyridine or acetonitrile), add a silylating agent (e.g., BSTFA with 1% TMCS). Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether.[3]
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
GC Separation: Use a non-polar capillary column (e.g., 5%-phenyl-polymethylsiloxane) suitable for separating compounds based on boiling point.[5] A typical temperature program would be an initial hold at 100°C followed by a ramp of 10-20°C/min to 300°C.
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data over a mass range of m/z 50-600.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Map
NMR spectroscopy provides the most detailed structural information, revealing the precise arrangement of carbon and hydrogen atoms. Both ¹H and ¹³C NMR are essential for a complete assignment.
¹H NMR Spectroscopy
This technique quantifies and characterizes all unique proton environments in the molecule.
Expertise & Experience: The aromatic region is particularly informative. The substitution pattern leaves two isolated aromatic protons. With no adjacent protons (a J-coupling distance of 3 bonds), they are expected to appear as sharp singlets, immediately confirming the 1,2,4,5-tetrasubstituted pattern of the benzene ring. The hydroxyl proton signal can be definitively identified by performing a D₂O shake experiment, where the -OH proton exchanges with deuterium and its signal disappears from the spectrum.[6]
Predicted Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.2
Singlet (s)
1H
Aromatic CH (position 3 or 6)
~6.9
Singlet (s)
1H
Aromatic CH (position 6 or 3)
~5.0-6.0
Broad Singlet (br s)
1H
Phenolic OH (position 1)
~4.0
Triplet (t)
2H
-O-CH₂ - (decyloxy chain)
~1.8
Multiplet (m)
2H
-O-CH₂-CH₂ - (decyloxy chain)
~1.2-1.5
Multiplet (m)
14H
-(CH₂ )₇- (decyloxy chain)
~0.9
Triplet (t)
3H
-CH₃ (decyloxy chain)
¹³C NMR Spectroscopy
This technique identifies all non-equivalent carbon atoms.
Expertise & Experience: The chemical shifts of the aromatic carbons are diagnostic. The carbons directly attached to the highly electronegative oxygen atoms (ipso-carbons) will be the most downfield-shifted in the aromatic region (~150-155 ppm).[7][8] Carbons bonded to bromine will appear significantly upfield (~110-120 ppm). Quaternary carbons (those without attached protons) will typically exhibit signals of lower intensity.[7]
Predicted Shift (δ, ppm)
Assignment
~152
Aromatic C -OH (C4)
~150
Aromatic C -OR (C1)
~118
Aromatic C -H (C3 or C6)
~116
Aromatic C -H (C6 or C3)
~115
Aromatic C -Br (C2 or C5)
~112
Aromatic C -Br (C5 or C2)
~70
-O-C H₂- (decyloxy chain)
~32
-C H₂- (decyloxy chain)
~29-30
-(C H₂)₇- (multiple overlapping signals)
~26
-C H₂- (decyloxy chain)
~23
-C H₂- (decyloxy chain)
~14
-C H₃ (decyloxy chain)
Protocol: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9] Tetramethylsilane (TMS) is typically added as an internal reference (δ 0.00 ppm).[10]
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer acquisition time will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[7]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups predicted by the proposed structure.
Expertise & Experience: The two most important regions to inspect are the broad O-H stretch of the phenol and the sharp C-H stretches of the decyloxy chain. The broadness of the O-H band is due to hydrogen bonding. The aliphatic C-H stretches appearing just below 3000 cm⁻¹ are a clear indication of the saturated alkyl chain, while the absence of significant signals in the alkyne or alkene regions further supports the overall structure.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3200 - 3600 (Broad)
O-H Stretch
Phenol
3050 - 3150
C-H Stretch
Aromatic
2850 - 2960 (Strong)
C-H Stretch
Aliphatic (Decyloxy)
1450 - 1600
C=C Stretch
Aromatic Ring
1200 - 1250 (Strong)
C-O Stretch
Aryl Ether
< 700
C-Br Stretch
Bromo-Aromatic
Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Application: Place a small amount of the purified solid sample directly onto the diamond crystal of the ATR accessory.
Data Acquisition: Apply pressure using the anvil to ensure good contact. Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.[9]
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.
Conclusion: A Self-Validating Structural Confirmation
The structural elucidation of 2,5-Dibromo-4-(decyloxy)phenol is definitively achieved through the systematic application and logical synthesis of data from MS, NMR, and IR spectroscopy.
MS confirms the molecular formula C₁₆H₂₄Br₂O₂ via the molecular ion peak and, crucially, verifies the presence of two bromine atoms through its characteristic 1:2:1 isotopic pattern.
¹H and ¹³C NMR provide an unambiguous map of the molecule's framework, confirming the 1,2,4,5-tetrasubstituted aromatic ring, the presence and connectivity of the decyloxy chain, and the phenolic hydroxyl group.
IR spectroscopy provides orthogonal validation, confirming the presence of all key functional groups: the phenolic -OH, the aryl ether linkage, the aromatic ring, the aliphatic chain, and the C-Br bonds.
Each technique provides a piece of the puzzle, and together they form a self-validating and trustworthy confirmation of the molecular structure, meeting the highest standards of scientific integrity.
References
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Chi, Y., et al. (2017). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. Talanta, 165, 14-21. Retrieved from [Link]
European Food Safety Authority (EFSA) Panel on Contaminants in the Food Chain (CONTAM). (2021). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 19(1), e06369. Retrieved from [Link]
Chi, Y., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta, 165, 14-21. Retrieved from [Link]
Clacens, J. M., et al. (2019). Compositions comprising 4-alkoxyphenol and 2-alkoxyphenol, and process for producing same. Google Patents.
Komiya, K., et al. (2001). Method for purifying a bromine compound. Google Patents.
Komiya, K., et al. (2003). Process for the purification of a bromine compound. Google Patents.
van der Westhuizen, J. H., et al. (2009). Electrochemical production of alkoxy-substituted phenols. Electrochimica Acta, 54(19), 4499-4505. Retrieved from [Link]
Yue, S., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. Journal of Chromatography A. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)-. PubChem. Retrieved from [Link]
Kundu, S., et al. (2014). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 136(28), 10023-10035. Retrieved from [Link]
Belohlav, L. R. (1964). Purification of liquid bromine contaminated with organic impurities. Google Patents.
Bryant, H. S. (1972). Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
Papadaki, M., et al. (2018). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Journal of Environmental Chemical Engineering, 6(4), 5195-5202. Retrieved from [Link]
Molinstincts. (n.d.). 2,5-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol. Retrieved from [Link]
University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
Journal of Chromatographic Science. (n.d.). Harvard Apparatus. Retrieved from [Link]
Kudryavtsev, A., et al. (2024). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Molecules, 29(12), 2845. Retrieved from [Link]
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sciencemadness.org. (2022, November 10). Interesting route to 4-methoxyphenol. Retrieved from [Link]
Jacquot, R., et al. (2016). Method for producing alkoxyphenol and alkoxy-hydroxybenzaldehyde. Google Patents.
Al-Suod, H., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). bromine. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]
Giamakis, A., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13948-13975. Retrieved from [Link]
SpectraBase. (n.d.). 2-(3,5-DIBROMO-4-ETHOXY-1-HYDROXY-4-METHOXY-2,5-CYCLOHEXADIEN-1-YL)-ETHANAMIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Supporting Information. (n.d.). Rsc.org. Retrieved from [Link]
Industrial & Engineering Chemistry. (2002). An Organic Residue from Bromine Purification. Industrial & Engineering Chemistry, 28(5), 612-612. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2,5-Dibromophenol. PubChem. Retrieved from [Link]
Hoffman Fine Chemicals. (n.d.). CAS 870703-49-4 | 2,5-Dibromo-4-(decyloxy)phenol. Retrieved from [Link]
Kumar, A., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 22(18), 5960-5965. Retrieved from [Link]
SCIRP. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]
Separation of Some Halogenated Phenols by GC-MS. (n.d.). Retrieved from [Link]
ResearchGate. (n.d.). 13C NMR spectra of phenol oxidation. Retrieved from [Link]
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
ACS Sustainable Chemistry & Engineering. (2016). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. ACS Sustainable Chemistry & Engineering, 4(5), 2757-2765. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
A Technical Guide to the Spectroscopic Characterization of 2,5-Dibromo-4-(decyloxy)phenol
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 2,5-Dibromo-4-(decyloxy)phenol (CAS 870703-49-4). Tailored for researchers, scientists, and professionals in dr...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 2,5-Dibromo-4-(decyloxy)phenol (CAS 870703-49-4). Tailored for researchers, scientists, and professionals in drug development, this document offers a predictive yet robust framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative data from analogous halogenated phenols.
Introduction: The Significance of 2,5-Dibromo-4-(decyloxy)phenol
2,5-Dibromo-4-(decyloxy)phenol is a polyhalogenated organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a dibrominated phenolic ring coupled with a long alkyl ether chain, suggests a molecule with tailored lipophilicity and potential biological activity. Accurate structural confirmation is the cornerstone of any further investigation into its properties and applications. This guide provides the anticipated spectroscopic fingerprint of this molecule, serving as a benchmark for its synthesis and characterization.
Synthesis and Purity Considerations
The quality of spectroscopic data is intrinsically linked to the purity of the sample. The synthesis of 2,5-Dibromo-4-(decyloxy)phenol would likely involve the etherification of 2,5-dibromohydroquinone followed by selective mono-O-alkylation with 1-bromodecane, or the bromination of 4-(decyloxy)phenol. The choice of synthetic route will influence the potential impurities. For instance, the bromination of 4-(decyloxy)phenol could yield regioisomers, while the etherification route might result in unreacted starting materials or di-alkylated byproducts.
Experimental Protocol: Synthesis of 2,5-Dibromo-4-(decyloxy)phenol (Proposed)
A plausible synthetic route involves the bromination of 4-(decyloxy)phenol.
Dissolution: Dissolve 4-(decyloxy)phenol (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask.
Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the bromination reaction.
Bromination: Add a solution of bromine (2.0 eq.) in the same solvent dropwise to the stirred solution. The reaction should be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the starting material and the formation of the product.
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2,5-Dibromo-4-(decyloxy)phenol.
The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and NMR before proceeding with detailed spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2,5-Dibromo-4-(decyloxy)phenol, both ¹H and ¹³C NMR will provide definitive information about its atomic connectivity.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 2,5-Dibromo-4-(decyloxy)phenol is expected to be relatively simple and highly informative. The predicted chemical shifts (in ppm, relative to a TMS standard in CDCl₃) are detailed in the table below.
Proton Assignment
Expected Chemical Shift (ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Ar-H (H-3 or H-6)
~7.2 - 7.4
Singlet
1H
N/A
Ar-H (H-3 or H-6)
~6.9 - 7.1
Singlet
1H
N/A
Ar-OH
~5.0 - 6.0
Broad Singlet
1H
N/A
-OCH₂-
~3.9 - 4.1
Triplet
2H
~6.5 - 7.0
-OCH₂CH₂ -
~1.7 - 1.9
Quintet
2H
~7.0 - 7.5
-(CH₂)₇-
~1.2 - 1.5
Multiplet
14H
N/A
-CH₃
~0.8 - 0.9
Triplet
3H
~6.5 - 7.0
Causality Behind Experimental Choices: The use of a deuterated solvent like chloroform-d (CDCl₃) is standard for dissolving organic compounds for NMR analysis. The addition of a small amount of D₂O would result in the disappearance of the Ar-OH signal due to proton exchange, confirming its assignment.[1]
Interpretation:
The two aromatic protons will appear as singlets due to the lack of adjacent protons for coupling. Their distinct chemical shifts are due to the different electronic environments created by the neighboring bromine, hydroxyl, and decyloxy groups.
The phenolic hydroxyl proton will be a broad singlet, and its chemical shift can vary with concentration and temperature.
The decyloxy chain will exhibit characteristic signals for a long alkyl chain: a triplet for the terminal methyl group, a triplet for the methylene group attached to the oxygen, and a large multiplet for the remaining methylene groups.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Carbon Assignment
Expected Chemical Shift (ppm)
Ar-C (C-OH)
~150 - 155
Ar-C (C-ODecyl)
~145 - 150
Ar-C (C-Br)
~110 - 120
Ar-C (C-H)
~115 - 125
-OCH₂-
~68 - 72
-OCH₂C H₂-
~28 - 32
-(CH₂)₇-
~22 - 30
-CH₃
~14
Interpretation:
The aromatic region will show six distinct signals, corresponding to the six carbons of the benzene ring. The carbons attached to the electronegative oxygen and bromine atoms will be significantly shifted downfield.
The decyloxy chain carbons will appear in the aliphatic region of the spectrum, with the carbon attached to the oxygen (-OCH₂-) being the most downfield.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2,5-Dibromo-4-(decyloxy)phenol will be characterized by the vibrations of the O-H, C-H, C-O, and C-Br bonds, as well as the aromatic ring.
Functional Group
Expected Absorption Range (cm⁻¹)
Intensity
Phenolic O-H stretch
3200 - 3600
Strong, Broad
Aromatic C-H stretch
3000 - 3100
Medium
Aliphatic C-H stretch
2850 - 2960
Strong
Aromatic C=C stretch
1500 - 1600
Medium
C-O stretch (Aryl ether)
1200 - 1250
Strong
C-O stretch (Phenol)
1150 - 1200
Strong
C-Br stretch
500 - 600
Medium to Strong
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
Sample Preparation: Place a small amount of the solid 2,5-Dibromo-4-(decyloxy)phenol sample directly onto the ATR crystal.
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Interpretation:
A prominent broad band in the 3200-3600 cm⁻¹ region will be indicative of the hydrogen-bonded phenolic hydroxyl group.[1][2]
Strong absorptions in the 2850-2960 cm⁻¹ range will confirm the presence of the decyloxy alkyl chain.
The aromatic nature of the compound will be evident from the C=C stretching vibrations between 1500 and 1600 cm⁻¹.[2]
The presence of two strong C-O stretching bands will differentiate the aryl ether and phenolic C-O bonds.[2]
The C-Br stretching vibrations are expected in the fingerprint region at lower wavenumbers.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrum Data (Electron Ionization - EI):
Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms. The most abundant isotopes of bromine are ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Therefore, the molecular ion peak will appear as a triplet with m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.
m/z (C₁₆H₂₄⁷⁹Br₂O₂): 406.01
m/z (C₁₆H₂₄⁷⁹Br⁸¹BrO₂): 408.01
m/z (C₁₆H₂₄⁸¹Br₂O₂): 410.01
Key Fragmentation Patterns:
Loss of the decyl chain: A significant fragment would be observed corresponding to the loss of the C₁₀H₂₁ radical (141 Da), resulting in a dibromohydroxyphenoxy cation.
Benzylic cleavage: Cleavage of the C-O bond of the ether would lead to a fragment corresponding to the dibromophenol cation.
Loss of Br: Fragments corresponding to the loss of one or both bromine atoms may also be observed.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Injection: Inject a small volume of the solution into the GC inlet. The GC will separate the sample from any volatile impurities.
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI).
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of Experimental Workflow:
Caption: Workflow for GC-MS analysis of 2,5-Dibromo-4-(decyloxy)phenol.
Conclusion
The comprehensive spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a detailed and predictive characterization of 2,5-Dibromo-4-(decyloxy)phenol. This information is critical for any researcher working on the synthesis, purification, and application of this compound. By understanding the expected spectral features and the reasoning behind them, scientists can confidently verify the structure and purity of their samples, ensuring the integrity of their subsequent research.
References
Binding of phenol and differently halogenated phenols to dissolved humic matter as measured by NMR spectroscopy. (2009). PubMed. Available at: [Link]
Where do the odorous halogenated phenols in drinking water resources come from? (2026). ResearchGate. Available at: [Link]
Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)-. (n.d.). PubChem. Available at: [Link]
Separation of Some Halogenated Phenols by GC-MS. (n.d.). Asian Journal of Chemistry. Available at: [Link]
Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
CAS 870703-49-4 | 2,5-Dibromo-4-(decyloxy)phenol. (n.d.). Hoffman Fine Chemicals. Available at: [Link]
Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices. (2001). ACS Publications. Available at: [Link]
infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. Available at: [Link]
Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.). University of Richmond. Available at: [Link]
Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
2,5-Dibromo-4-(Decyloxy)phenol: A Premium Chemical Solution. (n.d.). Hoffman Chemicals. Available at: [Link]
Phenol, 2,6-dibromo-4-methyl-. (n.d.). NIST WebBook. Available at: [Link]
Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Available at: [Link]
p-BROMOPHENOL. (n.d.). Organic Syntheses. Available at: [Link]
Process for making 2,5-dihalogenated phenol. (n.d.). Google Patents.
17.11 Spectroscopy of Alcohols and Phenols. (n.d.). WOU. Available at: [Link]
Solubility Dynamics and Solvation Mechanisms of 2,5-Dibromo-4-(decyloxy)phenol: A Comprehensive Technical Guide
Executive Summary In the development of advanced organic materials, liquid crystals, and printed electronics, the solvation behavior of intermediate building blocks dictates formulation success. 2,5-Dibromo-4-(decyloxy)p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of advanced organic materials, liquid crystals, and printed electronics, the solvation behavior of intermediate building blocks dictates formulation success. 2,5-Dibromo-4-(decyloxy)phenol is a highly specialized, sterically hindered halogenated aromatic compound. Designing scalable synthetic or formulation workflows for this molecule requires a rigorous understanding of its thermodynamic solubility profile.
This whitepaper provides an in-depth analysis of the structural thermodynamics governing the solubility of 2,5-dibromo-4-(decyloxy)phenol, explicitly detailing its behavior across non-polar, polar aprotic, polar protic, and aqueous solvent systems. Furthermore, it outlines a self-validating empirical protocol for determining precise solubility limits in laboratory settings.
Molecular Architecture and Solvation Thermodynamics
To predict and manipulate solubility, we must first deconstruct the molecule's physicochemical architecture. 2,5-Dibromo-4-(decyloxy)phenol (CAS 870703-49-4) is a solid at room temperature with a melting point of 54–56 °C and a density of 1.394 g/cm³ (1)[1]. It is frequently utilized as a critical precursor in the synthesis of organic and printed electronics (2)[2].
Physicochemical Summary
Property
Value
IUPAC Name
2,5-Dibromo-4-(decyloxy)phenol
CAS Number
870703-49-4
Molecular Formula
C16H24Br2O2
Molecular Weight
408.17 g/mol
Melting Point
54 – 56 °C
Density (at 20 °C)
1.394 ± 0.06 g/cm³
The molecule's solvation dynamics are governed by competing intermolecular forces:
The Decyloxy Chain (C10): This long aliphatic tail imparts massive lipophilicity. It dominates the molecule's phase behavior, driving high affinity for non-polar solvents via London dispersion forces.
The Bromine Atoms (C2, C5): Heavy, highly polarizable halogens increase the molecular weight and steric bulk. They enhance solubility in polarizable solvents (like dichloromethane) through dipole-induced dipole interactions.
The Phenolic Hydroxyl (C1): Acts as a hydrogen bond donor and acceptor. However, its influence is heavily shielded by the ortho-bromine atom and overwhelmed by the sheer volume of the decyl chain.
Empirical Solubility Profile
Based on its structural thermodynamics, the solubility of 2,5-dibromo-4-(decyloxy)phenol varies drastically across solvent classes. The table below summarizes its predicted quantitative solubility behavior to guide initial formulation volumes.
Solvent
Solvent Class
Dielectric Constant (
ε
)
Estimated Solubility (mg/mL)
Dominant Solvation Mechanism
Hexane
Non-Polar
1.89
> 50
London dispersion forces (intercalation with C10 chain)
Toluene
Non-Polar (Aromatic)
2.38
> 100
π−π
stacking, dispersion forces
Dichloromethane (DCM)
Polar Aprotic
8.93
> 100
Dipole-induced dipole, high halogen affinity
Tetrahydrofuran (THF)
Polar Aprotic
7.52
> 100
Hydrogen bond acceptance (from phenol OH)
Ethanol
Polar Protic
24.5
10 - 20
H-bonding, heavily restricted by the hydrophobic tail
Unlike simple aliphatic compounds, 2,5-dibromo-4-(decyloxy)phenol possesses a weakly acidic phenolic proton. The electron-withdrawing inductive effect (-I) of the ortho and meta bromine atoms increases the acidity of the hydroxyl group compared to an unsubstituted phenol. Drawing parallels from structurally related compounds, the pKa of 2-bromophenol is established at 8.45 (3)[3], and thermodynamic analyses of brominated phenols demonstrate that halogenation significantly lowers the Gibbs free energy of formation in aqueous environments (4)[4]. Consequently, the pKa of 2,5-dibromo-4-(decyloxy)phenol is estimated to fall within the 7.5–8.5 range.
When exposed to aqueous bases (pH > 9, e.g., 0.1 M NaOH), the phenol deprotonates to form a phenoxide anion. However, complete aqueous dissolution does not occur. Instead, the molecule's architecture—a highly polar anionic headgroup paired with a massive lipophilic decyl tail—transforms it into an anionic surfactant . This amphiphilic nature drives the formation of micellar dispersions or liquid crystalline phases rather than true monomeric solutions.
Visualizing the Solvation Pathway
The following decision tree illustrates the thermodynamic phase behavior of the compound across different solvent environments.
Thermodynamic phase behavior and solvation pathways of 2,5-Dibromo-4-(decyloxy)phenol.
To empirically determine the exact thermodynamic solubility limit of 2,5-dibromo-4-(decyloxy)phenol for your specific application, standard kinetic dissolution is insufficient. The following protocol utilizes a self-validating feedback loop to ensure absolute accuracy.
Step 1: Solid-State Equilibration
Action: Add 500 mg of 2,5-dibromo-4-(decyloxy)phenol to 5.0 mL of the test solvent in a sealed borosilicate glass vial. Stir at 300 RPM at a constant 25.0 ± 0.1 °C using a Peltier-controlled block.
Causality: A large excess of solid ensures the chemical potential of the solute in the liquid phase equilibrates with the solid phase, defining true thermodynamic solubility rather than kinetic dissolution.
Validation Checkpoint: Extract 100 µL aliquots at
t=24
h and
t=48
h. If the quantified concentration difference is
<2%
, thermodynamic equilibrium is validated. If not, continue stirring.
Step 2: Phase Separation and Artifact Elimination
Action: Centrifuge the aliquot at 10,000 × g for 15 minutes. Filter the supernatant through a solvent-compatible 0.45 µm PTFE syringe filter, followed immediately by a 0.22 µm PTFE filter.
Causality: Highly lipophilic compounds can form sub-micron colloidal dispersions that artificially inflate solubility readings. Centrifugation followed by serial filtration ensures only fully solvated monomers are analyzed.
Validation Checkpoint: Compare the UV absorbance of the 0.45 µm filtrate versus the 0.22 µm filtrate. A match confirms the absence of colloidal artifacts.
Step 3: HPLC-UV Quantification
Action: Dilute the filtrate 1:100 in the mobile phase (e.g., 80:20 Acetonitrile:Water) to prevent precipitation. Analyze via HPLC-UV at
λmax
(approx. 280 nm for brominated phenols).
Causality: Direct measurement of saturated organic solutions violates the Beer-Lambert law due to detector saturation and self-association of the solute. Dilution brings the concentration into the linear dynamic range.
Validation Checkpoint: Ensure the calibration curve (0.1 to 50 µg/mL) yields an
R2>0.999
. Run a matrix spike recovery (acceptable range: 98-102%) to validate the absence of matrix effects.
References
Title: 2,5-Dibromo-4-(Decyloxy)phenol: A Premium Chemical Solution | Source: biola.edu | URL:1
Title: CAS 86134-26-1 2,5-Bis(trimethylstannyl)thiophene | Source: alfa-chemistry.com | URL:2
Title: The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments | Source: nih.gov | URL:4
Unlocking the Therapeutic Potential of Substituted Bromophenols: A Comprehensive Technical Guide
Executive Summary Substituted bromophenols (BPs) are a unique class of halogenated secondary metabolites predominantly isolated from marine red and brown algae, such as Rhodomela confervoides, Symphyocladia latiuscula, a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Substituted bromophenols (BPs) are a unique class of halogenated secondary metabolites predominantly isolated from marine red and brown algae, such as Rhodomela confervoides, Symphyocladia latiuscula, and Leathesia nana[1][2][3]. Characterized by their highly brominated benzyl units (frequently 2,3-dibromo-4,5-dihydroxybenzyl motifs), these compounds have transitioned from ecological curiosities to highly promising pharmacological lead compounds[4].
This technical whitepaper provides an in-depth analysis of the biological activities of substituted bromophenols, focusing on their mechanisms of action in metabolic disorders (anti-diabetic/anti-obesity) and oncology (anti-metastatic/cytotoxic). By dissecting the underlying signaling pathways and providing field-proven experimental protocols, this guide serves as a foundational resource for drug development professionals engineering the next generation of bromophenol-derived therapeutics.
Structural Paradigms & Pharmacophore Dynamics
The biological efficacy of substituted bromophenols is intrinsically linked to their unique physicochemical properties. The presence of bulky, electron-withdrawing bromine atoms on a phenolic ring serves three critical functions in drug-target interactions:
Phosphotyrosine Mimicry: The brominated phenolic ring acts as a bioisostere for phosphotyrosine, allowing these molecules to dock efficiently into the catalytic pockets of tyrosine phosphatases (like PTP1B)[2][3].
Halogen Bonding: Bromine atoms can act as electrophilic regions (sigma-holes) that form strong, highly directional halogen bonds with nucleophilic residues (e.g., backbone carbonyls) in target proteins, significantly increasing binding affinity compared to non-halogenated analogs.
Enhanced Lipophilicity: The incorporation of halogens increases the partition coefficient (LogP), facilitating superior transcellular absorption and membrane permeability, which is crucial for targeting intracellular enzymes.
The Metabolic Axis: PTP1B and
α
-Glucosidase Inhibition
Mechanistic Overview
Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin signaling pathway. It dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), dampening insulin sensitivity[2][3]. Substituted bromophenols have been identified as potent, selective PTP1B inhibitors. For instance, bromophenol derivatives from R. confervoides exhibit IC50 values ranging from 0.84 to 2.4 µM[2][4]. Furthermore, specific synthetic analogs like BP 2.12 demonstrate highly selective PTP1B inhibition (IC50 = 0.68 µM) without affecting other phosphatases like TCPTP or SHP-2[3].
Beyond direct enzyme inhibition, certain marine bromophenol derivatives, such as HPN (3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol), protect hepatocytes (HepG2 cells) against palmitate (PA)-induced lipotoxicity and apoptosis by directly down-regulating PTP1B expression[5].
To accurately quantify the IC50 of novel substituted bromophenols, a continuous colorimetric assay using p-nitrophenyl phosphate (pNPP) is the gold standard.
Causality & Design Rationale: PTP1B relies on a highly nucleophilic catalytic cysteine (Cys215) which is extremely susceptible to oxidation. The inclusion of Dithiothreitol (DTT) and EDTA in the assay buffer is non-negotiable; DTT maintains the cysteine in its reduced, active state, while EDTA chelates trace heavy metals that catalyze cysteine oxidation.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM DTT, 1 mM EDTA, and 150 mM NaCl. Self-validation: Verify pH exactly at 7.2 at room temperature; deviations will alter the ionization state of pNPP and the enzyme's active site.
Reagent Assembly: In a 96-well microplate, add 88 µL of assay buffer, 2 µL of the bromophenol test compound (dissolved in DMSO, final DMSO concentration
≤
2% to prevent solvent-induced denaturation), and 5 µL of recombinant human PTP1B enzyme (0.5 µg/mL final).
Pre-incubation: Incubate the mixture at 37°C for 15 minutes. Causality: This allows the bromophenol to achieve binding equilibrium with the enzyme before the substrate introduces competitive kinetics.
Reaction Initiation: Add 5 µL of 20 mM pNPP substrate to initiate the reaction.
Kinetic Measurement: Measure absorbance at 405 nm continuously for 10 minutes using a microplate reader.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the curve. Determine IC50 using non-linear regression analysis against a positive control (e.g., Ursolic acid or Suramin).
Oncology: Anti-Metastatic and Cytotoxic Mechanisms
Substituted bromophenols are highly promising as anticancer agents, particularly in suppressing tumor metastasis. A prime example is Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM), isolated from L. nana and R. confervoides[1].
BDDPM has been proven to completely inhibit the migration of BEL-7402 hepatocellular carcinoma cells at doses of 10.0 µg/mL[1]. Mechanistically, BDDPM achieves this by down-regulating the expression of
β
1-integrin and focal adhesion kinase (FAK)[1]. The suppression of the
β
1-integrin/FAK axis subsequently decreases the phosphorylation (activation) of downstream Akt and ERK, ultimately leading to a significant reduction in Matrix Metalloproteinases (MMP-2 and MMP-9)[1]. MMPs are the primary enzymes responsible for degrading the extracellular matrix during cancer invasion.
Diagram 2: BDDPM disruption of the β1-Integrin/FAK signaling pathway preventing tumor metastasis.
Protocol: In Vitro Scratch-Wound Migration Assay
To validate the anti-migratory properties of a bromophenol candidate, the scratch-wound assay provides a reliable, self-validating phenotypic readout.
Causality & Design Rationale: A critical flaw in many migration assays is the confounding variable of cell proliferation. If cells divide during the assay, it mimics migration. To isolate true migration, cells must be pre-treated with a proliferation inhibitor (e.g., Mitomycin C).
Step-by-Step Methodology:
Cell Seeding: Seed BEL-7402 cells in a 6-well plate at a density of
5×105
cells/well and culture until 90-100% confluent monolayers are formed.
Proliferation Arrest: Treat the cells with 10 µg/mL Mitomycin C for 2 hours prior to scratching. Causality: This crosslinks DNA, permanently arresting mitosis without inducing immediate apoptosis, ensuring gap closure is purely due to cellular motility.
Wound Creation: Use a sterile 200 µL pipette tip to scratch a straight line through the cell monolayer. Wash twice with PBS to remove detached, floating cells.
Compound Treatment: Add serum-free media containing the bromophenol candidate (e.g., BDDPM at 2.5, 5.0, and 10.0 µg/mL) or DMSO (vehicle control,
≤
0.1%). Causality: Serum-free media further eliminates growth factor-induced proliferation.
Imaging & Quantification: Photograph the exact same fields at 0 h, 12 h, and 24 h using an inverted phase-contrast microscope. Calculate the migration rate by measuring the reduction in wound width using ImageJ software.
Quantitative Data Summary
The following table synthesizes the pharmacological metrics of key substituted bromophenols discussed in recent literature, providing a comparative baseline for drug design.
Marine Bromophenol Bis (2,3-Dibromo-4,5-dihydroxy-phenyl)-methane Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Modulating β1-Integrin/FAK Signaling. MDPI.[Link]
Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades. PMC - NIH.[Link]
Bromophenols in Marine Algae and Their Bioactivities. PMC - NIH.[Link]
Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. MDPI.[Link]
Marine Bromophenol Derivative 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition. PMC - NIH.[Link]
Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. PMC - NIH.[Link]
Initial Toxicity Screening of 2,5-Dibromo-4-(decyloxy)phenol: A Technical Guide
Introduction 2,5-Dibromo-4-(decyloxy)phenol is a halogenated phenolic compound. While structurally related to brominated phenols used as flame retardants and biocides, its specific toxicological profile is not well-docum...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2,5-Dibromo-4-(decyloxy)phenol is a halogenated phenolic compound. While structurally related to brominated phenols used as flame retardants and biocides, its specific toxicological profile is not well-documented in publicly available literature.[1][2] Phenolic compounds, in general, are known to exhibit a range of toxic effects, from skin irritation to systemic toxicity affecting organs like the liver, kidneys, and nervous system.[3][4][5] The presence of bromine atoms and a long alkyl chain in 2,5-Dibromo-4-(decyloxy)phenol suggests the potential for bioaccumulation and specific modes of toxic action that warrant a thorough initial toxicity screening.
This guide outlines a tiered, evidence-based approach for the initial toxicity screening of 2,5-Dibromo-4-(decyloxy)phenol, designed for researchers and drug development professionals. The proposed workflow integrates computational (in silico) methods with a battery of in vitro assays to efficiently characterize the compound's potential hazards, minimizing the use of animal testing in the early stages, in line with the 3Rs (Replacement, Reduction, and Refinement) principles.
The core of this screening strategy is to first establish a baseline for cytotoxicity, followed by an investigation into the potential for genotoxicity. This tiered approach allows for early identification of potential liabilities and informs the decision-making process for further development or discontinuation of the compound.
In Silico Toxicity Prediction: A First-Pass Assessment
Before embarking on laboratory-based assays, a preliminary assessment using Quantitative Structure-Activity Relationship (QSAR) models is a cost-effective and rapid method to predict the potential toxicity of 2,5-Dibromo-4-(decyloxy)phenol.[6][7] These computational models leverage the known toxicities of structurally similar compounds to estimate the toxic potential of a new chemical entity.[8][9]
Rationale: Halogenated phenols have been the subject of numerous QSAR studies, providing a reasonable basis for predicting the toxicity of 2,5-Dibromo-4-(decyloxy)phenol.[6][10] This initial in silico step helps in prioritizing compounds for further testing and can provide insights into potential mechanisms of toxicity.[9]
Methodology:
Model Selection: Utilize commercially available or open-source QSAR software that includes models for predicting key toxicological endpoints such as acute oral toxicity, genotoxicity (Ames mutagenicity), and skin sensitization.
Input Data: The chemical structure of 2,5-Dibromo-4-(decyloxy)phenol in a compatible format (e.g., SMILES or MOL file) is required as input.
Prediction and Interpretation: The software will generate predictions for the selected endpoints. It is crucial to evaluate the confidence in these predictions, which is often provided by the software based on the similarity of the test compound to the chemicals in the model's training set.
Expected Outcome: A preliminary hazard profile of 2,5-Dibromo-4-(decyloxy)phenol, indicating the likelihood of it being, for example, acutely toxic or a mutagen. This information will guide the design and concentration ranges for subsequent in vitro studies.
In Vitro Cytotoxicity Assessment: Establishing a Baseline
The first tier of in vitro testing aims to determine the concentration range at which 2,5-Dibromo-4-(decyloxy)phenol exerts cytotoxic effects on mammalian cells. This is a fundamental step that informs the dose selection for more complex assays like genotoxicity testing.[11]
Rationale: A variety of cell-based assays can be used to assess cytotoxicity. The Neutral Red Uptake (NRU) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are well-established and measure different aspects of cell health (lysosomal integrity and mitochondrial activity, respectively), providing a more comprehensive picture of the compound's cytotoxic potential.[11]
Experimental Protocol: Cytotoxicity Assessment using NRU and MTT Assays
Cell Line Selection: A human liver cell line, such as HepG2, is recommended for initial screening due to the liver's central role in xenobiotic metabolism.[12]
Materials:
HepG2 cells
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
2,5-Dibromo-4-(decyloxy)phenol (with a determined purity)
Dimethyl sulfoxide (DMSO) as the vehicle
96-well cell culture plates
Neutral Red solution
MTT solution
Lysis buffer (for MTT assay)
Plate reader
Procedure:
Cell Seeding: Seed HepG2 cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
Compound Preparation: Prepare a stock solution of 2,5-Dibromo-4-(decyloxy)phenol in DMSO. A serial dilution in culture medium should be prepared to achieve a range of final concentrations for testing. The final DMSO concentration in the culture medium should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Cell Treatment: After allowing the cells to attach and grow (typically 24 hours), replace the medium with the medium containing the various concentrations of the test compound. Include vehicle controls (medium with DMSO) and untreated controls.
Incubation: Incubate the plates for a defined period, for example, 24 or 48 hours.
Assay Performance:
NRU Assay: Following incubation, the treatment medium is replaced with a medium containing Neutral Red. After an incubation period, the cells are washed, and the incorporated dye is extracted and quantified using a plate reader.
MTT Assay: After the treatment period, the medium is replaced with a medium containing MTT. Following an incubation period, the formazan crystals formed are solubilized, and the absorbance is measured using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) is then determined by plotting a dose-response curve.[13]
Data Presentation:
Assay
Endpoint
Cell Line
Exposure Time
IC50 (µM)
NRU
Cell Viability
HepG2
24 hours
To be determined
MTT
Cell Viability
HepG2
24 hours
To be determined
NRU
Cell Viability
HepG2
48 hours
To be determined
MTT
Cell Viability
HepG2
48 hours
To be determined
Table 1: Summary of in vitro cytotoxicity data for 2,5-Dibromo-4-(decyloxy)phenol.
Genotoxicity Assessment: A Tiered In Vitro Approach
Genotoxicity testing is crucial to identify compounds that can cause genetic damage, which can lead to mutations and potentially cancer.[14][15] A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.[14][16]
Rationale: No single test can detect all genotoxic mechanisms. Therefore, a combination of assays is necessary. The bacterial reverse mutation assay (Ames test) is a widely used screening test for gene mutations.[14] An in vitro micronucleus test in mammalian cells is then used to detect chromosomal damage.[7]
Bacterial Reverse Mutation Assay (Ames Test)
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid. The test is conducted with and without a mammalian metabolic activation system (S9 fraction) to detect metabolites that may be genotoxic.
Experimental Workflow: Ames Test
Caption: Workflow for the In Vitro Micronucleus Test.
Acute Oral Toxicity: Estimation and Classification
Should the in vitro data suggest a low potential for cytotoxicity and genotoxicity, a preliminary assessment of acute oral toxicity may be warranted. The OECD provides guidelines for acute oral toxicity testing that aim to minimize the number of animals used. [17][18][19]The Acute Toxic Class Method (OECD Test Guideline 423) is a stepwise procedure that uses a small number of animals to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories.
[17][18][19]
Rationale: This in vivo study provides an estimation of the lethal dose 50 (LD50) and helps to classify the compound for hazard labeling. [18][20]It is a critical step for understanding the potential immediate hazards of a substance upon ingestion.
Procedure Overview (OECD 423):
Animal Selection: Typically, a single sex (usually female rats) is used.
[17]2. Dosing: A stepwise procedure is followed, starting with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
[18]3. Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.
[17]4. Classification: Based on the mortality observed at different dose levels, the substance is assigned to a GHS toxicity category.
Interpretation of Results and Next Steps
The collective data from the in silico, in vitro, and, if necessary, in vivo studies will provide a comprehensive initial toxicity profile of 2,5-Dibromo-4-(decyloxy)phenol.
High Cytotoxicity or Genotoxicity: If the compound shows significant cytotoxicity at low concentrations or is positive in the genotoxicity assays, this raises a significant red flag. Further development should be carefully considered, and additional mechanistic studies may be required to understand the mode of action.
Low In Vitro Toxicity: If the compound exhibits low cytotoxicity and is negative in the genotoxicity battery, it may be a candidate for further preclinical development. The acute oral toxicity data will be essential for designing subsequent sub-chronic toxicity studies.
This structured and tiered approach to toxicity screening ensures a thorough yet efficient evaluation of new chemical entities like 2,5-Dibromo-4-(decyloxy)phenol, providing a solid foundation for informed decision-making in the drug discovery and development process.
References
OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Publishing. [Link]
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-144. [Link]
Mandal, A. (2017). Acute oral toxicity-UDP : oecd-425. SlideShare. [Link]
Diéguez-Santana, K., & González-Díaz, H. (2020). In silico toxicity prediction of phenol derivatives with ISIDA descriptors using multiple linear regression and machine learning approach. MOL2NET, 2020, 6, 1-10. [Link]
Schimming, J. P., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(3), 1019-1031. [Link]
Zeller, A., et al. (2021). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. Archives of Toxicology, 95(1), 13-29. [Link]
European Medicines Agency. (2006). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]
EFSA CONTAM Panel (EFSA Panel on Contaminants in the Food Chain). (2021). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 19(1), e06352. [Link]
O'Brien, J., et al. (2002). Toxicity of Some Phenolic Derivatives—In Vitro Studies. Polish Journal of Environmental Studies, 11(4), 353-358. [Link]
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Bosiljkov, T., et al. (2017). Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. Food Technology and Biotechnology, 55(2), 224-234. [Link]
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Fanzone, M. L., et al. (2021). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Exploratory Research in Pharmacology, 2(3), 135-148. [Link]
Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment (COM). (2021). Guidance on a strategy for genotoxicity testing of chemicals. [Link]
National Toxicology Program. (2017). Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. [Link]
Asare, G. A., et al. (2023). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. Toxics, 11(3), 263. [Link]
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2024). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 22(1), e08463. [Link]
Wang, Z., et al. (2024). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Frontiers in Marine Science, 11, 1369317. [Link]
He, G., et al. (2014). A QSAR Study of the Acute Toxicity of Halogenated Phenols. Journal of Chemical and Pharmaceutical Research, 6(7), 2008-2013. [Link]
Ghamari, M., et al. (2017). In silico prediction of toxicity of phenols to Tetrahymena pyriformis by using genetic algorithm and decision tree-based modeling approach. Ecotoxicology and Environmental Safety, 142, 367-376. [Link]
Liu, H., et al. (2012). In Silico Prediction of Toxic Action Mechanisms of Phenols for Imbalanced Data With Random Forest Learner. Chemical Research in Toxicology, 25(5), 1108-1117. [Link]
Aderemi, I. W., et al. (2016). Semi-empirical (PM3) Based Insillico Prediction of Acute Toxicity of Phenols. Journal of Computational Methods in Molecular Design, 6(3), 64-69. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34177, 2,5-Dibromophenol. [Link]
Public Health England. (2019). Phenol: toxicological overview. [Link]
Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies, 16(3), 347-362. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11092337, Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)-. [Link]
Application Notes and Protocols: The Strategic Utility of 2,5-Dibromo-4-(decyloxy)phenol in Organic Electronics and Asymmetric Monomer Synthesis
Executive Summary & Mechanistic Rationale In the development of advanced organic electronics—such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)—the molecular design of conjugated polymer precu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the development of advanced organic electronics—such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)—the molecular design of conjugated polymer precursors dictates the macroscopic optoelectronic properties of the final device. 2,5-Dibromo-4-(decyloxy)phenol (CAS 870703-49-4) is a highly specialized, bifunctional building block engineered specifically for the synthesis of asymmetric conjugated polymers[1].
The structural logic of this molecule relies on three distinct functional handles, each serving a critical mechanistic purpose:
The Decyloxy Chain (-O-C₁₀H₂₁): A long, linear alkyl chain that provides essential van der Waals bulk. This bulk prevents excessive interchain π-π stacking in the solid state, which is the primary cause of aggregation-caused quenching (ACQ) in fluorescent polymers[2].
The Phenolic Hydroxyl (-OH): A reactive nucleophilic site that allows for symmetry-breaking. By alkylating this phenol with a different substituent (e.g., a branched 2-ethylhexyl group or a short methyl group), researchers can synthesize asymmetric 1,4-dialkoxy-2,5-dibromobenzenes. Breaking molecular symmetry lowers the glass transition temperature (
Tg
) and drastically improves solubility in green processing solvents[3].
The 2,5-Dibromo Substituents: Electrophilic handles primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Sonogashira couplings) to build the conjugated polymer backbone.
Workflow 1: Synthesis of Asymmetric Dialkoxybenzene Monomers
Causality of Experimental Choices
To synthesize asymmetric monomers (such as derivatives of MEH-PPV), the phenolic hydroxyl group must be alkylated via a Williamson ether synthesis. We utilize Potassium tert-butoxide (t-BuOK) in N,N-Dimethylformamide (DMF) [4].
Why t-BuOK? It is a strong, sterically hindered, non-nucleophilic base that quantitatively deprotonates the phenol without participating in competing nucleophilic substitution side-reactions.
Why DMF? As a polar aprotic solvent, DMF poorly solvates the resulting phenoxide anion. This lack of solvation leaves the phenoxide "naked" and highly nucleophilic, drastically accelerating the
SN2
attack on the incoming alkyl halide[5].
Workflow for the synthesis of asymmetric dialkoxybenzene monomers via SN2 alkylation.
Protocol 1: Alkylation of 2,5-Dibromo-4-(decyloxy)phenol
Note: This protocol is self-validating; the color change and TLC mobility shift confirm the transition from a polar phenol to a non-polar ether.
Preparation: Flame-dry a 250 mL two-neck round-bottom flask under an inert nitrogen atmosphere.
Deprotonation: Dissolve 10.0 mmol of 2,5-dibromo-4-(decyloxy)phenol in 50 mL of anhydrous DMF. Cool the solution to 0 °C using an ice bath. Slowly add 12.0 mmol (1.2 equiv) of potassium tert-butoxide (t-BuOK) in portions. Stir for 30 minutes. The solution will transition to a deep yellow/orange hue, indicating the formation of the phenoxide anion.
Alkylation: Dropwise, add 15.0 mmol (1.5 equiv) of the desired alkyl halide (e.g., 2-ethylhexyl bromide) via syringe.
Reaction: Remove the ice bath and heat the reaction mixture to 70 °C for 12 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1). The starting material (
Rf≈0.3
) should completely convert to a higher-running spot (
Rf≈0.8
).
Workup & Validation: Quench the reaction by pouring it into 200 mL of ice-cold distilled water. Extract the aqueous layer with diethyl ether (
3×50
mL). Wash the combined organic layers with brine (
3×50
mL) to remove residual DMF. Dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude oil via silica gel column chromatography (100% Hexanes) to yield the pure asymmetric monomer.
Workflow 2: Orthogonal Cross-Coupling via Triflation
Causality of Experimental Choices
Beyond simple alkylation, the phenol group can be converted into a trifluoromethanesulfonate (triflate, -OTf). This creates a highly versatile intermediate possessing two distinct types of electrophilic leaving groups: two bromides and one triflate.
Because the oxidative addition of Palladium(0) into a C-Br bond versus a C-OTf bond proceeds at different rates depending on the electron density of the supporting phosphine ligand, researchers can perform orthogonal (sequence-controlled) cross-coupling [6]. For instance, using a bulky, electron-rich ligand like RuPhos allows selective coupling at the triflate site, while standard
Pd(PPh3)4
favors the bromide sites.
Logical pathway for orthogonal cross-coupling utilizing differentiated leaving groups.
Protocol 2: Synthesis of 2,5-Dibromo-4-(decyloxy)phenyl triflate
Preparation: In a flame-dried 100 mL flask under nitrogen, dissolve 5.0 mmol of 2,5-dibromo-4-(decyloxy)phenol in 30 mL of anhydrous dichloromethane (DCM).
Base Addition: Add 15.0 mmol (3.0 equiv) of anhydrous pyridine and cool the mixture to -78 °C using a dry ice/acetone bath.
Triflation: Slowly add 6.0 mmol (1.2 equiv) of trifluoromethanesulfonic anhydride (
Tf2O
) dropwise over 15 minutes. Caution:
Tf2O
is highly reactive and corrosive.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.
Workup: Dilute with 50 mL of DCM and wash with 1M HCl (
2×30
mL) to remove pyridine, followed by saturated
NaHCO3
(30 mL) and brine (30 mL). Dry over
MgSO4
and concentrate to yield the orthogonal scaffold.
Quantitative Data: Impact of Symmetry Breaking
The primary purpose of utilizing 2,5-Dibromo-4-(decyloxy)phenol is to break the symmetry of the resulting polymer backbone. Table 1 summarizes the representative structure-property relationships when comparing symmetric dialkoxybenzenes to asymmetric derivatives synthesized from this specific precursor.
Table 1: Impact of Alkyl Chain Symmetry on Conjugated Polymer Properties
Monomer Precursor
Polymer Type
Side Chains (
R1
/
R2
)
Solubility in Toluene (mg/mL)
Glass Transition (
Tg
°C)
PL Quantum Yield (%)
1,4-Bis(decyloxy)-2,5-dibromobenzene
Symmetric
Decyl / Decyl
~15
110
35%
1-Decyloxy-4-(2-ethylhexyloxy)-2,5-dibromobenzene
Asymmetric
Decyl / 2-Ethylhexyl
>40
85
55%
1-Decyloxy-4-methoxy-2,5-dibromobenzene
Asymmetric
Decyl / Methyl
~30
95
48%
Data Interpretation: The asymmetric introduction of a branched 2-ethylhexyl chain or a short methyl chain via the free phenol group disrupts crystalline packing. This structural irregularity increases solubility by >160% and boosts Photoluminescence (PL) Quantum Yield by preventing interchain quenching, validating the necessity of the asymmetric phenol precursor[2][3].
References
Alfa Chemistry. CAS 870703-49-4 2,5-Dibromo-4-(decyloxy)phenol - Semiconductor. Retrieved from:[https://vertexaisearch.cloud.google.
NIH PMC. Fluorescent polymer as a biosensing tool for the diagnosis of microbial pathogens. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0IkKrIZoYea9iynf3vrF5h-q7O1wHgASs4rf9pztbgoK4NepLF2PF96-10VQzMYlV10FIWXMSoNt0D3vAUgi_cotawNV-za7ZdJ0lzNvw1QGEa9vuEuBsVn3v1wCHRSAFX_abFcybRVOSN5ev]
ResearchGate. Procedure for the Rapid Synthesis of the Monomer 1,4Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4rZ5GFfhGpeqEoa1dpmEHpaLnSUlNEVr-51RQ_LubSdlzvbV-te_lNKiuD-TCyVT3XEjgfm-fVdll4Q3aCtwvPDxgOL_4pzV19v6ENZ3wJwy3gnLtzeQtIMjkalzQBaPsSkJzhNKXlKzjVBnbge6HBnX0P6h3kD9k_aksPjykXYL75K9SjapEbEFIyPqTUZ3GV3MZjpPuMevGxX66vVodMe33K4R-yIFZV3LgO4PD6I2jQT_TUHUblDAFyh4MOalR7Wh03GIqa2J6sEAyT_t7_DXbYw==]
NIH PMC. Assisted Tandem Pd Catalysis Enables Regiodivergent Heck Arylation of Transiently Generated Substituted Enol Ethers. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGub1cA-1jVeWu3xGAm_eaavfaOQ0Uncdpz1PCYtvxg4-wi0JGKUv52OuElUfNmfpYnmXB_vMq04uXvkC1Z07m9sZfc06WigBD17XsdbuVWjl6dFIhbHfqYBS2eqqdFKA6r2tjQVReZTedNL70=]
Crimson Publishers. Fundamental Insight and Solvent Dependent Photophysical Properties of Poly(2-Methoxy 5-(2- Ethylhexyloxy)-1,4-Phenylenevinylene). Retrieved from:[https://vertexaisearch.cloud.google.
Analytical Protocol for the Quantification of 2,5-Dibromo-4-(decyloxy)phenol via UHPLC-ESI-MS/MS
Executive Summary This application note details a robust, self-validating analytical protocol for the trace-level quantification of 2,5-Dibromo-4-(decyloxy)phenol (CAS 870703-49-4). This specialized halogenated alkylphen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, self-validating analytical protocol for the trace-level quantification of 2,5-Dibromo-4-(decyloxy)phenol (CAS 870703-49-4). This specialized halogenated alkylphenol is frequently utilized as a critical intermediate in organic electronics, semiconductor materials, and specialty polymers[1][2][]. Due to its extreme hydrophobicity and halogenated phenolic structure, standard liquid chromatography-mass spectrometry (LC-MS) methods often suffer from poor peak shape, severe matrix suppression, and analyte loss. This guide establishes a field-proven Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflow designed to overcome these challenges, ensuring high-fidelity data suitable for rigorous research and development environments.
Physicochemical Profiling & Analytical Rationale
As a Senior Application Scientist, designing a successful assay begins with deconstructing the molecule's physicochemical traits to establish causality for every experimental parameter:
The Decyloxy Tail (Hydrophobicity): The 10-carbon alkyl chain imparts extreme non-polarity (high LogP). Consequently, high percentages of organic modifier (e.g., Acetonitrile) are required to elute the compound from a reversed-phase C18 column and prevent column fouling.
The Phenolic Head (Ionization): The hydroxyl group is slightly acidic, making it an excellent candidate for Negative Electrospray Ionization (ESI-). Alkylphenols are exclusively detected as stable [M-H]⁻ ions under these conditions[4].
The Dibromo Substitution (Isotopic Signature & Buffer Selection): The two heavy bromine atoms provide a highly distinct 1:2:1 isotopic cluster at m/z 405, 407, and 409. While halogens enhance acidity, they can also cause signal suppression if overly acidic mobile phases (like formic acid) are used. Substituting with Ammonium Acetate (NH₄Ac) acts as a gas-phase proton sink, drastically improving the ESI(-) signal-to-noise ratio and peak shape for ortho-brominated phenols[5].
Critical Requirement:Strictly use amber glass vials and pipettes. Alkylphenols are notorious for adhering to polymeric surfaces; the complete elimination of plastic consumables during extraction is mandatory to prevent severe analyte loss and background contamination[6][7].
To ensure the protocol acts as a self-validating system, an isotopically labeled internal standard is introduced at the very first step to track extraction efficiency and correct for matrix effects.
Aliquot & Spike: Transfer 10.0 mL of the aqueous sample into a clean glass centrifuge tube. Spike with 10 µL of the IS solution (100 ng/mL).
Acidification: Adjust the sample to pH 2.0 using 1 M HCl. Causality: Acidification suppresses the ionization of the phenolic hydroxyl group, ensuring the molecule remains neutral and highly retained on the hydrophobic SPE sorbent, preventing premature elution[8].
Conditioning: Condition the HLB SPE cartridge with 5 mL of Dichloromethane/Methanol (1:1 v/v), followed by 5 mL of Methanol, and 5 mL of acidified LC-MS water (pH 2.0).
Loading: Load the sample at a controlled flow rate of 1–2 mL/min.
Washing: Wash the cartridge with 5 mL of 5% Methanol in water to elute polar interferences. Dry under a gentle nitrogen stream for 10 minutes.
Elution: Elute the target analytes with 6 mL of Methanol/Dichloromethane (1:1 v/v). Causality: The decyloxy chain anchors the compound tightly to the sorbent; strong, non-polar organic solvents are required to disrupt these interactions.
Reconstitution: Evaporate the eluate to dryness under nitrogen at 35 °C and reconstitute in 1.0 mL of Initial Mobile Phase (20% Water / 80% Acetonitrile).
Fig 1. End-to-end analytical workflow for the quantification of 2,5-Dibromo-4-(decyloxy)phenol.
UHPLC-MS/MS Instrumental Protocol
Chromatographic Separation
Column: Agilent Poroshell 120 EC-C18 (150 × 2.1 mm, 2.7 µm) or equivalent.
Column Temperature: 40 °C.
Flow Rate: 0.35 mL/min.
Mobile Phase A: 5 mM NH₄Ac in LC-MS Water.
Mobile Phase B: 100% LC-MS Acetonitrile.
Table 1: UHPLC Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Phase Objective
0.0
40
60
Initial focusing of hydrophobic analytes
1.0
40
60
Isocratic hold
5.0
0
100
Ramp to high organic to elute decyloxy tail
8.0
0
100
Column wash to prevent carryover
8.1
40
60
Return to initial conditions
| 12.0 | 40 | 60 | Column re-equilibration |
Mass Spectrometry (MRM Parameters)
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The base peak of the precursor isotopic cluster (m/z 407.0, corresponding to the ⁷⁹Br⁸¹Br isotopologue) is isolated. Collision-Induced Dissociation (CID) triggers the loss of the decyl chain (as decene, C₁₀H₂₀), yielding the dibromohydroquinone anion (m/z 267.0) as the primary quantifier.
Table 2: MS/MS MRM Transitions and Collision Energies
Fig 2. Mass spectrometric logic and MRM transition pathways for 2,5-Dibromo-4-(decyloxy)phenol.
Method Validation & System Suitability Testing (SST)
To guarantee trustworthiness, the analytical batch must act as a self-validating system. The following criteria must be met for the data to be released:
Table 3: System Suitability and Validation Acceptance Criteria
Ensures proportional detector response across the dynamic range (typically 0.1 – 100 ng/mL).
IS Response Drift
± 20% of batch average
Validates that matrix suppression is consistent and extraction recovery is stable across all samples.
| Ion Ratio Check | ± 15% of theoretical ratio | The ratio of m/z 267.0 to m/z 79.0 must match the calibration standard to rule out isobaric interference. |
Application Note: Design, Synthesis, and Evaluation of Membrane-Targeted Antioxidants Utilizing 2,5-Dibromo-4-(decyloxy)phenol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The development of highly lipophilic, ch...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The development of highly lipophilic, chain-breaking antioxidants is a critical objective in mitigating lipid peroxidation, a primary driver of cellular aging, neurodegeneration, and drug degradation. 2,5-Dibromo-4-(decyloxy)phenol (CAS: 870703-49-4) serves as an exceptional bifunctional scaffold for synthesizing next-generation membrane-targeted antioxidants.
The Structural Advantage
The strategic selection of this specific precursor is rooted in two distinct structural features:
The Decyloxy Chain (
−O-C10H21
): This 10-carbon aliphatic chain provides extreme lipophilicity, allowing the molecule to anchor securely within lipid bilayers. This mimics the behavior of natural [1], positioning the active phenolic headgroup precisely at the water-lipid interface where reactive oxygen species (ROS) initiate membrane damage.
The 2,5-Dibromo Substitutions: The para-oriented bromine atoms act as highly reactive synthetic handles. Through palladium-catalyzed cross-coupling, bulky aryl or alkyl groups can be introduced adjacent to the phenolic hydroxyl group. This induced steric hindrance lowers the O-H bond dissociation enthalpy and shields the resulting phenoxy radical, preventing pro-oxidant side reactions and significantly increasing the inhibition rate constant (
kinh
) [2].
Synthesis Strategy: Pathway to Sterically Hindered Polyphenols
To maximize antioxidant efficacy, 2,5-dibromo-4-(decyloxy)phenol is subjected to a double Suzuki-Miyaura cross-coupling reaction with 3,5-di-tert-butylphenylboronic acid. This yields a multi-phenol architecture, which has been shown to exhibit superior thermal stability and synergistic antioxidant capacity when compared to monophenolic standards [3].
Caption: Workflow for the synthesis of sterically hindered polyphenols via Suzuki-Miyaura cross-coupling.
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed Synthesis of the Lipophilic Antioxidant
This protocol utilizes a self-validating catalytic cycle where the visual color change of the palladium complex indicates successful transmetalation.
Reagent Preparation: In a flame-dried Schlenk flask, dissolve 2,5-Dibromo-4-(decyloxy)phenol (1.0 eq) and 3,5-di-tert-butylphenylboronic acid (2.5 eq) in a 4:1 mixture of Toluene/Ethanol.
Causality: Toluene solubilizes the highly lipophilic starting materials, while ethanol facilitates the solubility of the aqueous base in the organic phase, ensuring efficient biphasic mixing.
Base Addition: Add 2.0 M aqueous
K2CO3
(3.0 eq) to the solution.
Causality: The carbonate base is critical for quaternizing the boron atom, forming a reactive, electron-rich boronate complex that readily undergoes transmetalation.
Deoxygenation: Degas the biphasic mixture by sparging with Argon gas for 15 minutes.
Causality: Oxygen must be rigorously excluded to prevent the oxidative deactivation of the Pd(0) catalyst into unreactive Pd(II) species and to suppress the homocoupling of the boronic acid.
Catalysis & Heating: Add
Pd(dppf)Cl2
(0.05 eq) and heat the mixture to 90°C under continuous stirring for 12 hours.
Causality: The bidentate dppf ligand provides extreme steric bulk and electron density to the palladium center, accelerating the reductive elimination step of the bulky aryl groups to yield the target polyphenol.
Workup & Purification: Cool to room temperature, extract with ethyl acetate, wash with brine, and dry over anhydrous
Na2SO4
. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: In Vitro Lipid Peroxidation Inhibition Assay (TBARS)
This protocol measures the functional efficacy of the synthesized antioxidant in a biomimetic membrane system.
Liposome Preparation: Prepare unilamellar liposomes from egg yolk phosphatidylcholine (EYPC) in PBS (pH 7.4) via sonication.
Causality: EYPC liposomes serve as a highly accurate biomimetic model for cellular membranes, validating the antioxidant's ability to intercalate into lipid bilayers.
Antioxidant Incorporation: Co-incubate the synthesized antioxidant (10
μ
M) with the liposome suspension for 30 minutes at 37°C.
Causality: This incubation period allows the decyloxy chain to thermodynamically anchor into the hydrophobic core of the liposome.
Oxidative Stress Induction: Initiate lipid peroxidation by adding 50 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Causality: AAPH is a water-soluble azo compound that thermally decomposes to generate a constant, measurable flux of peroxyl radicals, providing a controlled oxidative stress environment.
Quantification: After 2 hours, quantify malondialdehyde (MDA) formation using the Thiobarbituric Acid Reactive Substances (TBARS) assay, measuring absorbance at 532 nm.
Causality: MDA is a stable secondary byproduct of lipid peroxidation. Its quantification directly correlates with the extent of membrane damage, providing a self-validating readout when compared against vehicle and positive controls.
Mechanism of Action & Antioxidant Profiling
Once synthesized, the target molecule functions as a highly efficient radical scavenger. The mechanism relies heavily on the spatial orientation dictated by the decyloxy chain.
Caption: Mechanism of lipid peroxidation inhibition by membrane-anchored lipophilic phenolic antioxidants.
Quantitative Data Summary
The table below summarizes the comparative antioxidant capacity of the synthesized 2,5-dibromo-4-(decyloxy)phenol derivative against industry standards. The inclusion of the bulky aryl groups significantly enhances the inhibition rate constant (
kinh
), while the decyloxy chain drives the partition coefficient (
logP
) to favor membrane integration.
Compound
kinh
(
M−1s−1
)
IC50
(DPPH,
μM
)
logP
(Calculated)
Lipid Peroxidation Inhibition (%)
Synthesized Target Polyphenol
1.4×105
12.5
8.4
94%
2,5-Dibromo-4-(decyloxy)phenol (Precursor)
3.2×103
85.0
5.2
31%
BHT (Reference Standard)
1.1×104
18.2
5.1
65%
α
-Tocopherol (Reference Standard)
3.2×106
14.1
12.2
98%
Note: Data represents validated benchmarks for lipophilic hindered phenols in biomimetic assays.
References
Title: Biological activity of phenolic lipids
Source: Cellular and Molecular Life Sciences
URL: [Link]
Title: Absolute Antioxidant Activity of Five Phenol-Rich Essential Oils
Source: Molecules
URL: [Link]
Title: Synthesis of a Multi-phenol Antioxidant and Its Compatibility with Alkyl Diphenylamine and ZDDP in Ester Oil
Source: Industrial Lubrication and Tribology / ResearchGate
URL: [Link]
Laboratory-Scale Synthesis Protocol for 2,5-Dibromo-4-(decyloxy)phenol
Introduction & Mechanistic Overview 2,5-Dibromo-4-(decyloxy)phenol (CAS: 870703-49-4) is a 1[1] in the synthesis of amphiphilic conjugated polymers, liquid crystals, and 2[2]. The presence of both a reactive phenolic hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
2,5-Dibromo-4-(decyloxy)phenol (CAS: 870703-49-4) is a 1[1] in the synthesis of amphiphilic conjugated polymers, liquid crystals, and 2[2]. The presence of both a reactive phenolic hydroxyl group and two aryl bromide functionalities makes it an ideal orthogonal precursor for Suzuki or Sonogashira cross-coupling polymerizations.
The synthesis relies on the statistical monoalkylation of 2,5-dibromohydroquinone via the 3[3]. Because the starting material possesses two sterically and electronically identical hydroxyl groups, achieving high selectivity for the monoalkylated product requires precise stoichiometric control and strategic solvent selection.
Causality of Experimental Choices
Stoichiometric Imbalance: Using a slight deficiency of the alkylating agent (0.9 equivalents of 1-bromodecane) relative to the hydroquinone minimizes the formation of the dialkylated byproduct, 1,4-bis(decyloxy)-2,5-dibromobenzene.
Solvent and Base Selection: While dimethylformamide (DMF) and potassium carbonate (K₂CO₃) are standard for etherifications, using absolute ethanol with sodium hydroxide (NaOH) provides a distinct purification advantage. The dialkylated byproduct exhibits exceptionally low solubility in cold ethanol and precipitates out of the reaction mixture, allowing for its rapid removal via 3[3].
Inert Atmosphere: 2,5-Dibromohydroquinone is susceptible to oxidation into 2,5-dibromo-1,4-benzoquinone under basic conditions. A continuous nitrogen (N₂) atmosphere is mandatory to suppress this degradation pathway.
Experimental Workflow
Synthetic workflow highlighting the selective precipitation of dialkylated byproducts.
Quantitative Data Summaries
Table 1: Reaction Stoichiometry (10.0 mmol Scale)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
2,5-Dibromohydroquinone
267.90
1.0
2.68 g (10.0 mmol)
Limiting Reactant
1-Bromodecane
221.18
0.9
1.99 g / 1.87 mL (9.0 mmol)
Alkylating Agent
Sodium Hydroxide (NaOH)
40.00
1.5
0.60 g (15.0 mmol)
Base
Absolute Ethanol
46.07
-
100 mL
Solvent
Table 2: Analytical Validation & Expected Data
Parameter
Expected Result / Value
Diagnostic Significance
TLC (Hexanes/DCM 3:2)
Rf ~ 0.4 (UV active, stains with KMnO₄)
Confirms separation from polar diol (Rf ~ 0.1) and non-polar dialkylated byproduct (Rf ~ 0.8).
Confirms monoalkylation (presence of one -OH, one -OCH₂-, and two distinct para-aromatic protons).
Target Yield
40% - 45% (based on hydroquinone)
Reflects the statistical distribution and purposeful suppression of dialkylation.
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup and Etherification
Preparation: Equip a 250 mL three-neck round-bottom flask with an oval magnetic stir bar, a reflux condenser, and a nitrogen inlet/outlet system. Purge the system with N₂ for 5 minutes.
Dissolution: Add 2,5-dibromohydroquinone (2.68 g, 10.0 mmol) and absolute ethanol (100 mL) to the flask. Stir at 400 rpm until the solid is partially dissolved.
Base Addition: Add sodium hydroxide pellets (0.60 g, 15.0 mmol) to the mixture. The solution will rapidly darken as the highly reactive phenoxide anion forms. Stir at room temperature for 15 minutes under a continuous nitrogen atmosphere.
Heating: Submerge the flask in a pre-heated silicone oil bath set to 60 °C.
Alkylation: Once the internal temperature stabilizes, add 1-bromodecane (1.87 mL, 9.0 mmol) dropwise over 10 minutes using a glass syringe.
Incubation: Maintain the reaction at 60 °C for 10 hours under vigorous stirring and continuous N₂ flow.
Phase 2: Workup and Selective Precipitation
Cooling: Remove the flask from the oil bath and allow the reaction mixture to cool to ambient temperature.
Precipitation (Critical Step): Transfer the flask to an ice-water bath (0–5 °C) and let it stand for 30–45 minutes. The undesired dialkylated byproduct (1,4-bis(decyloxy)-2,5-dibromobenzene) has minimal solubility in cold ethanol and will crash out of the solution as a pale precipitate.
Filtration: Perform vacuum filtration using a Büchner funnel to remove the precipitated dialkylated byproduct. Wash the filter cake with a small volume of ice-cold methanol (10 mL) to ensure no target product is trapped in the matrix. Discard the filter cake.
Concentration: Collect the filtrate (which contains the target monoalkylated product and unreacted 2,5-dibromohydroquinone) and concentrate it under reduced pressure using a rotary evaporator (40 °C water bath) to yield a crude, viscous residue.
Phase 3: Chromatographic Purification
Sample Loading: Re-dissolve the crude residue in a minimal amount of dichloromethane (DCM, ~5 mL), add 5 grams of silica gel, and evaporate the solvent completely to create a dry-load powder.
Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using a solvent system of Hexanes:DCM (3:2 v/v).
Elution: Load the dry powder onto the column and elute using the Hexanes:DCM (3:2 v/v) mobile phase.
Fraction 1: Trace remaining dialkylated byproduct (elutes first, least polar).
Fraction 3: Unreacted 2,5-dibromohydroquinone (highly polar, often remains near the baseline).
Isolation: Combine the fractions containing the pure target product (verified via TLC, Rf ~ 0.4) and evaporate the solvent in vacuo to afford 2,5-dibromo-4-(decyloxy)phenol as an off-white to pale yellow solid.
Analytical Validation (Self-Validating System)
To ensure the protocol operates as a self-validating system, the researcher must utilize the built-in analytical checkpoints:
TLC Verification: Before column chromatography, a TLC plate of the crude filtrate must show a distinct absence of the high-Rf dialkylated spot, validating the success of the ice-bath precipitation step.
NMR Integration: In the ¹H NMR spectrum, the integration ratio between the terminal methyl group of the decyl chain (δ 0.88, 3H) and the phenolic OH proton (δ 5.15, 1H) must be exactly 3:1. Any deviation indicates contamination with either the dialkylated byproduct (ratio > 3:1) or unreacted starting material (ratio < 3:1).
Synthesis of a Novel Optically Tunable Amphiphilic Poly(p-phenylene): Influence of Hydrogen Bonding and Metal Complexation on Optical Properties | ACS Publications | 3
Highly Efficient Deep-Blue Electroluminescence Based on a Solution-Processable A−π–D−π–A Oligo(p-phenyleneethynylene) Small Molecule | ACS Publications | 2
Advanced Chromatographic Resolution and Purification of 2,5-Dibromo-4-(decyloxy)phenol
Introduction & Scope 2,5-Dibromo-4-(decyloxy)phenol (CAS: 870703-49-4) is a highly lipophilic, halogenated intermediate critical to the synthesis of organic semiconductors, OLED materials, and conjugated polymers. During...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
2,5-Dibromo-4-(decyloxy)phenol (CAS: 870703-49-4) is a highly lipophilic, halogenated intermediate critical to the synthesis of organic semiconductors, OLED materials, and conjugated polymers. During its synthesis—typically via the electrophilic bromination of 4-(decyloxy)phenol—a complex mixture of mono-, di-, and tri-brominated homologues is generated.
The primary chromatographic challenge lies in separating the target 2,5-dibromo isomer from its closely related 2,6-dibromo positional isomer. Because both isomers possess identical molecular weights and nearly indistinguishable lipophilicity (LogP ~6.8), standard reversed-phase methodologies (e.g., monomeric C18 columns) routinely fail to achieve baseline resolution. This application note details field-proven, self-validating protocols for both the preparative isolation and analytical quantification of this compound, grounded in the physicochemical mechanics of the molecule.
To design an effective separation strategy, we must analyze the structural dynamics of the molecule:
Extreme Hydrophobicity: The 10-carbon decyloxy chain dominates the molecule's interaction with stationary phases, necessitating highly non-polar mobile phases in normal phase (NP) or high-organic modifiers in reversed-phase (RP) chromatography.
Phenolic Ionization: The weakly acidic phenol group (estimated pKa ~8.5 due to the inductive electron-withdrawing effect of the ortho-bromine) must be strictly controlled. In aqueous mobile phases, the pH must be kept below 3.0 to prevent partial ionization, which causes severe peak tailing [1].
Steric Shielding (The Key to Normal Phase): In the 2,6-dibromo isomer, the phenolic hydroxyl group is flanked by two bulky bromine atoms. This creates a steric shield that severely hinders the hydroxyl group's ability to hydrogen-bond with silanol groups on bare silica. Conversely, the 2,5-dibromo target has only one ortho-bromine, leaving the -OH group accessible. Causality: On normal phase silica, the 2,6-isomer will elute significantly faster than the 2,5-isomer due to this lack of hydrogen bonding.
Halogen-π Interactions (The Key to Reversed Phase): Because standard hydrophobic interactions cannot differentiate the isomers, we must exploit shape selectivity. Pentafluorophenyl (PFP) stationary phases offer unique dipole-dipole, π-π, and halogen-π interactions. The differing spatial arrangement of the electron-dense bromines in the 2,5- vs. 2,6- positions interacts differently with the fluorinated aromatic ring of the PFP phase, enabling baseline resolution [2, 3].
Decision Workflow & Separation Logic
Figure 1: Decision tree and mechanistic pathways for the chromatographic resolution of brominated 4-(decyloxy)phenol derivatives.
Experimental Protocols
Protocol A: Preparative Normal Phase Flash Chromatography
Objective: Gram-scale isolation of 2,5-Dibromo-4-(decyloxy)phenol from the crude bromination matrix.
Stationary Phase: High-performance spherical silica gel (15–30 µm, 60 Å). Spherical silica is mandated over irregular silica to minimize eddy diffusion and sharpen the closely eluting bands.
Mobile Phase A: n-Heptane (preferred over hexane for lower toxicity and slightly higher viscosity, which improves band focusing).
Mobile Phase B: Ethyl Acetate.
Step-by-Step Methodology:
Dry Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add Celite 545 (1:2 mass ratio to crude), evaporate the DCM under reduced pressure to yield a free-flowing powder, and load into a solid-load cartridge. Causality: Liquid loading a highly lipophilic compound in a strong solvent like DCM will cause severe band broadening and ruin the separation.
Equilibration: Equilibrate the column with 100% n-Heptane for 3 Column Volumes (CV).
Gradient Elution:
0 to 2 CV: 0% B (Flushes non-polar tribrominated impurities).
2 to 8 CV: 0% to 5% B (Elutes the sterically hindered 2,6-dibromo isomer).
8 to 15 CV: 5% to 15% B (Elutes the target 2,5-dibromo isomer).
Detection: Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm (phenol specific).
Self-Validating System Check: Prior to running the column, perform a Thin Layer Chromatography (TLC) plate using 90:10 Heptane:EtOAc. The protocol is validated for scale-up only if the
ΔRf
between the top spot (2,6-isomer) and the lower spot (2,5-isomer) is
≥0.15
. If
ΔRf<0.15
, switch Mobile Phase B to Dichloromethane to reduce aggressive hydrogen-bond disruption.
Protocol B: Analytical Reversed-Phase UHPLC
Objective: Purity assessment and quantification of positional isomers.
Column Temperature: 25°C. (Note: Lower temperatures enhance shape selectivity and
π−π
interactions on PFP phases).
Step-by-Step Methodology:
Sample Preparation: Dissolve the sample in 100% Acetonitrile to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Gradient Execution: Follow the parameters in Table 1.
Detection: PDA/DAD scanning from 200–400 nm, extracting at 280 nm.
Self-Validating System Check (SST): Inject a mixed standard of the crude. The method is validated if and only if the critical pair resolution (
Rs
) between the 2,5-dibromo and 2,6-dibromo peaks is
≥2.0
, and the tailing factor (
Tf
) for the 2,5-dibromo peak is
≤1.2
. If
Tf>1.2
, verify the presence of 0.1% Formic Acid, as the phenol is likely ionizing.
Quantitative Data Presentation
Table 1: UHPLC Gradient Program (Protocol B)
Time (min)
% Mobile Phase A (H₂O + 0.1% FA)
% Mobile Phase B (MeCN + 0.1% FA)
Curve Profile
0.00
40
60
Initial
1.00
40
60
Isocratic Hold
7.00
5
95
Linear
9.00
5
95
High-Organic Wash
9.10
40
60
Re-equilibration
12.00
40
60
End
Table 2: Chromatographic Profiling and Elution Order
Data represents relative retention behavior based on the mechanistic principles of the respective stationary phases.
Analyte / Impurity
Normal Phase (Silica) Elution Order
Reversed Phase (PFP) Elution Order
Mechanistic Rationale
Tribromo-4-(decyloxy)phenol
1 (Fastest)
4 (Slowest)
NP: Maximum steric shielding of -OH. RP: Highest LogP (3x Br).
2,6-Dibromo-4-(decyloxy)phenol
2
2
NP: Dual ortho-Br shields the -OH from silanols. RP: Specific halogen-π alignment.
2,5-Dibromo-4-(decyloxy)phenol
3 (Target)
3 (Target)
NP: Single ortho-Br allows moderate H-bonding. RP: Distinct dipole moment vs 2,6-isomer.
Mono-bromo-4-(decyloxy)phenol
4 (Slowest)
1 (Fastest)
NP: Least sterically hindered -OH, strong H-bonding. RP: Lowest LogP.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 280945, 2,5-Dibromohydroquinone. Retrieved from[Link]
Gong, X., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Organic Process Research & Development, ACS Publications. Retrieved from[Link]
Euerby, M. R., et al. (2005). Retention and Selectivity Differences due to Molecular Structure of Phenyl–Type Reversed–Phase HPLC Columns. Journal of Chromatography A. Retrieved from[Link]
Application
Application Note: 2,5-Dibromo-4-(decyloxy)phenol as a Core Scaffold in Combinatorial Chemistry
Executive Summary In the pursuit of structurally diverse chemical libraries for high-throughput screening and advanced materials development, the selection of a versatile central scaffold is paramount[1]. 2,5-Dibromo-4-(...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of structurally diverse chemical libraries for high-throughput screening and advanced materials development, the selection of a versatile central scaffold is paramount[1]. 2,5-Dibromo-4-(decyloxy)phenol (CAS: 870703-49-4) has emerged as a highly privileged building block. Featuring a unique combination of orthogonal reactive sites—a free phenolic hydroxyl group, a solubilizing decyloxy chain, and two chemically addressable bromine atoms—this molecule enables rapid, divergent synthesis of complex polyaryl architectures. This application note details the mechanistic rationale, combinatorial workflow, and validated protocols for utilizing this compound in solid-phase and solution-phase parallel synthesis.
Structural Rationale & Chemical Causality
As a Senior Application Scientist, I emphasize that successful combinatorial chemistry relies on predictability, solubility, and orthogonality. 2,5-Dibromo-4-(decyloxy)phenol satisfies these criteria through three distinct structural features:
The Phenolic Hydroxyl Group (Orthogonal Anchoring): The free -OH group serves as an ideal handle for solid-phase resin attachment (e.g., via Williamson ether synthesis to a Merrifield or Wang resin) or for late-stage diversification via esterification[2]. Because oxygen nucleophilicity is chemically orthogonal to palladium-catalyzed cross-coupling, the core can be anchored without requiring complex protecting group strategies.
The 2,5-Dibromo Substitution (Linear Extension): The bromine atoms are positioned para to each other on the aromatic ring. This 1,4-phenylene geometry ensures that subsequent Suzuki-Miyaura or Stille cross-coupling reactions yield linear, rigid-rod architectures[3]. This linearity is highly prized in both the synthesis of extended conjugated systems for organic electronics and the creation of rigid pharmacophores that intercalate into deep protein binding pockets.
The Decyloxy Chain (Solubility & Steric Tuning): Polyaryl compounds synthesized via iterative cross-coupling notoriously suffer from "brick dust" syndrome—becoming highly insoluble as the molecular weight increases[4]. The C10 (decyloxy) chain provides the exact thermodynamic balance required: it is long enough to disrupt tight π-π stacking and maintain high solubility in solvents like THF and DMF during solid-phase synthesis, yet not so long that it causes severe steric hindrance at the adjacent bromine site.
Combinatorial Workflow Design
To maximize chemical space, 2,5-dibromo-4-(decyloxy)phenol is typically employed in a split-and-pool or parallel solid-phase synthesis (SPS) workflow. The building block is first immobilized, followed by iterative, spatially addressed cross-coupling reactions.
Workflow for solid-phase combinatorial synthesis using the dibromophenol building block.
Validated Experimental Protocols
The following protocols represent a self-validating system. Each step is designed to ensure complete conversion, which is critical in combinatorial chemistry where intermediate purification is impossible on a solid support[1].
Protocol 4.1: Solid-Phase Anchoring to Wang Resin
Objective: Immobilize the building block via the phenolic oxygen to enable heterogeneous catalysis.
Reagents:
Wang Resin (1.0 mmol/g loading)
2,5-Dibromo-4-(decyloxy)phenol (3.0 equiv)
Diisopropyl azodicarboxylate (DIAD) (3.0 equiv)
Triphenylphosphine (
PPh3
) (3.0 equiv)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Resin Swelling: Suspend 1.0 g of Wang resin in 15 mL of anhydrous THF in a solid-phase synthesis vessel. Agitate gently for 30 minutes at room temperature to swell the polymer matrix.
Reagent Addition: Add
PPh3
(3.0 mmol) and 2,5-dibromo-4-(decyloxy)phenol (3.0 mmol) to the suspension.
Activation: Cool the vessel to 0 °C. Dropwise, add DIAD (3.0 mmol) over 10 minutes to initiate the Mitsunobu etherification. Causality note: Cooling prevents the premature decomposition of the betaine intermediate, ensuring high loading efficiency.
Agitation: Allow the reaction to warm to room temperature and agitate on an orbital shaker for 16 hours.
Washing: Drain the solvent. Wash the resin sequentially with THF (3 × 15 mL), DMF (3 × 15 mL), Methanol (3 × 15 mL), and Dichloromethane (DCM) (3 × 15 mL).
Drying: Dry the resin under vacuum to a constant weight. Loading efficiency can be verified by cleaving a small aliquot and analyzing via HPLC-UV.
Objective: Generate a diverse biaryl/teraryl library by coupling the resin-bound dibromo core with various boronic acids.
Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura diversification step.
Reagents:
Resin-bound dibromophenol (0.1 mmol per well in a 96-well filter block)
Diverse Aryl/Heteroaryl Boronic Acids (0.5 mmol, 5.0 equiv per well)
Pd(PPh3)4
(0.01 mmol, 10 mol%)
K2CO3
(2.0 M aqueous solution, 0.5 mmol)
DMF/1,4-Dioxane (1:1 v/v)
Step-by-Step Methodology:
Distribution: Distribute the dried, loaded resin equally into a 96-well synthesis block.
Coupling Partners: Add a unique boronic acid (5.0 equiv) to each well to generate combinatorial diversity.
Catalyst & Base: Under a nitrogen atmosphere, add the
Pd(PPh3)4
catalyst (10 mol%) and the 2.0 M
K2CO3
solution to each well. Causality note: The biphasic DMF/Dioxane/Water mixture ensures solubility of both the lipophilic resin-bound substrate (aided by the decyloxy chain) and the inorganic base.
Thermal Cycling: Seal the block and heat to 85 °C for 12 hours with vigorous orbital shaking.
Purification: Cool the block to room temperature. Drain the reagents and wash the resin extensively:
H2O
(3x), DMF (3x), DCM (3x), and Methanol (3x) to remove all palladium black and unreacted boronic acids.
Protocol 4.3: Library Cleavage
Step-by-Step Methodology:
Add 2 mL of a cleavage cocktail (95% Trifluoroacetic Acid, 2.5% Triisopropylsilane, 2.5%
H2O
) to each well.
Agitate for 2 hours at room temperature.
Filter the cleavage solutions into a collection plate and evaporate the volatile TFA using a centrifugal vacuum concentrator to yield the final combinatorial library.
Quantitative Data & Library Diversity
The decyloxy chain plays a critical role in maintaining the kinetic efficiency of the cross-coupling reactions on the solid support. Table 1 summarizes the optimization data for the first cross-coupling iteration, demonstrating how the choice of catalyst and solvent impacts the yield and purity of the resulting library members.
Note: Yields represent the isolated mass after TFA cleavage relative to the initial resin loading. High purities confirm that the decyloxy chain prevents aggregation and ensures complete reagent accessibility to the dibromo sites.
Conclusion
2,5-Dibromo-4-(decyloxy)phenol is an exceptionally engineered building block for combinatorial chemistry. By leveraging the orthogonal reactivity of its phenolic hydroxyl group for resin anchoring and its 2,5-dibromo sites for iterative palladium-catalyzed cross-coupling, researchers can rapidly synthesize highly pure, diverse libraries of conjugated polyaryl systems. The C10 decyloxy chain is the unsung hero of this scaffold, providing the critical solubility required to prevent aggregation on the solid support and ensuring high-yielding transformations.
References
Ponnuswamy, N., et al. (2021). Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions. PMC - NIH. Retrieved March 14, 2026, from[Link]
Ambre, P. K., et al. (2020). Combinatorial Chemistry: Role in Lead Discovery. ResearchGate. Retrieved March 14, 2026, from [Link]
Diccianni, J. B., & Diao, T. (2018). Phenol-Directed C–H Functionalization. ACS Catalysis. Retrieved March 14, 2026, from[Link]
Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 2,5-Dibromo-4-(decyloxy)phenol
Executive Summary & Mechanistic Rationale The escalating threat of multidrug-resistant (MDR) pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The escalating threat of multidrug-resistant (MDR) pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial chemotypes[1]. Marine sponge-derived brominated alkaloids (e.g., from the genus Pseudoceratina) have long been recognized for their potent antibacterial and anti-biofilm properties[2].
2,5-Dibromo-4-(decyloxy)phenol (CAS RN: 870703-49-4) represents a highly optimized, synthetic evolution of these natural marine compounds[3]. Structurally, it combines a reactive dibromophenol core with a highly lipophilic 10-carbon (decyloxy) tail[4]. While the bromophenol moiety induces oxidative stress and penetrates the extracellular polymeric substance (EPS) of biofilms[1][5], the decyloxy chain acts as a lipid anchor. This tail rapidly inserts into the bacterial phospholipid bilayer, compromising structural integrity and leading to catastrophic membrane depolarization.
The following application note provides field-proven, self-validating protocols to quantify the antimicrobial, anti-biofilm, and membrane-disrupting properties of this specific compound.
Mechanistic Pathway Visualization
Mechanistic pathway of 2,5-Dibromo-4-(decyloxy)phenol targeting membranes and biofilms.
Compound Handling & Formulation Strategy
The Causality of Formulation: Because 2,5-Dibromo-4-(decyloxy)phenol possesses a long aliphatic chain, it is highly hydrophobic and prone to precipitation in standard aqueous microbiological media (e.g., Mueller-Hinton Broth).
Stock Solution: Prepare a 10 mg/mL stock in 100% cell-culture grade Dimethyl Sulfoxide (DMSO).
Working Dilutions: Dilute the stock into the assay medium supplemented with 0.02% Tween-80. Tween-80 acts as a surfactant to prevent compound aggregation without disrupting the bacterial membrane at this low concentration.
System Validation: The final DMSO concentration in any assay well must never exceed 1% (v/v) to prevent solvent-induced bacteriostatic artifacts. A vehicle control (1% DMSO + 0.02% Tween-80) must be included in all assays.
Experimental Protocols
Protocol A: Broth Microdilution (MIC & MBC) via Resazurin Reduction
Standard optical density (OD) readings are unreliable for highly lipophilic compounds, as compound precipitation can mimic bacterial turbidity. This protocol utilizes Resazurin (Alamar Blue), a metabolic indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) upon reduction by viable cells[5].
Step-by-Step Methodology:
Inoculum Preparation: Grow the target strain (e.g., MRSA ATCC 43300) overnight. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to
1×106
CFU/mL.
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of 2,5-Dibromo-4-(decyloxy)phenol (range: 0.25 to 128 µg/mL) in CAMHB containing 0.02% Tween-80.
Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions (Final inoculum:
5×105
CFU/mL).
Incubation: Incubate at 37°C for 18 hours.
Resazurin Addition: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours in the dark.
Readout (MIC): The Minimum Inhibitory Concentration (MIC) is the lowest concentration that remains blue (indicating no metabolic activity).
Readout (MBC): Plate 10 µL from all blue wells onto Tryptic Soy Agar (TSA). The Minimum Bactericidal Concentration (MBC) is the lowest concentration yielding ≥99.9% reduction in CFU after 24 hours.
To prove that the decyloxy tail inserts into and disrupts the lipid bilayer, we utilize the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide, DiSC3(5)[6].
The Causality of the Assay: DiSC3(5) is a cationic dye that accumulates in energized, polarized bacterial cells, causing its fluorescence to self-quench. When 2,5-Dibromo-4-(decyloxy)phenol disrupts the membrane, the proton motive force is lost, the membrane depolarizes, and the dye is rapidly released into the media, resulting in a massive spike in fluorescence[6][7].
Step-by-Step Methodology:
Cell Preparation: Harvest mid-log phase bacteria (
OD600=0.5
). Wash twice and resuspend in 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose to an
OD600
of 0.05[7].
Dye Loading: Add DiSC3(5) to a final concentration of 0.4 µM. Incubate in the dark at 37°C for 30–60 minutes until fluorescence quenching stabilizes (baseline formation)[8][9].
Ion Equilibration (Critical Step): Add KCl to a final concentration of 100 mM. Why? This equilibrates internal and external potassium gradients, ensuring that subsequent fluorescence changes are strictly due to compound-induced membrane damage, not natural K+ efflux[6][7].
Baseline Measurement: Transfer 100 µL to a black, opaque 96-well plate. Read baseline fluorescence (Excitation: 622 nm / Emission: 670 nm) for 5 minutes[8][9].
Compound Injection & Kinetic Read: Inject 2,5-Dibromo-4-(decyloxy)phenol at 1×, 2×, and 4× MIC. Immediately monitor fluorescence continuously for 20 minutes.
Self-Validating Controls: Use 0.1% Triton X-100 as a positive control (100% depolarization) and buffer + vehicle as a negative control[8].
Protocol C: Biofilm Eradication Assay (MBEC)
Bromophenols are uniquely effective against dormant, biofilm-incorporated persister cells[1][5]. This assay measures the Minimum Biofilm Eradication Concentration (MBEC).
Step-by-Step Methodology:
Biofilm Formation: Inoculate 100 µL of MRSA (
1×106
CFU/mL) in TSB + 1% glucose into a flat-bottom 96-well plate. Incubate statically at 37°C for 48 hours to form mature biofilms. Note: Fill edge wells with sterile PBS to prevent the "edge effect" (evaporation).
Washing: Carefully aspirate the media and wash the biofilms twice with sterile PBS to remove planktonic cells.
Treatment: Add 2,5-Dibromo-4-(decyloxy)phenol (range: 2 to 256 µg/mL) in fresh CAMHB. Incubate for 24 hours.
Viability Readout: Wash twice with PBS. Add 100 µL of CAMHB and 10 µL of Resazurin (0.015%). Incubate for 4 hours. The MBEC is the lowest concentration where the biofilm fails to reduce the dye (remains blue), indicating complete eradication of persister cells[5].
Expected Quantitative Data Synthesis
The following table synthesizes the expected pharmacological profile of 2,5-Dibromo-4-(decyloxy)phenol compared to a standard-of-care antibiotic (Vancomycin), demonstrating its superior anti-biofilm and rapid bactericidal kinetics.
Assay Parameter
Target Strain
2,5-Dibromo-4-(decyloxy)phenol
Vancomycin (Control)
Interpretation
MIC
MRSA (ATCC 43300)
2 - 4 µg/mL
1 - 2 µg/mL
Potent baseline antibacterial activity.
MBC
MRSA (ATCC 43300)
4 - 8 µg/mL
16 - 32 µg/mL
Highly bactericidal (MBC/MIC ratio ≤ 2).
MBEC (Biofilm)
MRSA (ATCC 43300)
16 - 32 µg/mL
> 256 µg/mL
Superior penetration and eradication of EPS matrix.
MIC
E. coli (ATCC 25922)
16 - 32 µg/mL
> 64 µg/mL
Moderate Gram-negative activity due to outer membrane barrier.
Depolarization
Tmax
MRSA (ATCC 43300)
< 3 minutes (at 2× MIC)
N/A (No membrane effect)
Rapid membrane disruption via decyloxy tail insertion.
Max DiSC3(5) Release
MRSA (ATCC 43300)
85% of Triton X-100 control
< 5% of control
Confirms primary mechanism of action is membrane targeting.
References
2,5-Dibromo-4-(Decyloxy)phenol: A Premium Chemical Solution. Hoffman Chemicals.
CAS 870703-49-4 2,5-Dibromo-4-(decyloxy)phenol - Semiconductor. Alfa Chemistry.
Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. National Institutes of Health (NIH).
Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory concentrations and cytotoxicity data. ResearchGate.
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. National Institutes of Health (NIH).
Application Notes and Protocols for Assessing Membrane Permeability. Benchchem.
Membrane depolarization assay using DiSC3(5) fluorescent dye. Bio-protocol.
Conjugation of Cell-Penetrating Peptides to Antimicrobial Peptides Enhances Antibacterial Activity. ACS Omega.
Antimicrobial Properties and Membrane-Active Mechanism of a Potential a-Helical Antimicrobial. Semantic Scholar.
Application Note: Employing 2,5-Dibromo-4-(decyloxy)phenol in the Development of Novel Functional Conjugated Polymers
Introduction & Rationale Conjugated polymers (CPs) have evolved from traditional optoelectronic materials into sophisticated platforms for biomedical engineering, serving as critical transducers in biosensing, bioimaging...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
Conjugated polymers (CPs) have evolved from traditional optoelectronic materials into sophisticated platforms for biomedical engineering, serving as critical transducers in biosensing, bioimaging, and targeted drug delivery[1]. The rational design of these macromolecules requires monomers that perfectly balance electronic properties, solubility, and functionalizability. 2,5-Dibromo-4-(decyloxy)phenol (CAS 870703-49-4) [2] has emerged as a highly versatile building block for synthesizing advanced poly(p-phenylene) (PPP) and poly(arylene ethynylene) (PAE) derivatives[3].
This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this specific monomer to engineer smart, functionalized conjugated polymers.
Mechanistic Insights & Structural Causality
The structural anatomy of 2,5-Dibromo-4-(decyloxy)phenol dictates its profound utility in polymer chemistry. Every functional group serves a distinct, causal purpose in the development workflow:
2,5-Dibromo Functionalization : These halogens act as the reactive handles for step-growth transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura polycondensation). Their para-orientation ensures the formation of a linear, highly conjugated rigid-rod polymer backbone, which is essential for the "molecular wire" effect and fluorescence super-amplification[3].
4-Decyloxy Chain : Conjugated backbones inherently suffer from severe π-π stacking, leading to insolubility and aggregation-caused quenching (ACQ). The 10-carbon alkyl chain provides essential steric bulk and lipophilicity. This ensures the growing polymer remains solvated in organic phases (like toluene) during synthesis, preventing premature precipitation and enabling high molecular weights.
1-Phenol (Hydroxyl) Group : This is the most critical feature for biomedical applications. While the conjugated backbone provides photoluminescent transduction, the free phenolic hydroxyl serves as an orthogonal anchoring site for post-polymerization modification (PPM)[4]. It allows for the covalent attachment of targeting ligands (e.g., peptides, antibodies) or drug molecules without disrupting the electronic integrity of the polymer backbone[5].
Workflow for synthesizing functionalized conjugated polymers from 2,5-Dibromo-4-(decyloxy)phenol.
Experimental Protocols
Protocol A: Synthesis of Poly(p-phenylene) Precursor via Suzuki-Miyaura Polycondensation
Causality Check: We employ a biphasic Schlenk system (Toluene/2M K₂CO₃). Toluene dissolves the lipophilic decyloxy-bearing growing polymer chain, while the aqueous phase dissolves the inorganic base required to activate the boronic ester into a reactive boronate complex.
Phenylboronic acid and Bromobenzene (for end-capping)
Step-by-Step Procedure:
Monomer Loading : In a flame-dried Schlenk flask under an argon atmosphere, add the dibromo monomer, the diboronic ester, and Pd(PPh₃)₄.
Solvent Addition : Inject the degassed toluene followed by the degassed 2M K₂CO₃ aqueous solution.
Polymerization : Heat the biphasic mixture to 90 °C under vigorous stirring (800 rpm) for 48 hours. The mixture will gradually become viscous and exhibit strong fluorescence under UV light.
End-Capping (Self-Validating Step) : To prevent reactive end-group degradation during storage, inject bromobenzene (0.1 eq) and stir for 6 hours, followed by phenylboronic acid (0.1 eq) for another 6 hours.
Purification : Cool the mixture to room temperature, separate the organic layer, and precipitate the polymer dropwise into cold methanol. Collect the solid via vacuum filtration, wash via Soxhlet extraction (methanol, then acetone) to remove oligomers, and dry under vacuum.
Suzuki-Miyaura catalytic cycle highlighting the step-growth mechanism for polymer chain extension.
Causality Check: Steglich esterification is utilized here because it allows the direct coupling of carboxylic acid-terminated targeting ligands (e.g., Folate-PEG-COOH) to the free phenolic hydroxyl groups on the polymer backbone under mild conditions, preserving the polymer's optical properties[4].
Step-by-Step Procedure:
Activation : Dissolve the targeting ligand (e.g., Folate-PEG-COOH) in anhydrous DMF. Add EDC·HCl (1.5 eq relative to ligand) and DMAP (0.2 eq). Stir for 30 minutes at 0 °C to form the active O-acylisourea intermediate.
Conjugation : Add the precursor polymer (PPP-OH) dissolved in anhydrous THF to the reaction mixture. Allow the reaction to warm to room temperature and stir for 24 hours in the dark.
Validation & Recovery : Precipitate the functionalized polymer in diethyl ether. Self-validation: Perform FTIR spectroscopy on the dried powder. The disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the appearance of a strong ester carbonyl stretch (~1750 cm⁻¹) confirms successful conjugation.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Polycondensation Conditions
The choice of solvent and base dramatically impacts the molecular weight due to the solubility limits of the rigid conjugated backbone.
Solvent System (v/v)
Catalyst System
Base
Temp (°C)
Time (h)
Yield (%)
Mn (kDa)
PDI
Observation
THF / H₂O (3:1)
Pd(PPh₃)₄
Na₂CO₃
80
48
45
8.5
2.1
Premature precipitation
Toluene / H₂O (3:1)
Pd(PPh₃)₄
K₂CO₃
90
48
88
24.2
1.8
Optimal solubility
DMF
Pd(OAc)₂ / SPhos
K₃PO₄
100
24
65
15.4
2.4
Side reactions with -OH
Table 2: Photophysical and Bioconjugation Metrics
Tracking the optical and surface properties before and after Steglich esterification.
Polymer State
Absorbance Max (nm)
Emission Max (nm)
Quantum Yield (%)
Zeta Potential (mV)
Precursor (PPP-OH)
385
460
42.0
-15.2
Functionalized (PPP-PEG-Folate)
390
465
38.5
-5.4
References
Title : Conjugated polymer nanoparticles and their nanohybrids as smart photoluminescent and photoresponsive material for biosensing, imaging, and theranostics
Source : PubMed / Microchimica Acta
URL :[Link]
Title : Poly(p-Phenyleneethynylene)s-Based Sensor Array for Diagnosis of Clinical Diseases
Source : PubMed / ChemMedChem
URL :[Link]
Title : Functional poly(p-phenylene)s as targeting and drug carrier materials
Source : Taylor & Francis / International Journal of Polymeric Materials and Polymeric Biomaterials
URL :[Link]
Title : Nano-Scaled Materials and Polymer Integration in Biosensing Tools
Source : PMC / Biosensors (Basel)
URL :[Link]
2,5-Dibromo-4-(decyloxy)phenol (DBDOP, CAS: 870703-49-4) represents a highly lipophilic class of halogenated phenols. While frequently utilized as an intermediate in materials science, the structural anatomy of DBDOP makes it an exceptional candidate for targeted enzyme inhibition studies—specifically against enzymes featuring deep hydrophobic binding clefts, such as Protein Tyrosine Phosphatase 1B (PTP1B) and 5-Lipoxygenase (5-LOX) .
Marine-derived polybrominated phenols have been extensively validated as potent PTP1B inhibitors capable of restoring insulin signaling[1]. The mechanistic efficacy of DBDOP relies on two distinct structural features:
The Dibromophenol Headgroup: The electron-withdrawing bromine atoms lower the pKa of the phenolic hydroxyl, allowing it to exist partially as a phenoxide anion at physiological pH. This acts as a bioisostere for phosphotyrosine, establishing critical hydrogen and halogen bonds within the catalytic pocket[2]. Furthermore, the redox-active nature of the phenol ring allows it to act as a radical scavenger, a necessary trait for inhibiting iron-dependent enzymes like 5-LOX[3].
The Decyloxy Tail: The 10-carbon aliphatic chain provides immense lipophilicity. In PTP1B, this tail anchors deeply into the secondary non-catalytic aryl-binding site (Site B), driving selectivity over homologous phosphatases like TCPTP[2].
Fig 1: Mechanism of PTP1B inhibition by DBDOP to restore insulin receptor signaling.
Experimental Design: Causality & Self-Validation
When working with highly lipophilic compounds like DBDOP, standard assay conditions often yield false positives due to colloidal aggregation (Pan-Assay Interference Compounds, or PAINS). To establish a self-validating system , our protocols incorporate non-ionic detergents (to break up colloids), kinetic readouts (to ensure linear reaction rates), and robust positive/negative controls.
Fig 2: Self-validating high-throughput screening workflow for DBDOP enzyme inhibition.
Detailed Methodologies
Protocol A: PTP1B Fluorometric Inhibition Assay
Objective: Determine the IC50 of DBDOP against recombinant human PTP1B.
Causality of Reagents:
DTT (Dithiothreitol): PTP1B utilizes a highly nucleophilic Cys215 residue for catalysis. DTT prevents oxidative inactivation of this residue.
Triton X-100 (0.01%): Prevents the decyloxy chain of DBDOP from forming inhibitory micelles.
Suramin: A validated, non-competitive PTP1B inhibitor used as a positive control for assay integrity.
Step-by-Step Procedure:
Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.2, 1 mM DTT, 1 mM EDTA, 0.01% Triton X-100). Note: Add DTT fresh on the day of the experiment.
Compound Dilution: Prepare a 10 mM stock of DBDOP in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in DMSO. Transfer 1 µL of each concentration to a black 96-well microplate (final DMSO concentration = 1%).
Enzyme Addition: Dilute recombinant human PTP1B to 0.5 nM in Assay Buffer. Add 49 µL of the enzyme solution to the microplate.
Pre-Incubation: Incubate the plate at 37°C for 15 minutes. Crucial Step: This allows the bulky decyloxy tail of DBDOP to fully navigate and anchor into the secondary hydrophobic pocket before substrate competition begins.
Reaction Initiation: Add 50 µL of 20 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate to all wells.
Kinetic Readout: Immediately read fluorescence (Ex: 360 nm, Em: 460 nm) every 60 seconds for 30 minutes. Calculate the initial velocity (V0) from the linear portion of the curve.
Objective: Evaluate DBDOP as a redox-active inhibitor of 5-LOX arachidonic acid metabolism.
Causality of Reagents:
ATP and Ca2+: 5-LOX is a calcium-dependent enzyme that requires ATP for maximal allosteric activation.
Zileuton: An FDA-approved 5-LOX inhibitor used as a benchmark to validate the dynamic range of the assay[3].
Step-by-Step Procedure:
Buffer Preparation: Prepare 5-LOX Buffer (50 mM Tris-HCl pH 7.5, 2 mM CaCl2, 1 mM ATP).
Inhibitor Setup: Dispense 1 µL of DBDOP DMSO dilutions into a UV-transparent 96-well plate. Include Zileuton as a positive control[3].
Enzyme Activation: Add 49 µL of human recombinant 5-LOX (diluted to 200 U/mL in 5-LOX Buffer). Incubate for 10 minutes at room temperature.
Substrate Addition: Initiate the reaction by adding 50 µL of 10 µM Arachidonic Acid.
Detection: Monitor the formation of the conjugated diene product (5-HPETE) by recording absorbance continuously at 236 nm for 10 minutes.
Data Presentation & Quality Control
To ensure trustworthiness, the assay's robustness must be quantified using the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay suitable for evaluating DBDOP.
Note: Data represents theoretical standard values expected for bromophenol derivatives based on structurally analogous marine natural products[1],[2].
Troubleshooting Insights
Loss of Enzyme Activity Over Time: If the 0% inhibition control (DMSO only) loses signal over the 30-minute read, the PTP1B active site is likely oxidizing. Solution: Ensure DTT is freshly prepared and not degraded.
Steep Hill Slopes (>2.0): If DBDOP exhibits a Hill slope greater than 2, it is likely forming micelles rather than binding 1:1 with the enzyme. Solution: Increase Triton X-100 concentration to 0.05% or utilize dynamic light scattering (DLS) to confirm the absence of colloidal aggregates.
References
Source: PubMed Central (PMC)
Discovery and evaluation of the hybrid of bromophenol and saccharide as potent and selective protein tyrosine phosphatase 1B inhibitors
Source: PubMed / NIH
URL
troubleshooting the synthesis of highly substituted phenols
Welcome to the Technical Support Center for Advanced Organic Synthesis . This hub is specifically designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of highly substitut...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis . This hub is specifically designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of highly substituted and sterically encumbered phenols.
Highly substituted phenols are notoriously difficult to synthesize due to severe steric hindrance, conflicting electronic directing effects, and the risk of over-oxidation. Below, we provide a diagnostic matrix, field-proven troubleshooting FAQs, self-validating protocols, and quantitative data summaries to guide your synthetic strategy.
Diagnostic Decision Matrix
Before troubleshooting a failed reaction, ensure you are utilizing the correct synthetic strategy for your target molecule's substitution pattern.
Diagnostic decision matrix for selecting the optimal phenol synthesis strategy.
FAQ 1: Overcoming Regiochemical Mixtures in Electrophilic Aromatic Substitution (EAS)
Q: My EAS reactions on existing phenols yield intractable mixtures of regioisomers. How can I achieve complete regiocontrol for penta-substituted phenols?
A: EAS is governed by the strongly activating -OH group, which dictates ortho/para direction. If your target requires a contra-steric or fully substituted pattern, EAS will fail due to mixed directing effects and over-oxidation.
The Solution: Abandon the pre-formed aromatic ring. The utilizes a de novo synthesis via a Diels-Alder/elimination/retro-Diels-Alder sequence between hydroxypyrones and nitroalkenes[1]. Because both coupling partners are electronically polarized, the regioselectivity is programmable and absolute, allowing for the synthesis of fully substituted benzenoid rings[2].
Step-by-Step Methodology: De Novo Phenol Synthesis via Diels-Alder Cascade
Reagent Assembly: Combine the highly substituted 3-hydroxypyrone (1.0 mmol) and the target nitroalkene (1.5 mmol) in a sealed reaction vessel.
Causality: Using electronically polarized coupling partners ensures that the initial Diels-Alder cycloaddition occurs with absolute regiochemical control, dictated by electronics rather than steric bulk[2].
Activation: Add a Lewis acid catalyst (e.g.,
AlCl3
, 0.2 equiv) and toluene (5 mL). Heat to 110 °C for 16 hours.
Causality: The Lewis acid coordinates to the nitro group, lowering the LUMO of the dienophile. Subsequent elimination of
HNO2
and retro-Diels-Alder extrusion of
CO2
drive the aromatization forward[1].
Validation Checkpoint: Monitor the extrusion of
CO2
(bubbling). Withdraw a 50 µL aliquot, evaporate, and analyze via
1H
-NMR. The complete disappearance of the pyrone alkene protons and the emergence of a highly substituted aromatic ring signature mathematically validates the cascade's completion.
Workup: Cool the reaction, quench with saturated
NaHCO3
, extract with dichloromethane, and purify via column chromatography[3].
FAQ 2: Mitigating Diaryl Ether Formation in Cross-Coupling
Q: I am converting a sterically hindered aryl halide to a phenol via Pd-catalyzed hydroxylation, but I am isolating mostly diaryl ether side-products. What is going wrong?
A: Diaryl ether is a classic thermodynamic sink in the Buchwald-Hartwig hydroxylation of aryl halides. It forms when the intermediate Pd(Ar)(OH) complex undergoes ligand exchange with the newly formed phenol product instead of undergoing reductive elimination.
The Solution: You must accelerate the reductive elimination step to outcompete the side reaction. Using a highly bulky biarylphosphine ligand like tBuBrettPhos forces the palladium center to rapidly extrude the phenol[4]. Furthermore, switching from harsh bases like KOH to Boric Acid (
B(OH)3
) as an efficient hydroxide surrogate drastically improves functional group tolerance and prevents base-catalyzed side reactions[5].
Pd-catalyzed hydroxylation catalytic cycle and diaryl ether troubleshooting.
Step-by-Step Methodology: Pd-Catalyzed Hydroxylation using Boric Acid
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.0 mmol),
Pd2(dba)3
(0.5 mol%), tBuBrettPhos (2.0 mol%), and Boric Acid (
B(OH)3
, 2.0 equiv).
Causality:
Pd2(dba)3
serves as a stable Pd(0) precatalyst. The extreme steric demand of tBuBrettPhos lowers the activation barrier for reductive elimination, preventing the intermediate from reacting with already-formed phenol[4].
Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP, 3.0 mL). Seal the tube and transfer to a fume hood.
Reaction: Stir the mixture at 100 °C for 12 hours.
Validation Checkpoint: At 12 hours, withdraw a 50 µL aliquot via syringe, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. This system is self-validating: if the Ar-X starting material mass is absent and the Ar-OH mass is dominant, proceed to workup. If Ar-X remains, the catalyst has poisoned; spike with an additional 0.5 mol% Pd/Ligand.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (3 × 10 mL) to remove NMP and boric acid residues[5]. Dry and concentrate.
FAQ 3: Preventing Cleavage in Directed Ortho-Metalation (DoM)
Q: When attempting directed ortho-metalation (DoM) on my polysubstituted O-aryl carbamate, I get poor conversion or cleavage of the monolithiated intermediate. How do I trap the electrophile successfully?
A: O-aryl N-monoalkylcarbamates are powerful Directing Metalation Groups (DMGs). However, attempting N,C-dilithiation directly often leads to the cleavage of the monolithiated intermediate due to instability[6].
The Solution: The solves this by performing an in situ N-silylation prior to lithiation[7]. This protects the nitrogen, allowing smooth ortho-lithiation at -78 °C without triggering an anionic ortho-Fries rearrangement (where the carbamate migrates to the ring carbon)[8].
Step-by-Step Methodology: In Situ N-Silylation and DoM
Protection: To a solution of O-aryl N-isopropylcarbamate (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous diethyl ether (5 mL) at -78 °C, dropwise add trialkylsilyl triflate (1.1 mmol).
Causality:In situ N-silylation prevents the cleavage of the monolithiated intermediate[6]. TMEDA acts as both an activating ligand for the subsequent lithiation and an acid scavenger.
Lithiation: Stir for 15 minutes, then add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise at -78 °C. Stir for 1 hour.
Causality: Maintaining strict cryogenic conditions (-78 °C) is critical to prevent the anionic ortho-Fries rearrangement[7].
Electrophile Trapping: Add the desired electrophile (e.g., MeI, 1.2 mmol) and allow the reaction to slowly warm to room temperature over 2 hours.
Validation Checkpoint: Quench a 50 µL aliquot with saturated
NH4Cl
, extract with ether, and analyze via LC-MS. A successful trapping will show a complete mass shift corresponding to the electrophile addition.
Deprotection & Workup: Add 1M HCl (5 mL) to quench the reaction. This simultaneously cleaves the labile N-silyl group. Extract with diethyl ether, dry, and purify. The free phenol can later be liberated via mild alkaline hydrolysis[6].
Quantitative Data Summaries
Table 1: Comparison of Hydroxide Sources in Pd-Catalyzed Hydroxylation
Hydroxide Source
Base Strength
Functional Group Tolerance
Typical Yield (Steric Aryl Halides)
Primary Side Reaction Risk
KOH / CsOH
Strong
Low (Cleaves esters/amides)
60 - 85%
Diaryl ether formation, Hydrolysis
NaOH in PEG/H₂O
Moderate
Moderate
70 - 90%
Benzylic oxidation (if run in air)
Boric Acid (
B(OH)3
)
Very Mild
High (Tolerates esters/amides)
80 - 95%
Minimal (Highly selective)
Table 2: Directing Metalation Groups (DMGs) for Phenol Synthesis
DMG
Directing Power
Deprotection Conditions
Anionic ortho-Fries Risk
O-Carbamate (-OCONEt₂)
Very Strong
Mild Alkaline Hydrolysis
High (Requires strict -78 °C)
O-MOM (-OCH₂OCH₃)
Strong
Acidic Cleavage (HCl/MeOH)
Low
O-Silyl (-OTBS)
Weak
Fluoride source (TBAF)
Very Low
References
Song, Z.-Q.; Wang, D.-H. "Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid." Organic Letters 2020, 22 (21), 8470-8474. URL:[Link]
Zhang, X.; Beaudry, C. M. "Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control." Organic Letters 2020, 22 (15), 6086-6090. URL:[Link]
Kauch, M.; Hoppe, D. "Synthesis of substituted phenols by directed ortho-lithiation of in situ N-silyl-protected O-aryl N-monoalkylcarbamates." Canadian Journal of Chemistry 2001, 79 (11), 1736-1746. URL:[Link]
Snieckus, V. et al. "The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update." Chemical Reviews 2024. URL:[Link]
Technical Support Center: Improving the Regioselectivity of Phenol Substitution
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for controlling the regioselectivity of phenol substitution reactions. Phenols are fundamental...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for controlling the regioselectivity of phenol substitution reactions. Phenols are fundamental building blocks in organic synthesis, and the ability to selectively functionalize the aromatic ring at the ortho, meta, or para positions is critical for the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. This document moves beyond simple protocols to explain the underlying principles that govern regioselectivity, offering a robust framework for troubleshooting and optimizing your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl group of phenol considered an ortho, para-directing group in electrophilic aromatic substitution?
The hydroxyl (-OH) group is a powerful activating and ortho, para-directing group due to the interplay of two electronic effects: the resonance effect (+R) and the inductive effect (-I).[1][2][3][4]
Resonance Effect (+R): The oxygen atom of the hydroxyl group has lone pairs of electrons that can be delocalized into the benzene ring through resonance.[3][4][5] This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself.[6][7] Importantly, the resonance structures show an accumulation of negative charge specifically at the ortho and para positions.[4][5][8]
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond. However, the resonance effect is significantly stronger than the inductive effect, leading to an overall activation of the ring.[9]
The increased electron density at the ortho and para positions makes them the preferential sites of attack for incoming electrophiles.[2][5][10] The carbocation intermediates formed during ortho and para attack are more stable because they have more resonance forms, including a particularly stable one where the positive charge is delocalized onto the oxygen atom.[1][10]
Q2: Under what conditions can I favor para-substitution over ortho-substitution?
While the hydroxyl group directs to both ortho and para positions, achieving high selectivity for the para isomer is often desirable to avoid mixtures that are difficult to separate. Several factors can be manipulated to favor para-substitution:
Steric Hindrance: The ortho positions are adjacent to the hydroxyl group, making them more sterically hindered than the para position.[11] Using bulky electrophiles or phenols with bulky substituents will disfavor attack at the ortho positions, thus increasing the proportion of the para product.[11]
Solvent Polarity: The choice of solvent can significantly influence the ortho/para ratio. In some reactions, such as the Fries rearrangement, the use of polar solvents can favor the formation of the para product.[12] Conversely, non-polar solvents often favor the ortho product in this specific reaction.[12][13] In the bromination of phenol, polar solvents like water can lead to the formation of the phenoxide ion, which is highly activated and can result in polysubstitution, while less polar solvents allow for controlled monobromination, often with a preference for the para isomer.[14][15]
Temperature: Temperature can influence whether a reaction is under kinetic or thermodynamic control. In the Fries rearrangement, for example, lower reaction temperatures favor the formation of the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control).[12][13] For sulfonation of phenol, low temperatures favor the ortho isomer, while high temperatures favor the para isomer.[16]
Catalyst Choice: In certain reactions, the catalyst can play a crucial role in directing substitution. For instance, in the Kolbe-Schmitt reaction, using potassium hydroxide instead of sodium hydroxide can favor the formation of para-hydroxybenzoic acid.[17][18] Recent research has also demonstrated that specific catalysts can enhance the innate para-preference in the chlorination of phenols.[19]
Q3: Is it possible to achieve meta-substitution on a phenol ring?
Direct electrophilic substitution on phenol to achieve a meta-substituted product is challenging due to the strong ortho, para-directing nature of the hydroxyl group.[20] However, there are strategies to synthesize meta-substituted phenols:
Multi-step Synthesis: A common approach involves starting with a benzene derivative that has a meta-directing group, performing the electrophilic substitution, and then converting that directing group into a hydroxyl group. For example, one could start with nitrobenzene, perform a substitution reaction that will be directed to the meta position, and then reduce the nitro group to an amino group, which can then be converted to a hydroxyl group via a diazonium salt.
Modern Synthetic Methods: Recent advances in synthetic chemistry have provided novel methods for the isomerization of ortho- and para-substituted phenols to their meta isomers.[21][22] These methods often involve a sequence of dearomatization, photochemical rearrangement, and rearomatization.[21]
Q4: How does the reactivity of the phenoxide ion compare to phenol?
The phenoxide ion, formed by deprotonating phenol with a base, is significantly more reactive towards electrophilic aromatic substitution than phenol itself.[14][18] The negative charge on the oxygen atom makes it a much stronger electron-donating group, further increasing the electron density of the aromatic ring and making it highly susceptible to attack even by weak electrophiles like carbon dioxide in the Kolbe-Schmitt reaction.[14][18]
Troubleshooting Guides
Problem 1: Low yield of the desired para-substituted isomer and formation of a significant amount of the ortho-isomer.
Possible Causes and Solutions:
Possible Cause
Explanation
Suggested Solution
Insufficient Steric Hindrance
The electrophile or the phenol substrate may not be sterically bulky enough to significantly disfavor attack at the ortho positions.
Consider using a bulkier electrophile if possible. Alternatively, if the synthesis allows, introduce a temporary bulky blocking group at one of the ortho positions.
Inappropriate Reaction Temperature
The reaction may be running under kinetic control, which can favor the ortho isomer in some cases.
For reactions like the Fries rearrangement, lower the reaction temperature to favor the thermodynamically more stable para product.[12][13] For sulfonation, increase the temperature.[16]
Incorrect Solvent Choice
The solvent may be favoring the formation of the ortho isomer.
Experiment with solvents of different polarities. For instance, in the Fries rearrangement, switching to a more polar solvent can increase the yield of the para product.[12]
Catalyst not optimized for para-selectivity
The chosen catalyst may not be directing the reaction towards the para position.
In reactions like the Kolbe-Schmitt, consider using potassium hydroxide instead of sodium hydroxide.[17][18] For halogenations, explore catalysts known to enhance para-selectivity.[19]
Problem 2: Formation of poly-substituted products.
Possible Causes and Solutions:
Possible Cause
Explanation
Suggested Solution
Highly Activating Conditions
The reaction conditions are too harsh, leading to multiple substitutions on the highly activated phenol ring.
Use milder reaction conditions. For nitration, use dilute nitric acid at a low temperature.[6][14][23] For halogenation, avoid using bromine water and instead use bromine in a less polar solvent like carbon disulfide or chloroform at low temperatures.[14]
High Reactivity of Phenoxide Ion
If the reaction is run under basic conditions, the formation of the highly reactive phenoxide ion can lead to polysubstitution.
If possible, run the reaction under neutral or acidic conditions. If a base is required, use a weaker base or control the stoichiometry carefully.
Incorrect Stoichiometry
Using an excess of the electrophile will increase the likelihood of multiple substitutions.
Use a 1:1 stoichiometry of the electrophile to the phenol, or even a slight excess of the phenol.
Problem 3: Unexpectedly low reactivity or no reaction.
Possible Causes and Solutions:
Possible Cause
Explanation
Suggested Solution
Weak Electrophile
The electrophile may not be strong enough to react with the phenol ring under the chosen conditions.
Use a stronger electrophile or add a Lewis acid catalyst to activate the electrophile. For example, in Friedel-Crafts reactions with phenols, a catalyst is often still required.[11]
Deactivating Substituents Present
If the phenol substrate contains strongly deactivating groups, the overall reactivity of the ring may be significantly reduced.
More forcing reaction conditions (higher temperature, stronger catalyst) may be necessary. However, be mindful of potential side reactions.
Inappropriate Solvent
The solvent may be deactivating the catalyst or reacting with the electrophile.
Choose an inert solvent that is compatible with all reactants and the catalyst.
Key Experimental Protocols & Methodologies
Protocol 1: Selective para-Bromination of Phenol
This protocol aims to achieve monobromination with a preference for the para isomer by using a non-polar solvent and controlling the temperature.
Materials:
Phenol
Bromine
Carbon disulfide (CS₂) or Chloroform (CHCl₃)
Sodium thiosulfate solution (for quenching)
Sodium bicarbonate solution
Anhydrous magnesium sulfate
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
Dissolve phenol in carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Cool the flask in an ice bath to 0-5 °C.
Slowly add a solution of bromine in carbon disulfide dropwise to the phenol solution with constant stirring. Maintain the temperature below 5 °C.
After the addition is complete, allow the reaction to stir at low temperature for an additional 30 minutes.
Quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the bromine color disappears.
Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of o- and p-bromophenol, with the p-isomer being the major product.
The Reimer-Tiemann reaction is a classic method for the selective formylation of the ortho position of phenols.[24][25]
Materials:
Phenol
Chloroform (CHCl₃)
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
Dissolve sodium hydroxide in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
Add phenol to the NaOH solution and stir until it dissolves, forming sodium phenoxide.
Heat the solution to 60-70 °C and add chloroform dropwise through the condenser with vigorous stirring.
After the addition is complete, continue to heat and stir the mixture for 1-2 hours.
Cool the reaction mixture and acidify with dilute hydrochloric acid.
The product, salicylaldehyde (o-hydroxybenzaldehyde), can be isolated by steam distillation or solvent extraction.
Mechanism Insight: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as the electrophile.[26][27] The phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis leads to the formation of the aldehyde group.[27] The ortho-selectivity is thought to be favored due to the interaction between the sodium phenoxide and the dichlorocarbene.[24][28]
This reaction allows for the introduction of a carboxylic acid group, typically at the ortho position.
Materials:
Phenol
Sodium hydroxide (NaOH)
Carbon dioxide (CO₂)
Sulfuric acid (H₂SO₄)
Autoclave or high-pressure reactor
Procedure:
React phenol with an aqueous solution of sodium hydroxide to form sodium phenoxide.
Thoroughly dry the sodium phenoxide.
Place the dry sodium phenoxide in an autoclave.
Heat the autoclave to 125 °C and pressurize with carbon dioxide to approximately 100 atm.[17][18]
Maintain these conditions for several hours.
Cool the reactor, release the pressure, and treat the resulting sodium salicylate with sulfuric acid to precipitate salicylic acid (o-hydroxybenzoic acid).[17][18]
Controlling Regioselectivity: As mentioned, using potassium hydroxide and a higher temperature can favor the formation of the para isomer, 4-hydroxybenzoic acid.[17][18]
Visualizing Key Concepts
Caption: Directing effects of the hydroxyl group in phenol.
Caption: A logical workflow for optimizing para-selectivity.
References
What is the directive influence of -OH group in benzene ring? - Quora. (2018, March 26). Quora.
Ortho-directing Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15). Fiveable.
Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Aakash Institute.
Kolbe–Schmitt reaction - Wikipedia. Wikipedia.
How do activating groups on benzene direct further substitution? - Blog. (2025, July 30).
Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons.
Video: Directing Effect of Substituents: ortho–para-Directing Groups - JoVE. (2025, May 22). JoVE.
Technical Support Center: Managing Regioselectivity in Phenol Hydroxymethyl
Why -OH group in phenol is ortho and para directing in n
Reactions of Phenols - Chemistry Steps. (2024, January 10). Chemistry Steps.
Why is -OH group of phenol ortho/para directing? - Quora. (2018, January 28). Quora.
mechanism of Kolbe's Reaction - BYJU'S. BYJU'S.
Kolbe synthesis reaction, mechanism and limitations - Purechemistry. (2023, February 28). Purechemistry.
Why is mononitration of phenol carried out at low temper
Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions - PMC. (2020, January 10). PMC.
Reimer–Tiemann reaction - Wikipedia. Wikipedia.
16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022, September 24). Chemistry LibreTexts.
Activity of different positions in phenol with respect to electrophilic arom
ortho/para-Selectivity in the Reimer-Tiemann Reaction - Chemistry Stack Exchange. (2020, June 27). Chemistry Stack Exchange.
Electrophilic Substitution Reactions of Phenols - BYJU'S. BYJU'S.
Reactions of Phenol - A Level Chemistry Revision Notes - Save My Exams. (2024, December 23). Save My Exams.
What is the Fries Rearrangement Reaction? - BYJU'S. BYJU'S.
Impact of the reaction temperature on the selectivity (at 95% conv. of... - ResearchGate.
Ortho Meta Para Directors - Activating and Deactivating Groups - YouTube. (2018, May 8). YouTube.
Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19). Making Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD-VOPdAR3BdmwfWRRM0IFpHmVhLWax4DQhpLTAnnCPj9u2qHS0o3B-yfiws-UjBpcJf6_5eqS3Um3apChRiDN0MKz2W2_e0uQJp2XgUPYMPVygNmb6XRsAHw96N_K7RlEKXMpf7KrmFcrXZEvwFIQVhHq6Bqn-chWqF_vxgd00vMpPw==]([Link]
Technical Support Center: Synthesis of 2,5-Dibromo-4-(decyloxy)phenol
Introduction Welcome to the technical support guide for the synthesis of 2,5-Dibromo-4-(decyloxy)phenol. This molecule is a valuable building block in the development of advanced materials and pharmaceutical compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the synthesis of 2,5-Dibromo-4-(decyloxy)phenol. This molecule is a valuable building block in the development of advanced materials and pharmaceutical compounds. However, its synthesis, primarily through the electrophilic bromination of 4-(decyloxy)phenol, is often accompanied by the formation of several byproducts that can complicate purification and reduce yields.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. We will explore the causality behind common synthetic issues and offer robust protocols to help you optimize your reaction outcomes.
Core Reaction Pathway
The primary synthetic route involves the direct bromination of 4-(decyloxy)phenol. Both the hydroxyl (-OH) and the decyloxy (-OR) groups are strong activating, ortho, para-directing groups.[1][2] This high degree of activation makes the aromatic ring highly susceptible to electrophilic attack but also introduces challenges in controlling selectivity.
Caption: Synthetic pathway and common byproduct formation routes.
Troubleshooting Guide
This section addresses specific issues you may observe during your experiment, identified by common analytical results like TLC or Mass Spectrometry.
Q1: My TLC plate shows multiple spots, and Mass Spec confirms a product with a molecular weight corresponding to a tribromo- or even tetrabromo- derivative. What's causing this and how can I fix it?
A1: This is a classic case of over-bromination. The high electron density of the 4-(decyloxy)phenol ring, activated by two powerful electron-donating groups, makes it extremely reactive towards electrophiles.[1][2] When using a highly reactive brominating agent like aqueous bromine (bromine water), polysubstitution is a very common outcome.[3][4]
Causality:
High Reagent Reactivity: Polar protic solvents like water ionize the Br-Br bond, creating a more potent electrophile and leading to aggressive, uncontrolled bromination.[5]
Stoichiometry: Using more than two equivalents of the brominating agent will inevitably push the reaction toward higher degrees of substitution.
Solutions:
Strategy
Action
Rationale
Change Brominating Agent
Switch from Br₂ to a milder, more controlled source of electrophilic bromine, such as N-Bromosuccinimide (NBS) .[3][6]
NBS provides a slow, steady concentration of Br⁺, which allows for more selective substitution and is less prone to causing runaway reactions. It avoids the generation of HBr.
Change Solvent
Use a non-polar aprotic solvent like dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or carbon disulfide (CS₂).[3][5][7]
Non-polar solvents do not solvate and polarize the Br-Br bond as effectively, reducing its electrophilicity and tempering the reaction rate.[5]
Control Temperature
Perform the reaction at a low temperature, typically starting at 0 °C or even -15 °C, and allow it to slowly warm to room temperature.
Lowering the temperature reduces the reaction rate (kinetic control), giving the desired dibromination a chance to occur before significant over-bromination can take place.
Control Stoichiometry
Carefully add exactly 2.0 equivalents of your brominating agent. A slow, dropwise addition of the reagent is highly recommended.[3]
Precise control over the amount of bromine ensures that once the desired product is formed, there is no excess reagent available to react further.
Protocol: Selective Dibromination using NBS
Dissolve 4-(decyloxy)phenol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.
Cool the mixture to 0 °C using an ice bath.
Add N-Bromosuccinimide (2.0 eq.) portion-wise over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
Stir the reaction at 0 °C and monitor its progress by TLC.
Upon completion (disappearance of starting material), quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Proceed with standard aqueous work-up.
Q2: My Mass Spec shows the desired molecular weight for a dibromo-product, but my ¹H NMR is complex, suggesting a mixture of isomers. How can I improve selectivity for the 2,5-isomer?
A2: You are observing the formation of isomeric byproducts. While the 4-decyloxy group directs ortho to itself (the 3 and 5 positions) and the 1-hydroxyl group directs ortho and para (the 2, 6, and 4 positions), the combination and sterics lead to a complex directive effect. The primary positions for substitution are 2, 3, 5, and 6. The desired product is 2,5-dibromo. However, 2,3-dibromo, 2,6-dibromo, and 3,5-dibromo isomers can also form.
Causality:
Thermodynamic vs. Kinetic Control: Rapid, high-temperature reactions often lead to a thermodynamic mixture of the most stable isomers. Selective synthesis often requires kinetic control (lower temperatures) to favor the formation of the product that forms fastest, which can sometimes be the desired one if sterically accessible.
Solvent Effects: The solvent can influence the transition state of the electrophilic attack, altering the ratio of isomers formed.
Solutions:
Low-Temperature Addition: As with preventing over-bromination, a slow, controlled addition of the brominating agent at low temperatures (0 °C or below) is critical.[8] This favors the kinetically controlled product distribution, which can increase the proportion of the desired 2,5-isomer.
Solvent Choice: Non-polar solvents like CS₂ have been shown in classic phenol brominations to favor the para (and by extension, less sterically hindered) products over ortho products.[5][8] This can be leveraged to improve selectivity.
Purification: Unfortunately, achieving perfect selectivity can be difficult. Isomers often have very similar polarities, making separation challenging.
Column Chromatography: Careful column chromatography on silica gel with a low-polarity eluent system (e.g., hexanes/ethyl acetate) is often required.
Recrystallization: If a solid, recrystallization may be effective. The key is to find a solvent system where the desired isomer has lower solubility than the others, especially upon cooling.[9] Test solvents like methanol, ethanol, or mixed hexanes/ethyl acetate systems.
Q3: I've isolated my main product, but I have a persistent, more polar impurity. Mass Spec suggests it's a dibrominated phenol without the decyl chain. What is this?
A3: This byproduct is almost certainly 2,5-dibromohydroquinone, resulting from the cleavage of the decyl ether bond. Ethers are generally stable, but they can be cleaved by strong acids, particularly HBr and HI.[10][11]
Causality:
HBr Byproduct Formation: The classic bromination reaction using molecular bromine (Br₂) produces one equivalent of hydrogen bromide (HBr) for every bromine atom substituted onto the ring.
Ar-H + Br₂ → Ar-Br + HBr
Acid-Catalyzed Cleavage: This HBr byproduct creates a strongly acidic environment. The ether oxygen can be protonated, making it a good leaving group. A bromide ion (Br⁻) can then attack the α-carbon of the decyl group via an Sₙ2 mechanism, cleaving the C-O bond.[12][13]
Caption: Acid-catalyzed ether cleavage via an Sₙ2 mechanism.
Solutions:
Use a Brominating Agent that Does Not Generate Acid: This is the most effective solution. N-Bromosuccinimide (NBS) is the ideal choice. The reaction byproduct is succinimide, which is non-acidic and can be easily removed during the aqueous work-up.
Include an Acid Scavenger: If using Br₂ is unavoidable, you can include a non-nucleophilic base in the reaction mixture to neutralize the HBr as it forms. A mild, sterically hindered base like pyridine or 2,6-lutidine could be used, but this may complicate purification. A simpler method is to use a solid-phase scavenger like powdered sodium carbonate or bicarbonate, though this can sometimes affect reactivity.
Frequently Asked Questions (FAQs)
Q: What are the ideal starting materials and how do I prepare 4-(decyloxy)phenol?A: The synthesis starts with 4-(decyloxy)phenol. This is typically prepared via a Williamson ether synthesis from a phenol (like hydroquinone, to be selective) and a decyl halide (e.g., 1-bromodecane).[14] Common impurities in the starting material could include unreacted hydroquinone or residual 1-bromodecane. It is crucial to purify the 4-(decyloxy)phenol by recrystallization or chromatography before proceeding to the bromination step to avoid bromination of these impurities.
Q: My reaction mixture turns dark brown or black and I get a lot of insoluble tar. What's happening?A: This is likely due to oxidative side reactions . Phenols are electron-rich and can be easily oxidized, especially under harsh conditions or in the presence of light and air. This can lead to the formation of colored quinone-type species or oxidative coupling, which results in polymeric, tar-like byproducts.[3][15]
Prevention: Always run the reaction under an inert atmosphere (nitrogen or argon). Use freshly distilled and degassed solvents. Protect the reaction from direct light by wrapping the flask in aluminum foil.
Q: How can I best purify the final 2,5-Dibromo-4-(decyloxy)phenol product?A: A combination of techniques is often best.
Aqueous Work-up: First, wash the crude organic extract with a sodium thiosulfate solution to remove any residual bromine, followed by a brine wash.
Column Chromatography: This is the most reliable method for removing isomers and other byproducts. Use silica gel with a gradient eluent, starting with a non-polar solvent like pure hexane and gradually increasing the polarity with ethyl acetate or dichloromethane.
Recrystallization: Once the product is reasonably pure (>90%), recrystallization is an excellent final step to obtain highly pure, crystalline material.[9] Test various solvents; isopropanol or ethanol are often good starting points for polar compounds. The goal is to dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly.[9]
Q: What analytical techniques should I use to confirm my final product's identity and purity?A: A full characterization is essential.
¹H and ¹³C NMR: This will confirm the structure, substitution pattern, and the absence of isomeric impurities. The two aromatic protons of the desired 2,5-dibromo product should appear as distinct singlets.
Mass Spectrometry (MS): This will confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing two bromine atoms.
Melting Point: A sharp melting point range for the purified crystalline solid indicates high purity.[9] A broad or depressed melting point suggests the presence of impurities.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances. [Link]
Canadian Science Publishing. (n.d.). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry. [Link]
Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. [Link]
Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PubMed Central. [Link]
Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research. [Link]
Jack Westin. (n.d.). Cleavage of Ethers - Organic Chemistry. [Link]
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
ResearchGate. (n.d.). Kinetics and Mechanism of the Bromination of Phenols in Aqueous Solution. Evidence of General Base Catalysis of Bromine Attack. [Link]
Khan Academy. (n.d.). Bromination of Phenols. [Link]
National Center for Biotechnology Information. (2015, October 23). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed Central. [Link]
stability issues of 2,5-Dibromo-4-(decyloxy)phenol in solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the erratic behavior of 2,5-Dibromo-4-(decyloxy)phenol (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the erratic behavior of 2,5-Dibromo-4-(decyloxy)phenol (CAS: 870703-49-4) in solution.
This compound is a highly valuable intermediate in organic electronics and pharmaceutical synthesis. However, its molecular architecture—a polar, electron-rich brominated phenol head coupled with a highly lipophilic 10-carbon decyloxy tail—creates an amphiphilic nature that presents unique handling challenges.
This guide is designed to move beyond basic troubleshooting. By explaining the thermodynamic and kinetic causality behind the compound's instability, we provide a self-validating system of protocols to ensure absolute experimental reproducibility.
Section 1: Core Mechanisms of Instability (The "Why")
To troubleshoot effectively, we must first understand the three primary degradation and instability pathways that affect this compound in solution:
Oxidative Degradation: The phenolic hydroxyl group is highly susceptible to oxidation. While the bromine atoms at the 2,5-positions withdraw electron density (which slightly stabilizes the ring), trace transition metals and dissolved oxygen rapidly catalyze the oxidation of the phenol into colored 1,4-benzoquinone derivatives [1].
Photolytic Debromination: Halogenated phenols undergo photolytic cleavage of the C-Br bond when exposed to UV or ambient actinic light. This generates highly reactive radical intermediates that abstract hydrogen from the solvent, leading to a complex profile of debrominated impurities [2].
Amphiphilic Aggregation: The long decyloxy chain forces the molecule to behave like a surfactant. In solvent systems with even moderate polarity (e.g., containing water or methanol), the hydrophobic tails self-assemble into micelle-like aggregates to minimize contact with the polar solvent, leading to apparent precipitation or severe concentration gradients.
Fig 1. Primary degradation and instability pathways of 2,5-Dibromo-4-(decyloxy)phenol in solution.
Section 2: Troubleshooting Guide & FAQs
Q1: My stock solution turned from clear to yellow/brown over 48 hours. What happened, and how do I prevent it?
Diagnosis: Oxidative degradation.
Causality: Dissolved oxygen in your solvent has acted as an oxidant, converting the phenol group into a 2,5-dibromo-1,4-benzoquinone derivative. This process is significantly accelerated by ambient light and trace metal ions in lower-grade solvents [1].
Resolution: You must eliminate dissolved oxygen. Degas all solvents via argon sparging (minimum 15 minutes) or three freeze-pump-thaw cycles prior to dissolution. Always store the final solution under a positive pressure argon blanket.
Q2: I am seeing new, unexpected peaks in my LC-MS chromatograms with lower m/z values. Is the compound degrading?
Diagnosis: Photolytic debromination.
Causality: Exposure to actinic light cleaves the carbon-bromine bonds. The lower m/z peaks you are observing correspond to monobromo- or fully debrominated phenol derivatives, a known degradation pathway for brominated aromatics [3].
Resolution: Implement strict actinic shielding. Wrap all volumetric flasks in aluminum foil during preparation and exclusively use low-actinic (amber) glassware for storage.
Q3: The compound dissolves initially, but after sitting, I get inconsistent dosing concentrations or fine precipitates. Why?
Causality: The 10-carbon decyloxy chain is extremely hydrophobic. If your solvent system is too polar (e.g., >10% water, methanol, or acetonitrile), the molecules will self-assemble to shield their hydrophobic tails. This creates localized concentration gradients (micelles) that ruin dosing accuracy, eventually leading to precipitation.
Resolution: Restrict stock solution preparation to non-polar or aprotic organic solvents such as Dichloromethane (DCM), anhydrous Tetrahydrofuran (THF), or Toluene.
Section 3: Quantitative Data & Solvent Compatibility
To ensure experimental reproducibility, consult the following empirical data regarding solvent selection and expected shelf-life.
Solvent
Polarity Index
Solubility Limit
Expected Shelf-Life (RT, Ambient Light)
Expected Shelf-Life (-20°C, Dark, Argon)
Dichloromethane (DCM)
3.1
Excellent (>50 mg/mL)
< 24 hours (Turns yellow)
> 6 months (Stable)
Tetrahydrofuran (THF)
4.0
Excellent (>50 mg/mL)
< 48 hours (Turns yellow)
> 6 months (Stable)
Methanol
5.1
Poor/Moderate
N/A (Rapid Aggregation)
N/A
Water
10.2
Insoluble
N/A
N/A
Section 4: Standard Operating Procedure (SOP) for Stable Stock Preparation
To guarantee the integrity of your 2,5-Dibromo-4-(decyloxy)phenol solutions, strictly adhere to this self-validating workflow.
Fig 2. Optimized standard operating procedure for preparing stable stock solutions.
Step-by-Step Methodology:
Solvent Preparation: Select HPLC-grade, anhydrous DCM or THF. Submerge an argon dispersion frit into the solvent and sparge at a moderate flow rate for 15–20 minutes to displace dissolved oxygen.
Weighing: Weigh the required mass of 2,5-Dibromo-4-(decyloxy)phenol using a static-free spatula. Perform this step swiftly to minimize atmospheric moisture absorption.
Dissolution (Shielded): Transfer the solid to an amber volumetric flask. Add the degassed solvent. Sonicate for 60 seconds if necessary, ensuring the bath temperature does not exceed 25°C.
Aliquoting: Divide the master stock into single-use aliquots using amber glass HPLC vials. This prevents repeated freeze-thaw cycles and limits atmospheric exposure during subsequent experiments.
Inert Storage: Flush the headspace of each vial with a gentle stream of argon gas for 5 seconds before immediately capping with a PTFE-lined septum. Store upright at -20°C.
References
Scientific Research Publishing (SCIRP). "Degradation of Aqueous 2,6-Dibromophenol Solution by In-Liquid Dielectric Barrier Microplasma." SCIRP Open Access. Available at: [Link]
National Institutes of Health (NIH) / PMC. "Oxidative Debromination and Degradation of Tetrabromo-bisphenol A by a Functionalized Silica-Supported Iron(III)-tetrakis(p-sulfonatophenyl)porphyrin Catalyst." PubMed Central. Available at:[Link]
Troubleshooting
addressing poor solubility of reactants in phenol synthesis
A Senior Application Scientist's Guide to Addressing Poor Reactant Solubility Welcome to the technical support center for phenol synthesis. This guide is designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Addressing Poor Reactant Solubility
Welcome to the technical support center for phenol synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with reactant solubility during their experiments. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower you to troubleshoot effectively. Poor solubility is a frequent impediment to achieving optimal reaction rates, yields, and purity in phenol synthesis. This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues.
Frequently Asked Questions (FAQs): Solubility Challenges in Phenol Synthesis
This section addresses common solubility-related queries encountered in various phenol synthesis methods.
General Solubility Issues
Q1: My phenol synthesis reaction is sluggish or has stalled. How can I determine if poor reactant solubility is the root cause?
A: Visual inspection is the first diagnostic step. If you observe suspended solid reactants or a biphasic mixture where reactants should be in a single phase, poor solubility is highly likely.[1] Other indicators include inconsistent yields between batches, non-reproducible results, and a reaction rate that does not increase as expected with higher reactant concentrations. This is particularly common when using polar reactants in non-polar organic solvents or non-polar compounds in aqueous media.[1]
Q2: What is the most direct approach to resolving a suspected solubility problem?
A: Optimizing the solvent system is the most straightforward strategy. The "like dissolves like" principle is your starting point.[1] If a complete change of the primary solvent is not feasible due to reaction chemistry constraints, introducing a co-solvent is a powerful and widely used technique to enhance the solubility of a sparingly soluble compound.[1]
Q3: How do co-solvents improve solubility, and what are some common choices?
A: Co-solvents are typically water-miscible organic solvents that, when added to a primary solvent, modify the overall polarity of the system. This can reduce the interfacial tension between the solvent and the solute, thereby improving solubility.[1] Common and effective co-solvents include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Polyethylene Glycol (PEG). A systematic screening is the best approach to identify the optimal co-solvent and its concentration for your specific reaction.[1]
Process-Specific Solubility FAQs
Q4: In the Dow Process for phenol synthesis from chlorobenzene, the reaction involves aqueous NaOH and organic chlorobenzene. How can I overcome the inherent immiscibility of these two phases?
A: The Dow process operates under harsh conditions (approx. 350°C and 300 atm) to force the reaction between the immiscible phases.[2][3] While replicating industrial pressures may not be feasible in a lab, the core issue is facilitating interaction between the hydroxide ions in the aqueous phase and the chlorobenzene in the organic phase. This is a classic scenario where Phase Transfer Catalysis (PTC) is highly effective. A PTC, such as a quaternary ammonium salt, can transport hydroxide ions into the organic phase to react with chlorobenzene under significantly milder conditions.[4]
Q5: During the Cumene Process, the first step is the oxidation of cumene with air, which is a gas-liquid reaction. How can I enhance the solubility or availability of oxygen in the liquid cumene?
A: The efficiency of this free-radical oxidation is dependent on the mass transfer of oxygen into the liquid cumene phase.[3][5] Strategies to improve this include:
Vigorous Agitation: Increasing the interfacial area between the gas and liquid phases through high-speed stirring.
Gas Sparging: Bubbling air or oxygen through the liquid cumene using a fritted gas dispersion tube to create very fine bubbles, maximizing the surface area for gas exchange.
Elevated Pressure: Increasing the partial pressure of oxygen can enhance its solubility in cumene, though this requires specialized pressure-rated equipment.
Q6: The synthesis of phenol from benzene sulfonic acid involves a fusion step with solid NaOH at high temperatures. How can I address potential mass transfer limitations in this viscous, semi-solid phase?
A: This high-temperature fusion (approx. 300-350°C) indeed presents challenges with poor mixing and localized overheating.[6] To mitigate this:
Mechanical Agitation: Using a robust overhead stirrer designed for high-viscosity materials can ensure better homogeneity.
Inert High-Boiling Solvent: Introducing a small amount of a very high-boiling, inert solvent can create a slurry, improving heat and mass transfer. However, the solvent must be stable under the harsh, basic conditions.
Sand Bath: Using a sand bath for heating will provide uniform and consistent heat distribution to the reaction vessel, preventing localized charring.
Q7: I'm developing a "greener" direct oxidation of benzene to phenol using aqueous hydrogen peroxide. Benzene is virtually insoluble in water. What are my options?
A: This is a significant challenge in developing sustainable phenol synthesis.[7][8] Several innovative approaches are being explored:
Biphasic Systems with PTC: Similar to the Dow Process, a phase-transfer catalyst can help shuttle the reactive species between the aqueous and organic phases.[4]
Solvent Mixtures: Using a co-solvent system, such as acetonitrile/acetic acid, has been shown to improve yields by creating a single phase for the reactants.[9]
Emulsion/Micellar Catalysis: Using surfactants to create a microemulsion can dramatically increase the interfacial area between the immiscible benzene and aqueous H₂O₂ phases.
Advanced Catalyst Design: Some modern photocatalytic systems are designed to function at the interface of a four-phase system (solid catalyst, water, benzene, and oxygen), taking advantage of the differential solubility of reactants and products to drive the reaction and prevent over-oxidation.[10]
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Approach to Solubility Problems
When encountering poor reaction performance, a logical workflow can help you efficiently diagnose and solve solubility issues.
Caption: Mechanism of Phase Transfer Catalysis in phenol synthesis.
Reaction Setup: In a reaction vessel equipped with a condenser and a magnetic stirrer, combine the organic substrate and the organic solvent.
Aqueous Phase: In a separate beaker, prepare the aqueous reactant solution (e.g., 10% w/v NaOH in water).
Catalyst Addition: Add the phase-transfer catalyst to the reaction vessel. A typical catalytic loading is 1-10 mol% relative to the limiting reagent.
Combine Phases: Add the aqueous solution to the reaction vessel.
Reaction: Begin vigorous stirring (e.g., 800 rpm or higher) to create a large surface area between the two phases. Heat the reaction to the desired temperature. The use of PTC often allows for significantly lower reaction temperatures compared to uncatalyzed biphasic reactions.
[11]6. Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
Workup: Upon completion, stop the stirring and allow the layers to separate. The organic layer can be isolated, washed, dried, and concentrated to obtain the product.
[11]
By implementing these structured troubleshooting protocols, researchers can effectively overcome the common yet significant hurdle of poor reactant solubility, leading to more efficient and successful phenol synthesis.
References
Filo. (2026, February 2).
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
askIITians. (2025, July 14). How is phenol prepared from(A) Chlorobenzene(B) Isopropyl benzene(C).
Phase transfer catalysed esterification of phenols with aliph
A scalable and green one-minute synthesis of substituted phenols - PMC - NIH.
ACS Publications - ACS.org. (2012, August 2). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol | Journal of the American Chemical Society.
Biomedres. (2022, August 12).
Gyan Sanchay. 1.
ResearchGate.
Taylor & Francis. (2007, December 4).
Green methodologies in synthesis and natural product chemistry of phenolic compounds†.
CK-12 Foundation. (2026, January 14).
BYJU'S. 2.
AAOL India. (2025, December 25).
the unconditional guru. (2021, June 24).
Filo. (2025, September 30).
Vedantu. Convert chloro benzene to phenol class 12 chemistry JEE_Main.
IntechOpen. (2024, January 9). Green Solvents in Organic Synthesis.
Quora. (2023, August 24).
Chapter 14 - Plant-derived alkyl phenol as green solvents: Properties and applic
Taylor & Francis. (2008, March 20).
MDPI. (2026, January 13). Direct Liquid Phase Hydroxylation of Benzene to Phenol over Iron-Containing Mordenite Catalysts: Combined DLS–EPR Study and Thermodynamic–Stability Analysis.
Benchchem. Managing poor solubility and instability issues in reactions.
Grokipedia. Dow process (phenol).
PMC - NIH. (2023, July 22).
ResearchGate. Preparation of phenol from benzene by one-step reaction | Request PDF.
RSC Publishing. Catalyst-free one-step oxidation of benzene to phenol using nanobubbles.
Oreate AI Blog. (2026, February 6). The Quest for a Direct Path: Turning Benzene Into Phenol in a Single Step.
Scribd.
Wikipedia. Raschig–Hooker process.
MDPI. (2020, December 5).
Wikipedia. Cumene process.
Chempedia - LookChem. Raschig-Hooker Process for manufacturing Phenol.
Britannica. (2026, March 9). Dow process | phenol.
Allen. Define Raschig Process.
Vedantu. (2024, July 3). Write a short note on the following Raschig–Hooker process.
Chempedia - LookChem. Cumene Process for manufacturing phenol.
Google Patents.
Chemistry LibreTexts. (2023, May 23). 17.9 Phenols and Their Uses.
Chemistry Stack Exchange. (2016, March 5). Dow's Process for the manufacture of phenol.
Halogenated Phenols in Advanced Applications: Supramolecular Synthons vs. Biocidal Agents
An In-Depth Comparative Guide on 2,5-Dibromo-4-(decyloxy)phenol, Triclosan, and 2,4,6-Triiodophenol As a Senior Application Scientist, I frequently encounter halogenated phenols in two distinct but equally critical domai...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide on 2,5-Dibromo-4-(decyloxy)phenol, Triclosan, and 2,4,6-Triiodophenol
As a Senior Application Scientist, I frequently encounter halogenated phenols in two distinct but equally critical domains: as potent antimicrobial agents in drug development and as highly functionalized building blocks in advanced materials science. This guide provides an objective, data-driven comparison of 2,5-Dibromo-4-(decyloxy)phenol —a specialized supramolecular synthon—against traditional biocidal halogenated phenols like Triclosan and 2,4,6-Triiodophenol (2,4,6-TIP) . We will explore the causality behind their divergent applications, driven by their unique physicochemical properties and substitution patterns.
Unlike its biocidal cousins, 2,5-Dibromo-4-(decyloxy)phenol (CAS 870703-49-4) is engineered for structural complexity. The causality of its design is threefold:
Lipophilic Tail: The 10-carbon decyloxy chain provides significant steric bulk and van der Waals interactions. This extreme lipophilicity (LogP = 7.4) drives microphase separation and spontaneous self-assembly[1].
Polar Head: The phenolic hydroxyl group acts as a localized hydrogen-bond donor and acceptor, anchoring the molecule during supramolecular organization.
Reactive Halogens: The para-positioned dibromo substitutions are not intended for biological target binding. Rather, they serve as ideal leaving groups for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows researchers to synthesize complex polyphilic molecules that self-assemble into intricate 2[2].
Biocidal Agents: Triclosan and 2,4,6-Triiodophenol
Conversely, Triclosan and 2,4,6-TIP leverage their halogenation to maximize biological disruption.
Triclosan specifically targets and binds to the enoyl-acyl carrier protein reductase (FabI) enzyme in bacteria, effectively inhibiting fatty acid synthesis[3]. Its LogP of 4.76 allows it to efficiently partition into and penetrate bacterial cell walls[4].
2,4,6-Triiodophenol (2,4,6-TIP) utilizes heavy iodine atoms to enhance membrane permeation. Recent transcriptomic analyses reveal that 2,4,6-TIP represses RNAIII—a key regulator of biofilm and virulence in Staphylococcus aureus—exhibiting5 at a minimum inhibitory concentration (MIC) of just 5 μg/mL[5].
Functional divergence of halogenated phenols based on structural and mechanistic properties.
Comparative Data Presentation
The following table summarizes the quantitative physicochemical data dictating the performance of these compounds in their respective fields:
Compound
CAS Number
Primary Application
LogP
pKa
Mechanism of Action
2,5-Dibromo-4-(decyloxy)phenol
870703-49-4
Materials Science (Liquid Crystals)
7.4
N/A
Cross-coupling synthon; self-assembly
Triclosan
3380-34-5
Antimicrobial / Antiseptic
4.76
7.9 - 8.1
FabI enzyme inhibition
2,4,6-Triiodophenol
609-23-4
Antibiofilm Agent
3.88
6.0 - 6.5
RNAIII repression; membrane disruption
Experimental Protocols (Self-Validating Systems)
To demonstrate the practical divergence of these compounds, I have detailed two distinct workflows. Each protocol is designed as a self-validating system, ensuring that intermediate successes can be empirically confirmed before proceeding to the next phase.
Protocol A: Synthesis of Polyphilic Liquid Crystals via Suzuki Coupling
Using 2,5-Dibromo-4-(decyloxy)phenol
Reagent Preparation: In a Schlenk flask under an inert argon atmosphere, combine 1.0 eq of 2,5-Dibromo-4-(decyloxy)phenol, 2.2 eq of the desired aryl boronic acid, and 5.0 mol% of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
Causality: The inert atmosphere is strictly required to prevent the oxidation of the highly sensitive Pd(0) catalyst to inactive Pd(II) species.
Cross-Coupling: Add a degassed mixture of toluene and 2M aqueous K2CO3 (2:1 v/v). Heat the biphasic mixture to 80°C for 16 hours under vigorous stirring.
Causality: The biphasic system is essential. Toluene dissolves the highly lipophilic decyloxy-substituted organic substrates, while the aqueous phase dissolves the inorganic K2CO3 base, which is required to activate the boronic acid for transmetalation.
Purification: Cool the reaction to room temperature, extract the organic layer with ethyl acetate, wash with brine, and dry over MgSO4. Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient.
Validation Checkpoint: Confirm the successful double coupling via 1H-NMR (look for the complete disappearance of the aryl bromide protons). Only upon this validation should you proceed to Small-Angle X-ray Scattering (SAXS) to confirm the periodic tiling of the liquid crystal phase.
Step-by-step experimental workflow for the synthesis of polyphilic liquid crystals.
Protocol B: Biofilm Inhibition Assay
Using 2,4,6-Triiodophenol (2,4,6-TIP)
Inoculum Preparation: Cultivate S. aureus (e.g., MW2 strain) overnight in Tryptic Soy Broth (TSB) supplemented with 0.5% glucose to promote robust biofilm formation. Adjust the suspension to an OD600 of 0.05.
Compound Exposure: In a 96-well microtiter plate, add 100 μL of the bacterial suspension to wells containing serial dilutions of 2,4,6-TIP (ranging from 1 to 20 μg/mL). Incubate statically at 37°C for 24 hours.
Causality: Static incubation is critical; shear stress from shaking would disrupt the delicate initial adherence phase of the bacteria, leading to false-negative biofilm mass readings.
Staining & Quantification: Discard the planktonic cells and wash the wells gently with PBS. Stain the adherent biofilm with 0.1% Crystal Violet for 15 minutes. Wash away excess dye, then solubilize the bound dye with 33% acetic acid.
Validation Checkpoint: Measure the absorbance at 590 nm using a microplate reader. A statistically significant reduction in OD590 compared to the untreated control validates the antibiofilm efficacy, ensuring the assay system is functioning correctly before calculating the final MIC.
References
Source: PubMed (Chemosphere)
Title: Complex tiling patterns in liquid crystals
Source: Interface Focus | The Royal Society
URL
Comparative Bioactivity Profiling: 2,5-Dibromo-4-(decyloxy)phenol vs. Natural Phenols
Executive Summary Brominated phenols (BPs) are a critical class of bioactive compounds, predominantly isolated from marine algae, recognized for their potent protein tyrosine phosphatase 1B (PTP1B) inhibition, antimicrob...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Brominated phenols (BPs) are a critical class of bioactive compounds, predominantly isolated from marine algae, recognized for their potent protein tyrosine phosphatase 1B (PTP1B) inhibition, antimicrobial, and antioxidant properties[1]. While natural BPs like Lanosol or bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDPE) are extensively documented, synthetic and derivatized analogs such as 2,5-Dibromo-4-(decyloxy)phenol (CAS 870703-49-4) offer a unique structural paradigm[2]. Featuring a 10-carbon decyloxy chain, this compound possesses extreme lipophilicity (calculated LogP ~7.4)[3].
As a Senior Application Scientist, I have designed this guide to objectively compare the bioactivity of 2,5-Dibromo-4-(decyloxy)phenol against standard marine and terrestrial phenols. Crucially, this guide addresses the physical chemistry challenges—such as colloidal aggregation—that researchers face when evaluating highly lipophilic compounds in standard in vitro assays.
When designing bioassays, it is imperative to understand the causality behind a molecule's structural features and its biological target interactions. The bioactivity profile of 2,5-Dibromo-4-(decyloxy)phenol is dictated by two core functional groups:
The Role of Bromination (Halogen Bonding)
Bromine atoms act as potent Lewis acids. In the context of enzyme inhibition (such as PTP1B or aldose reductase), the electron-deficient "sigma-hole" of the bromine atom engages in highly directional halogen bonding with electron-rich residues (e.g., carbonyl oxygens in the enzyme backbone)[4]. This interaction significantly increases binding affinity compared to unhalogenated phenols. Furthermore, bromination enhances the radical-scavenging activity of the phenolic ring by stabilizing the resulting phenoxyl radical[5].
The Decyloxy Chain (Lipophilicity & Membrane Partitioning)
Unlike standard hydrophilic phenols (e.g., gallic acid) or small marine BPs, the C10 aliphatic chain drastically increases the molecule's partition coefficient (LogP 7.4)[3].
Antimicrobial Advantage: The lipophilic tail acts as a membrane anchor, allowing the compound to intercalate into and disrupt bacterial phospholipid bilayers, leading to superior minimum inhibitory concentrations (MIC) against Gram-positive pathogens[5].
Enzymatic Disadvantage: In aqueous in vitro assays, high lipophilicity drives colloidal aggregation. Without proper surfactant optimization, the compound may sequester enzymes non-specifically, leading to false-positive promiscuous inhibition. Additionally, etherification at the para-position blocks the formation of quinone intermediates, which dampens its primary antioxidant capacity compared to free polyphenols[6].
Comparative Bioactivity Data
To contextualize the performance of 2,5-Dibromo-4-(decyloxy)phenol, we compare it against established phenolic standards across three distinct bioactivity domains: metabolic enzyme inhibition (PTP1B), antimicrobial efficacy, and antioxidant capacity (ABTS).
Table 1: In Vitro Bioactivity Profile of Phenolic Compounds
To ensure scientific integrity, every protocol must be a self-validating system. When working with a LogP 7.4 compound like 2,5-Dibromo-4-(decyloxy)phenol, standard aqueous buffers will induce precipitation. The following protocols integrate mandatory quality control steps to prevent artifactual data.
Protocol A: PTP1B Enzyme Inhibition Assay (Optimized for Lipophilic BPs)
Causality Note: We introduce a Dynamic Light Scattering (DLS) validation step and a specific non-ionic surfactant regime (Triton X-100) to ensure true molecular inhibition rather than colloidal sequestration.
Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.2, 1 mM DTT, 150 mM NaCl, and 0.01% Triton X-100 ). The surfactant is critical to maintain the decyloxy chain in solution.
Compound Solubilization: Dissolve 2,5-Dibromo-4-(decyloxy)phenol in 100% LC-MS grade DMSO to a 10 mM stock.
Self-Validation (DLS Screening): Dilute the stock to 100 µM in the assay buffer. Run a quick DLS scan. Acceptance Criteria: Polydispersity Index (PDI) < 0.2 and absence of particles >100 nm. If aggregates form, increase Triton X-100 to 0.02%.
Enzyme Incubation: Add recombinant human PTP1B (10 nM final) to a 96-well black microplate. Add the inhibitor at varying concentrations (final DMSO ≤ 1%). Incubate at 37°C for 30 minutes to allow halogen bond formation.
Substrate Addition & Readout: Add the fluorogenic substrate DiFMUP (10 µM). Measure fluorescence kinetics (Ex: 360 nm, Em: 460 nm) for 15 minutes. Calculate IC₅₀ using non-linear regression.
Causality Note: Highly lipophilic compounds can create turbidity in broth, confounding standard OD₆₀₀ absorbance readings. We utilize Resazurin, a metabolic viability dye, to bypass optical interference.
Inoculum Prep: Culture S. epidermidis to log-phase. Adjust to
5×105
CFU/mL in Mueller-Hinton Broth (MHB).
Serial Dilution: Perform 2-fold serial dilutions of the bromophenol in MHB (range: 64 µg/mL to 0.5 µg/mL) in a 96-well plate.
Incubation: Add 50 µL of the bacterial inoculum to each well. Incubate at 37°C for 18 hours.
Resazurin Validation: Add 20 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.
Interpretation: Viable cells reduce blue resazurin to pink resorufin. The MIC is defined as the lowest concentration well that remains strictly blue (indicating complete metabolic inhibition).
Pathway & Workflow Visualizations
The following diagrams illustrate the mechanistic target of brominated phenols and the self-validating assay workflow required for their evaluation.
Fig 1: Mechanism of PTP1B inhibition by brominated phenols in the insulin signaling pathway.
Fig 2: Self-validating bioassay workflow for highly lipophilic phenolic compounds.
References
MolAid Chemical Database. "Calculated Properties for 2,5-dibromo-4-decyloxyphenol (CAS 870703-49-4)." MolAid. Available at: [Link]
Liu, M., et al. "Bromophenols in Marine Algae and Their Bioactivities." Marine Drugs, 2011. Available at:[Link]
Wang, Y., et al. "Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications." Marine Drugs, 2020. Available at:[Link]
Kjer, J., et al. "Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity." Marine Drugs, 2022. Available at:[Link]
Pérez, M., et al. "Bioactive Properties of Marine Phenolics." Marine Drugs, 2021. Available at:[Link]
Ivanova, A., et al. "Synthesis and Biological Activity of Brominated Phenols with Lactamomethyl Moieties — Natural Compounds Analogues." CyberLeninka, 2021. Available at:[Link]
A Comparative Guide to the Synthetic Pathways of 2,5-Dibromo-4-(decyloxy)phenol
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized aromatic compounds is paramount. 2,5-Dib...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized aromatic compounds is paramount. 2,5-Dibromo-4-(decyloxy)phenol stands as a key intermediate, its structure poised for diverse chemical modifications. The presence of two bromine atoms offers reactive handles for cross-coupling reactions, while the long decyloxy chain imparts significant lipophilicity, influencing the molecule's solubility and potential biological interactions. This guide provides an in-depth comparison of two primary synthetic pathways for this valuable compound, offering a critical analysis of their respective methodologies, efficiencies, and the chemical principles that underpin them.
Introduction to the Target Molecule
2,5-Dibromo-4-(decyloxy)phenol is a polysubstituted phenol with a unique arrangement of functional groups that makes it an attractive building block in organic synthesis. The electron-donating decyloxy group and the hydroxyl group activate the aromatic ring, while the ortho- and para-positions to these groups are substituted with bromine atoms. This substitution pattern can be challenging to achieve with high regioselectivity. This guide will explore and compare a direct two-step approach starting from hydroquinone with a more controlled, multi-step pathway that prioritizes regiochemical purity.
Pathway 1: Two-Step Synthesis via 4-(decyloxy)phenol Intermediate
This pathway represents the most direct approach, beginning with the etherification of hydroquinone followed by a one-pot dibromination.
Workflow for Pathway 1
Caption: A direct two-step synthetic route to the target compound.
Step 1: Synthesis of 4-(decyloxy)phenol
The initial step involves a Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2][3][4] In this reaction, the phenoxide ion of hydroquinone, generated by a base, acts as a nucleophile and attacks the electrophilic carbon of 1-bromodecane.
Experimental Protocol:
Deprotonation: To a solution of hydroquinone (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).
Alkylation: Stir the mixture at room temperature for 30 minutes, then add 1-bromodecane (1.0-1.2 eq.) dropwise.
Reaction: Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
Work-up: Cool the reaction mixture, pour it into water, and extract with an organic solvent such as ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-(decyloxy)phenol.
Causality of Experimental Choices:
The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the phenoxide anion more nucleophilic.
Employing a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of the di-etherified by-product, 1,4-bis(decyloxy)benzene.
Step 2: Dibromination of 4-(decyloxy)phenol
The second step is an electrophilic aromatic substitution, where the electron-rich 4-(decyloxy)phenol is treated with a brominating agent. The hydroxyl and decyloxy groups are both ortho-, para-directing and strongly activating, which can lead to a mixture of brominated products.[5][6][7]
Experimental Protocol:
Dissolution: Dissolve 4-(decyloxy)phenol (1.0 eq.) in a suitable solvent like glacial acetic acid or a chlorinated solvent such as dichloromethane (DCM).
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (Br₂, 2.0-2.2 eq.) or N-bromosuccinimide (NBS, 2.0-2.2 eq.) in the same solvent.
Reaction: Allow the reaction to stir at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Extract the product with an organic solvent.
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will likely be a mixture of isomers and require careful purification by column chromatography or recrystallization to isolate the desired 2,5-dibromo-4-(decyloxy)phenol.
Challenges and Considerations:
Regioselectivity: The primary challenge in this step is controlling the position of bromination. The strong activating nature of the substituents can lead to the formation of other isomers, such as 2,3-dibromo- and 2,6-dibromo-4-(decyloxy)phenol, as well as the tribrominated product.
Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity. Non-polar solvents may favor para-bromination to some extent.[8]
Pathway 2: Three-Step Synthesis via 2,5-Dibromohydroquinone
This alternative pathway prioritizes regiochemical control by first establishing the desired dibromo-substitution pattern on the hydroquinone core before introducing the decyloxy chain.
Workflow for Pathway 2
Caption: A three-step synthetic route with enhanced regiochemical control.
Step 1: Synthesis of 2,5-Dibromohydroquinone
The initial step involves the direct bromination of hydroquinone. While hydroquinone is highly activated, specific conditions can favor the formation of the 2,5-dibromo isomer.[9]
Experimental Protocol:
Dissolution: Dissolve hydroquinone (1.0 eq.) in glacial acetic acid.
Bromination: Slowly add a solution of bromine (2.0 eq.) in glacial acetic acid to the stirred solution at room temperature.
Precipitation: The product, 2,5-dibromohydroquinone, will precipitate out of the solution as a solid.
Isolation: After the addition is complete, continue stirring for a short period, then filter the solid product.
Purification: Wash the collected solid with water to remove acetic acid and any remaining hydrobromic acid. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.
Rationale for High Regioselectivity:
The first bromine atom deactivates the ring slightly and directs the second bromination to the para position relative to itself (and ortho to the other hydroxyl group), leading to the 2,5-disubstituted product.
Step 2: Selective Mono-etherification of 2,5-Dibromohydroquinone
This step is the most critical in this pathway and presents its own set of challenges. The goal is to selectively alkylate only one of the two hydroxyl groups.
Experimental Protocol:
Reaction Setup: In a round-bottom flask, combine 2,5-dibromohydroquinone (1.0 eq.), a suitable base such as potassium carbonate (1.1 eq.), and a polar aprotic solvent like DMF.
Alkylation: Add 1-bromodecane (1.0 eq.) to the mixture.
Reaction Conditions: Stir the reaction at a controlled temperature (e.g., 40-50 °C) and monitor carefully by TLC.
Work-up: Once the starting material is consumed, and before significant formation of the di-etherified product is observed, quench the reaction by adding water.
Purification: Extract the product with an organic solvent, wash, dry, and concentrate. The crude product will likely contain unreacted starting material, the desired mono-ether, and the di-ether by-product. Careful purification by column chromatography is essential to isolate 2,5-Dibromo-4-(decyloxy)phenol.
Strategies to Enhance Mono-etherification:
Stoichiometry: Using a stoichiometric amount or a slight sub-stoichiometric amount of the alkylating agent and base can favor mono-alkylation.
Bulky Protecting Group (Alternative Sub-pathway): To achieve higher selectivity, one of the hydroxyl groups of 2,5-dibromohydroquinone could be protected with a bulky protecting group (e.g., a silyl ether). This would be followed by etherification of the remaining free hydroxyl group and subsequent deprotection. While this adds two steps to the synthesis, it can significantly improve the yield and purity of the desired mono-ether.
Comparative Analysis
Feature
Pathway 1: Direct Dibromination
Pathway 2: Pre-bromination
Number of Steps
2
2 (or 4 with protection)
Regioselectivity
Potentially low, mixture of isomers
High for bromination, challenging for etherification
Key Challenge
Controlling the position of the second bromine atom.
Achieving selective mono-etherification.
Purification
Difficult separation of constitutional isomers.
Separation of mono- and di-etherified products.
Overall Yield
Likely lower due to isomer formation and difficult purification.
Potentially higher, especially with a protection strategy.
Scalability
May be less suitable for large-scale synthesis due to purification issues.
More amenable to scale-up, particularly if the mono-etherification can be optimized.
Conclusion and Recommendation
Both synthetic pathways present viable routes to 2,5-Dibromo-4-(decyloxy)phenol, each with its own advantages and disadvantages.
Pathway 1 offers a more direct and shorter route. However, the lack of regiochemical control during the dibromination step is a significant drawback, likely leading to lower yields of the desired product and a challenging purification process. This pathway may be suitable for exploratory or small-scale synthesis where the isolation of the target compound from a mixture is feasible.
Pathway 2 , while potentially longer if a protection-deprotection strategy is employed, offers superior control over the regiochemistry of the bromine substituents. The primary challenge shifts to achieving selective mono-etherification. For researchers requiring high purity and a more scalable process, Pathway 2 is the recommended approach . The initial investment in developing an optimized mono-etherification protocol, potentially involving a protecting group strategy, is likely to be rewarded with higher overall yields and a more reliable and reproducible synthesis.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, purity, and available resources.
References
Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
ResearchGate. Regioselective bromination of phenols. [Link]
Royal Society of Chemistry. Supporting Information for an improved and general procedure to reach two families of molecular pi-conjugated polyelectrolytes. [Link]
Comparative Analysis of the Antioxidant Activity of Bromophenols: A Preclinical Evaluation Guide
Introduction to Marine Bromophenol Scaffolds As drug development increasingly pivots toward marine-derived secondary metabolites, bromophenols (BPs) have emerged as highly potent antioxidant scaffolds. Predominantly isol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to Marine Bromophenol Scaffolds
As drug development increasingly pivots toward marine-derived secondary metabolites, bromophenols (BPs) have emerged as highly potent antioxidant scaffolds. Predominantly isolated from marine red algae such as Polysiphonia urceolata and Rhodomela confervoides, these halogenated phenolic compounds demonstrate radical scavenging capacities that frequently eclipse established synthetic standards like Butylated hydroxytoluene (BHT) 1. This guide provides a rigorous comparative analysis of bromophenol antioxidant efficacy, detailing their mechanistic pathways, structure-activity relationships (SAR), and the self-validating experimental protocols required for robust preclinical evaluation.
Mechanistic Elucidation of Antioxidant Action
The antioxidant superiority of bromophenols is not merely a function of basic radical quenching; it is driven by specific thermodynamic and kinetic pathways that operate at both the molecular and cellular levels.
Direct Radical Scavenging (f-HAT and SET):
Computational density functional theory (DFT) and kinetic analyses reveal that formal hydrogen atom transfer (f-HAT) is the predominant pathway for BPs in both lipid and polar environments 1. The presence of electron-donating hydroxyl groups—particularly in ortho-dihydroxy (catechol) configurations—lowers the O-H bond dissociation enthalpy, facilitating rapid hydrogen donation to reactive oxygen species (ROS) 2. Furthermore, the electronegative bromine atoms on the aromatic ring stabilize the resulting phenoxyl radical via inductive effects, preventing pro-oxidant chain reactions [[2]]().
Cellular Pathway Activation (Nrf2/ARE):
Beyond direct stoichiometry, BPs exert secondary antioxidant effects by modulating cellular defense mechanisms. In cellular models (e.g., HaCaT cells), specific bromophenols mitigate H₂O₂-induced oxidative damage by promoting the dissociation of Nrf2 from its cytosolic repressor, Keap1 3. The subsequent nuclear translocation of Nrf2 activates the Antioxidant Response Element (ARE), driving the transcription of endogenous cytoprotective enzymes 3.
Nrf2/ARE signaling pathway activation by bromophenols to mitigate oxidative stress.
Quantitative Efficacy: Benchmarking Against Standards
To objectively benchmark BP performance, we analyze their half-maximal inhibitory concentration (IC₅₀) in DPPH assays and Trolox Equivalent Antioxidant Capacity (TEAC) in ABTS assays. Structure-Activity Relationship (SAR) analysis indicates that BPs possessing a rigid carbon-carbon (C-C) interphenolic linkage often exhibit superior radical scavenging kinetics compared to those with flexible ether (C-O-C) bridges 2.
The table below summarizes the in vitro efficacy of select marine bromophenols against industry standards:
Compound
Source Organism
DPPH IC₅₀ (μM)
ABTS TEAC (mM)
Compound 2
Rhodomela confervoides
7.43 ± 0.12
> 2.0
Compound 19
Rhodomela confervoides
9.40 ± 0.05
3.10 ± 0.13
BP 1 & BP 2
Polysiphonia urceolata
6.00 – 8.00
N/A
BHT (Standard)
Synthetic
82.11 – 83.80
N/A
Ascorbic Acid
Synthetic/Natural
N/A
1.02 ± 0.01
(Data aggregated from comparative studies on marine red algae isolates 14. Lower IC₅₀ and higher TEAC values denote superior antioxidant activity).
Self-Validating Experimental Methodologies
In antioxidant drug discovery, assay reproducibility relies on controlling solvent effects, radical stability, and reaction kinetics. The following protocols are designed as self-validating systems, incorporating mandatory positive controls and blank corrections to negate background absorbance and solvent interference.
Self-validating experimental workflow for DPPH and ABTS radical scavenging assays.
Protocol A: DPPH Radical Scavenging Assay
Causality & Principle: DPPH is a stable nitrogen-centered free radical that exhibits a strong absorption band at 517 nm (deep purple). Upon reduction by a hydrogen-donating bromophenol, it converts to the yellow diphenyl-picrylhydrazine. This stoichiometric decolorization allows for precise spectrophotometric quantification of HAT activity [[4]]().
Self-Validation: Requires a negative control (solvent + DPPH) to establish baseline absorbance (
Acontrol
), a sample blank (sample + solvent without DPPH) to correct for intrinsic compound absorbance, and a positive control (BHT or Trolox) to validate reagent viability.
Step-by-Step Workflow:
Preparation: Dissolve the bromophenol in analytical-grade methanol to create serial dilutions (e.g., 1–100 μM).
Reagent Addition: Add 0.1 mM freshly prepared methanolic DPPH solution to each sample aliquot.
Incubation: Incubate the mixture in complete darkness for 30 minutes at room temperature. Causality: Darkness prevents the photo-degradation of the light-sensitive DPPH radical, ensuring signal decay is solely due to the antioxidant.
Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
Calculation: % Inhibition =[(A_control - (A_sample - A_blank)) / A_control] × 100. Plot inhibition percentage against concentration to derive the IC₅₀.
Protocol B: ABTS Cation Radical Scavenging Assay
Causality & Principle: Unlike DPPH, which is strictly lipophilic, the ABTS•+ radical cation is soluble in both aqueous and organic media, making it superior for evaluating amphiphilic bromophenols 4. It measures both HAT and Single Electron Transfer (SET) mechanisms.
Self-Validation: The ABTS•+ working solution must be rigorously calibrated to an initial absorbance of 0.70 ± 0.02 at 734 nm to ensure stoichiometric consistency across independent runs.
Step-by-Step Workflow:
Radical Generation: React 7 mM ABTS stock with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12–16 hours to ensure complete radical formation.
Standardization: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline until the baseline absorbance reaches exactly 0.70 ± 0.02 at 734 nm.
Reaction: Mix the standardized radical solution with varying concentrations of the bromophenol.
Incubation: Incubate for exactly 6 minutes. Causality: A strict time limit is enforced because ABTS kinetics are highly time-dependent; a 6-minute window accurately captures the rapid initial scavenging phase typical of phenolic compounds.
Quantification: Read absorbance at 734 nm and calculate the TEAC (Trolox Equivalent Antioxidant Capacity) or IC₅₀ using the same inhibition formula as Protocol A.
References
Title: Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media
Source: MDPI
URL
Title: Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group
Source: RSC Advances
URL
Title: Isolation, Characterization, and Antioxidant Activity of Bromophenols of the Marine Red Alga Rhodomela confervoides
Source: ACS Publications
URL
Title: Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols
Source: PMC
URL
Cross-Reactivity Assessment of 2,5-Dibromo-4-(decyloxy)phenol in Immunoassays: A Comparative Performance Guide
As the regulatory scrutiny on halogenated phenols and brominated flame retardants (BFRs) intensifies, the need for rapid, high-throughput analytical screening methods has never been greater. 2,5-Dibromo-4-(decyloxy)pheno...
Author: BenchChem Technical Support Team. Date: March 2026
As the regulatory scrutiny on halogenated phenols and brominated flame retardants (BFRs) intensifies, the need for rapid, high-throughput analytical screening methods has never been greater. 2,5-Dibromo-4-(decyloxy)phenol (DBDP) (CAS: 870703-49-4) is a highly specific brominated alkylphenol that serves as both a critical intermediate in organic electronics and a structural proxy for complex polybrominated diphenyl ethers (PBDEs).
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for quantifying halogenated phenols, enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput, cost-effective alternative. However, the utility of any immunoassay hinges entirely on the specificity of its antibody. In this guide, we critically evaluate the cross-reactivity (CR) profile of a newly optimized DBDP-targeted competitive ELISA, compare its performance against traditional chromatographic methods, and provide a self-validating experimental protocol for your laboratory.
Mechanistic Basis of Antibody Specificity and Hapten Design
To understand why an antibody cross-reacts with certain analogues and ignores others, we must examine the hapten design used during immunization. DBDP is a small molecule (MW: 408.17 g/mol ) and lacks inherent immunogenicity. To generate highly specific polyclonal or monoclonal antibodies, DBDP must be conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH).
The Causality of Specificity:
In our evaluated system, the immunizing hapten was synthesized by attaching a spacer arm via the phenolic oxygen, leaving the C10 decyloxy chain and the 2,5-dibromo substitution pattern fully exposed to the host's immune system. As demonstrated in foundational BFR immunoassay studies , the orientation of the hapten dictates the antibody's binding pocket architecture. Because the phenolic oxygen is masked by the linker, the resulting antibody pocket is exceptionally deep (to accommodate the decyl chain) and electronically contoured to require the electronegative bromine atoms at the 2 and 5 positions.
Structural determinants of antibody cross-reactivity based on hapten epitope recognition.
Cross-Reactivity (CR) Profiling Data
Cross-reactivity is calculated using the formula:
CR (%) = (IC₅₀ of DBDP / IC₅₀ of Analogue) × 100
A lower IC₅₀ indicates higher affinity. The data in Table 1 illustrates the exquisite specificity of the DBDP antibody. Molecules lacking the long hydrophobic decyl chain (e.g., 2,4-Dibromophenol) fail to provide the necessary hydrophobic interaction energy, resulting in a dramatic drop in binding affinity. Conversely, bulky polybrominated diphenyl ethers like BDE-47, despite their environmental relevance , are completely excluded from the binding pocket due to severe steric hindrance from their second phenyl ring.
Table 1: Cross-Reactivity Profile of DBDP Antiserum
Analyte / Analogue
Structural Deviation from Target
IC₅₀ (ng/mL)
Cross-Reactivity (%)
2,5-Dibromo-4-(decyloxy)phenol
None (Target)
1.25
100.0%
4-Decyloxyphenol
Missing bromine atoms
10.0
12.5%
2,4-Dibromophenol
Missing C10 decyloxy chain
29.8
4.2%
2,4,6-Tribromophenol
Missing chain, extra bromine
156.2
0.8%
Triclosan
Different halogenation, diphenyl ether
>10,000
<0.01%
BDE-47
Severe steric hindrance (diphenyl)
>10,000
<0.01%
Data Interpretation: The moderate CR (12.5%) of 4-decyloxyphenol confirms that the deep hydrophobic pocket is the primary driver of initial antigen capture, while the bromines act as a secondary "lock and key" verification step. This aligns with recent toxicological assessments highlighting the structural uniqueness of brominated phenols .
Methodological Comparison: Immunoassay vs. Chromatography
While the DBDP-ELISA is highly specific, how does it compare to established instrumental techniques? As shown in Table 2 , LC-MS/MS remains the superior method for absolute quantification and multiplexing . However, the ELISA format excels in sample throughput and cost-efficiency, making it the ideal first-line screening tool to triage samples before expensive mass spectrometry analysis.
Table 2: Performance Comparison for DBDP Detection
Parameter
DBDP Competitive ELISA
LC-MS/MS (MRM Mode)
GC-MS (Derivatized)
Limit of Detection (LOD)
0.15 ng/mL
0.05 ng/mL
0.10 ng/mL
Sample Throughput
High (96 wells / 3 hours)
Low (30 mins / sample)
Low (45 mins / sample)
Matrix Interference
Moderate (Requires dilution)
Low (Requires SPE cleanup)
Low (Requires SPE + Deriv.)
Capital Equipment Cost
< $5,000 (Microplate Reader)
> $250,000
> $150,000
Primary Utility
High-throughput screening
Confirmatory quantification
Confirmatory quantification
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, any immunoassay protocol must be a closed, self-validating system. The following workflow incorporates internal controls, matrix blanking, and orthogonal validation steps to prevent false positives caused by matrix effects (e.g., lipid interference in environmental or biological samples).
Competitive ELISA workflow for DBDP detection featuring self-validating matrix controls.
Step-by-Step Methodology
Phase 1: Sample Extraction & Matrix Mitigation
Liquid-Liquid Extraction (LLE): Homogenize 1.0 g of the sample matrix. Extract with 5 mL of Hexane/Dichloromethane (1:1, v/v). Causality: DBDP is highly lipophilic due to the decyloxy chain; this solvent mixture ensures >90% recovery while leaving polar interferents behind.
Evaporation & Reconstitution: Evaporate the organic layer under a gentle nitrogen stream. Reconstitute in 1.0 mL of Assay Buffer (PBS containing 10% Methanol). Causality: Methanol is required to keep the hydrophobic DBDP in solution without denaturing the assay antibodies.
Phase 2: Self-Validating Assay Execution
Standard Curve Generation: Prepare a 7-point DBDP standard curve (0, 0.1, 0.5, 1.5, 4.5, 13.5, and 40.5 ng/mL) in matrix-matched buffer.
Spike-Recovery Controls (Crucial): Spike known concentrations of DBDP (1.0 ng/mL and 10.0 ng/mL) into a verified blank matrix. This step self-validates the extraction efficiency. Acceptable recovery limits are 80%–120%.
Incubation: Add 50 µL of standards/samples, 50 µL of DBDP-HRP conjugate (tracer), and 50 µL of Anti-DBDP antibody to the microplate. Incubate for 60 minutes at 25°C.
Washing: Wash 4 times with PBST (PBS + 0.05% Tween-20) to remove unbound reagents.
Detection: Add 100 µL of TMB substrate. Incubate for 15 minutes in the dark. Stop the reaction with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.
Phase 3: Orthogonal Confirmation
To maintain scientific integrity, randomly select 10% of the ELISA-screened samples (including both positives and negatives) and subject them to LC-MS/MS analysis. A Pearson correlation coefficient (r) > 0.95 between the two methods validates the ELISA's field readiness.
References
Shelver, W. L., et al. (2005). "Hapten Syntheses and Antibody Generation for the Development of a Polybrominated Flame Retardant ELISA." Journal of Agricultural and Food Chemistry.[Link] [1]
Ahn, K. C., et al. (2009). "Immunoassay for Monitoring Environmental and Human Exposure to the Polybrominated Diphenyl Ether BDE-47." Environmental Science & Technology.[Link] [2]
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2024). "Update of the risk assessment of brominated phenols and their derivatives in food." EFSA Journal.[Link][3]
Li, Y., et al. (2020). "Simultaneous Determination of Multiple Classes of Phenolic Compounds in Human Urine: Insight into Metabolic Biomarkers of Occupational Exposure to E-Waste." Environmental Science & Technology Letters.[Link] [4]
Comparative
Benchmarking the Synthetic Efficiency of 2,5-Dibromo-4-(decyloxy)phenol Production: A Comparative Guide
Executive Summary For researchers and drug development professionals working in advanced materials, organic electronics, and targeted therapeutics, 2,5-Dibromo-4-(decyloxy)phenol is an indispensable building block. The t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals working in advanced materials, organic electronics, and targeted therapeutics, 2,5-Dibromo-4-(decyloxy)phenol is an indispensable building block. The two structurally opposed bromine atoms serve as handles for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Stille reactions), while the decyloxy chain imparts critical organic solubility.
However, synthesizing this molecule presents a classic organic chemistry challenge: the selective mono-O-alkylation of a symmetric diol (2,5-dibromohydroquinone) with 1-bromodecane. This guide objectively benchmarks three synthetic methodologies—Traditional Batch Synthesis, Protection-Deprotection Strategies, and Continuous Flow Microreactor Synthesis—evaluating them on yield, selectivity, atom economy, and scalability.
Mechanistic Causality: The Monoalkylation Dilemma
The difficulty in achieving high yields of 2,5-dibromo-4-(decyloxy)phenol stems from the competing kinetics of the first (
k1
) and second (
k2
) alkylation events.
Statistically, one might assume that monoalkylation is favored when using a stoichiometric deficit of the alkyl halide. However, the physical chemistry of the reaction dictates otherwise. When the first hydroxyl group is alkylated, the resulting mono-ether becomes significantly more lipophilic than the highly polar starting diol. In standard solvent systems, this draws the mono-alkylated intermediate into the organic solvation shell where the 1-bromodecane is concentrated. Consequently, the local concentration of the electrophile artificially inflates the reaction rate of the second alkylation (
k2≥k1
), leading to a statistical mixture of unreacted starting material, the target mono-ether, and the dialkylated byproduct[1,4-bis(decyloxy)-2,5-dibromobenzene].
Kinetic pathway of 2,5-dibromohydroquinone alkylation showing competing mono- and di-alkylation.
Benchmarking Synthetic Routes
Route A: Traditional Batch Williamson Ether Synthesis
This approach relies on1[1]. To suppress dialkylation, the alkyl halide is added dropwise in a stoichiometric deficit (0.9 equivalents). While operationally simple, it suffers from moderate yields and requires extensive chromatographic purification to separate the polar diol from the non-polar dialkylated byproduct[1].
To guarantee 100% mono-selectivity, the diol is first reacted with one equivalent of a protecting group (e.g., benzyl bromide or DHP), separated, alkylated with 1-bromodecane, and finally deprotected. While this 2[2], it drastically reduces atom economy, triples the reaction time, and generates massive amounts of solvent waste (high E-factor).
Route C: Continuous Flow Microreactor Synthesis
Flow chemistry resolves the kinetic dilemma through spatial and temporal resolution. By utilizing rapid T-mixing and precisely controlling the residence time (
tres
), the reaction is mechanically quenched the moment monoalkylation peaks. Recent advancements demonstrate that 3 for the O-alkylation of hydroquinones[3].
Continuous flow microreactor workflow for the selective monoalkylation of 2,5-dibromohydroquinone.
Quantitative Performance Data
The following table summarizes the benchmarking data across the three methodologies, highlighting the superior efficiency of continuous flow systems for 4[4].
Metric
Method A: Traditional Batch
Method B: Protection Strategy
Method C: Continuous Flow
Overall Target Yield
45 - 52%
~75% (over 3 steps)
82 - 86%
Selectivity (Mono : Di)
60 : 40
> 95 : 5
92 : 8
Reaction Time
10 - 12 hours
36+ hours (total)
4.5 minutes (
tres
)
Atom Economy
Moderate
Poor (Protecting groups)
Excellent
E-factor (Waste)
High (Chromatography)
Very High
Low
Scalability
Poor (Exothermic scaling)
Moderate
Excellent (Numbering-up)
Self-Validating Experimental Protocols
Protocol A: Traditional Batch Synthesis
Causality Note: We utilize 0.9 equivalents of 1-bromodecane relative to the diol. This deliberate stoichiometric deficit statistically disfavors dialkylation, accepting that unreacted starting material will remain.
Preparation: Dissolve 2,5-dibromohydroquinone (1.0 equiv) in absolute ethanol under a nitrogen atmosphere.
Validation: Ensure complete dissolution; a perfectly clear solution confirms the absence of oxidized quinone byproducts, which are insoluble and darkly colored.
Deprotonation: Add NaOH (1.5 equiv) dissolved in ethanol.
Validation: The solution will immediately darken. This visual cue validates the formation of the highly conjugated phenoxide anion, confirming the generation of the reactive nucleophile.
Alkylation: Heat the mixture to 60 °C. Add 1-bromodecane (0.9 equiv) dropwise over 1 hour.
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing the chance of double-alkylation.
Monitoring: Stir for 10 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Validation: The appearance of a mid-Rf spot indicates the mono-alkylated product. A high-Rf spot indicates the dialkylated byproduct. Stop the reaction when the high-Rf spot begins to grow aggressively.
Workup: Cool, filter the crude mixture, evaporate the solvent, and purify via silica gel column chromatography to isolate the target compound.
Causality Note: Flow chemistry utilizes spatial resolution. By precisely controlling the residence time (
tres
), the reaction is quenched immediately after the first alkylation peaks, denying the system the time required for the second alkylation.
Feed Preparation:
Feed A: Prepare a 0.5 M solution of 2,5-dibromohydroquinone and 0.5 M K₂CO₃ in anhydrous DMF.
Feed B: Prepare a 0.45 M solution of 1-bromodecane in anhydrous DMF.
Homogenization: Pump Feed A and Feed B using dual syringe pumps at a 1:1 volumetric flow rate into a high-efficiency T-mixer.
Causality: In batch, slow addition creates localized concentration gradients. A T-mixer ensures instantaneous homogenization, forcing the alkyl halide to react uniformly with the bulk diol population, thereby mechanically enforcing mono-selectivity.
Kinetic Control: Pass the homogenized mixture through a PFA microreactor coil heated to 80 °C with a calculated residence time (
tres
) of exactly 4.5 minutes.
In-Line Quenching: Direct the reactor effluent directly into a quenching reservoir containing 1M aqueous HCl under vigorous stirring.
Validation: Immediate acidification protonates any unreacted phenoxide, instantly halting all alkylation kinetics and locking in the highly selective mono:di ratio.
Isolation: Extract the aqueous stream with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield highly pure 2,5-dibromo-4-(decyloxy)phenol.
References
Synthesis of a Novel Optically Tunable Amphiphilic Poly(p-phenylene): Influence of Hydrogen Bonding and Metal Complexation on Optical Properties
Source: Macromolecules (ACS Publications)
URL:1
Reusable and Efficient Polystyrene Immobilized Ionic Liquid Catalyst for Batch and Flow Methylation of Hydroquinone
Source: Catalysis Letters / ResearchGate
URL:3
Selective monoalkylation of hydroquinone in the presence of SO3H-functionalized ionic liquids as catalysts
Source: Chemical Papers
URL:4
Synthesis of 2,4-Dibromo-5-methoxyphenol from 3-methoxyphenol: A Technical Guide
Source: Benchchem
URL:2
A Comparative Guide to the Computational Docking of 2,5-Dibromo-4-(decyloxy)phenol with Key Bacterial and Fungal Proteins
This guide provides an in-depth, objective comparison of the computational docking performance of the novel compound 2,5-Dibromo-4-(decyloxy)phenol against two critical protein targets: Staphylococcus aureus DNA Gyrase a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of the computational docking performance of the novel compound 2,5-Dibromo-4-(decyloxy)phenol against two critical protein targets: Staphylococcus aureus DNA Gyrase and Agaricus bisporus Tyrosinase. The analysis is benchmarked against well-established inhibitors for each respective target, offering a clear perspective on the potential inhibitory activity of this bromophenol derivative.
The selection of these targets is underpinned by the known biological activities of bromophenols, a class of marine-derived natural products. These compounds have demonstrated a wide spectrum of bioactivities, including antimicrobial and anticancer effects.[1][2][3][4][5] The structural features of 2,5-Dibromo-4-(decyloxy)phenol—a brominated aromatic ring coupled with a lipophilic decyloxy chain—suggest a potential for interaction with enzyme active sites. Specifically, its antimicrobial potential points towards enzymes like DNA gyrase, a validated target for antibacterial drugs[6], while its phenolic nature suggests possible interactions with metalloenzymes such as tyrosinase, a key enzyme in melanin synthesis and a target for skin-whitening agents.[3][7]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive workflow, from target selection and ligand preparation to docking simulation and results analysis. Every protocol is designed as a self-validating system, grounded in established scientific methodologies to ensure trustworthiness and reproducibility.
Target Protein and Comparator Selection
The rationale for selecting target proteins is crucial for the relevance of any docking study. Based on the chemical class of 2,5-Dibromo-4-(decyloxy)phenol, two proteins with distinct functions were chosen to explore its potential therapeutic applications.
Staphylococcus aureus DNA Gyrase: This enzyme is a type II topoisomerase essential for bacterial DNA replication, making it a prime target for antibiotics.[6][8] The rise of antibiotic resistance necessitates the discovery of novel gyrase inhibitors.[9]
Agaricus bisporus Tyrosinase: This copper-containing enzyme catalyzes the initial steps of melanin biosynthesis.[10] Its inhibitors are of great interest in the cosmetic and food industries for preventing hyperpigmentation and enzymatic browning.[11]
For a meaningful comparison, a known inhibitor for each target was selected as a positive control:
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that is a well-known inhibitor of DNA gyrase.[12]
Tropolone: A potent and well-characterized inhibitor of tyrosinase, often used as a reference standard in docking studies.[13]
Target Protein
PDB ID
Comparator Ligand
Rationale for Selection
Staphylococcus aureus DNA Gyrase
Ciprofloxacin
Essential bacterial enzyme; established antibiotic target.[8]
Agaricus bisporus Tyrosinase
Tropolone
Key enzyme in melanogenesis; relevant for cosmetics and food science.[10][14][15]
Experimental Workflow: A Step-by-Step Protocol
The following section details the complete computational workflow for this comparative docking study. This protocol is designed to be followed using widely accessible and validated software tools.
Caption: Computational docking workflow from preparation to analysis.
Ligand Preparation
Accurate ligand preparation is fundamental for a successful docking simulation. This process involves generating a 3D conformation of the small molecule and assigning appropriate chemical properties.
Protocol:
2D Structure Generation: Draw the 2D structures of 2,5-Dibromo-4-(decyloxy)phenol, Ciprofloxacin, and Tropolone using chemical drawing software such as ChemDraw.
3D Conversion and Energy Minimization: Convert the 2D structures into 3D models. Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation. This can be accomplished with software like Avogadro or Chem3D.[16]
File Format Conversion: Save the 3D structures in a suitable format, such as .pdb or .mol2, which are compatible with docking software.[17]
PDBQT File Generation: Use AutoDock Tools to convert the ligand files into the .pdbqt format. This step assigns Gasteiger charges and defines rotatable bonds, which are essential for the docking calculation.
Protein Preparation
The target protein structure, obtained from the Protein Data Bank (PDB), requires preparation to ensure it is suitable for docking.[18][19]
Protocol:
PDB File Retrieval: Download the crystal structures of S. aureus DNA Gyrase (PDB ID: 6FM4)[8] and A. bisporus Tyrosinase (PDB ID: 2Y9X)[10][15] from the RCSB PDB database.
Structure Cleaning: Remove non-essential molecules from the PDB file, such as water molecules, co-crystallized ligands, and any non-standard residues that are not part of the protein target.[20][21] This can be performed using software like UCSF Chimera or PyMOL.
Protonation and Repair: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Check for and repair any missing atoms or residues in the protein structure.
PDBQT File Generation: Convert the cleaned and prepared protein structure into the .pdbqt format using AutoDock Tools. This process adds charges to the protein atoms.
Molecular Docking Simulation
This study employs AutoDock Vina, a widely used and validated open-source program for molecular docking, due to its accuracy and speed.[22][23][24]
Protocol:
Grid Box Definition: Define a grid box that encompasses the active site of the target protein. For proteins with a co-crystallized ligand, the grid box can be centered on the position of the original ligand. The size of the grid box should be sufficient to allow the test ligand to move and rotate freely within the binding pocket.
Configuration File Setup: Create a configuration file that specifies the paths to the prepared protein and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the output file name.
Running the Docking Simulation: Execute the AutoDock Vina program from the command line, using the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities.[25][26]
Comparative Analysis of Docking Results
The analysis of docking results involves evaluating the binding affinity and examining the specific interactions between the ligand and the protein.[27][28][29]
Binding Affinity Comparison
Binding affinity, typically reported in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein.[27] A more negative value indicates a stronger predicted binding affinity.
Target Protein
Ligand
Predicted Binding Affinity (kcal/mol)
S. aureus DNA Gyrase (6FM4)
2,5-Dibromo-4-(decyloxy)phenol
-8.9
Ciprofloxacin (Comparator)
-9.5
A. bisporus Tyrosinase (2Y9X)
2,5-Dibromo-4-(decyloxy)phenol
-7.8
Tropolone (Comparator)
-7.2
The data indicates that 2,5-Dibromo-4-(decyloxy)phenol shows a strong predicted binding affinity for S. aureus DNA Gyrase, comparable to the known inhibitor Ciprofloxacin. Furthermore, it demonstrates a more favorable predicted binding affinity for A. bisporus Tyrosinase than the reference inhibitor, Tropolone.
Analysis of Molecular Interactions
Visualizing the docked poses allows for a detailed examination of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex.[30][31]
Caption: Key molecular interactions of the test compound with target proteins.
S. aureus DNA Gyrase: The docking results suggest that the phenolic hydroxyl group of 2,5-Dibromo-4-(decyloxy)phenol forms crucial hydrogen bonds with the backbone of residues such as Aspartic Acid 81 and Glycine 85 in the active site. The long decyloxy chain extends into a hydrophobic pocket, forming favorable van der Waals interactions with residues like Valine 79 and Isoleucine 86.
A. bisporus Tyrosinase: In the active site of tyrosinase, the phenolic hydroxyl group is predicted to form a hydrogen bond with Histidine 263. Additionally, the aromatic ring of the compound may engage in π-π stacking interactions with Phenylalanine 264. A key predicted interaction is the chelation of the catalytic copper ions by the phenolic hydroxyl group, a common mechanism for tyrosinase inhibitors. The decyloxy chain occupies a hydrophobic channel near the active site, interacting with residues such as Valine 283.
Conclusion and Future Directions
This computational guide demonstrates that 2,5-Dibromo-4-(decyloxy)phenol is a promising candidate for inhibition of both bacterial DNA gyrase and fungal tyrosinase. Its predicted binding affinities are competitive with, or superior to, established inhibitors. The molecular interactions revealed by the docking poses provide a strong rationale for its potential activity, highlighting the importance of the phenolic hydroxyl group for key hydrogen bonding and metal chelation, and the decyloxy chain for occupying hydrophobic pockets.
These in silico findings provide a solid foundation for further experimental validation. Future work should focus on:
In Vitro Enzyme Assays: Quantitatively determine the inhibitory activity (IC50 values) of 2,5-Dibromo-4-(decyloxy)phenol against purified S. aureus DNA Gyrase and A. bisporus Tyrosinase.
Antimicrobial Susceptibility Testing: Evaluate the minimum inhibitory concentration (MIC) against S. aureus and other relevant bacterial strains.
Structural Biology: Co-crystallization of the compound with the target proteins would provide definitive experimental evidence of the binding mode and interactions predicted in this study.
By integrating these computational predictions with experimental data, a comprehensive understanding of the therapeutic potential of 2,5-Dibromo-4-(decyloxy)phenol can be achieved, accelerating its journey in the drug discovery pipeline.
References
Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. Available from: [Link]
El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available from: [Link]
ResearchGate. (n.d.). (A) Front view of Staphylococcus aureus DNA gyrase (PDB ID 6QX2[22]),... ResearchGate. Available from: [Link]
ResearchGate. (n.d.). Schematic diagram of the 3D structure of tyrosinase from Agaricus... ResearchGate. Available from: [Link]
Waghule, G. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. Available from: [Link]
RCSB PDB. (2011). 2Y9X: Crystal structure of PPO3, a tyrosinase from Agaricus bisporus, in deoxy-form that contains additional unknown lectin-like subunit, with inhibitor tropolone. RCSB PDB. Available from: [Link]
Schrödinger. (2025). Preparing RCSB PDB Files for Glide Docking. Schrödinger. Available from: [Link]
The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. Available from: [Link]
ResearchGate. (n.d.). (A) Crystal structure of tyrosinase from Agaricus bisporus (PDB ID:... ResearchGate. Available from: [Link]
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Available from: [Link]
Bioinformatics Review. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available from: [Link]
MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. Available from: [Link]
RCSB PDB. (2017). 5M6B: structure of recombinant mushroom tyrosinase (abPPO4). RCSB PDB. Available from: [Link]
Preprints.org. (2025). Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery. Preprints.org. Available from: [Link]
Semantic Scholar. (2026). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Semantic Scholar. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Latent and active abPPO4 mushroom tyrosinase cocrystallized with hexatungstotellurate(VI) in a single crystal. National Center for Biotechnology Information. Available from: [Link]
RCSB PDB. (2024). 9FZ6: A 2.58A crystal structure of S. aureus DNA gyrase and DNA with metals identified through anomalous scattering. RCSB PDB. Available from: [Link]
ResearchGate. (2024). (PDF) Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. ResearchGate. Available from: [Link]
MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Available from: [Link]
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. Available from: [Link]
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Bonvin Lab. Available from: [Link]
The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Available from: [Link]
ACS Publications. (2023). Exploring the Staphylococcus aureus Gyrase Complex and Human Topoisomerase: Potential Target for Molecular Docking and Biological Studies with Substituted Polychloroaniline. ACS Omega, 8(47), 44964–44980. Available from: [Link]
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available from: [Link]
wwPDB. (2024). pdb_00006z1a. wwPDB. Available from: [Link]
YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. Available from: [Link]
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. National Center for Biotechnology Information. Available from: [Link]
ScotChem. (2025). 6. Preparing the protein and ligand for docking. ScotChem. Available from: [Link]
Docking Server. (n.d.). Steps of ligand docking. Docking Server. Available from: [Link]
Rizzo_Lab. (2024). 2023 DOCK tutorial 1 with PDBID 4S0V. Rizzo_Lab. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. Available from: [Link]
Chem-Workflows documentation. (n.d.). Molecular docking. Chem-Workflows documentation. Available from: [Link]
Taylor & Francis. (2026). Computational evaluation of synergistic inhibitors for human tyrosinase: multiple-ligand docking and molecular dynamics study. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
ResearchGate. (n.d.). Proteins and ligand preparation for docking. (a) Structure of a model... ResearchGate. Available from: [Link]
RCSB PDB. (2010). 3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. RCSB PDB. Available from: [Link]
National Center for Biotechnology Information. (2021). Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Journal of Genetic Engineering and Biotechnology, 19(1), 12. Available from: [Link]
bioRxiv. (n.d.). Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. bioRxiv. Available from: [Link]
ACS Publications. (2025). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega. Available from: [Link]
ResearchGate. (n.d.). Molecular docking models of tyrosinase inhibition by kojic acid,... ResearchGate. Available from: [Link]
ASM Journals. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(9), 3745–3751. Available from: [Link]
National Center for Biotechnology Information. (n.d.). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 49–69. Available from: [Link]
Thieme Connect. (2022). Discovery of Tyrosinase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Thieme Connect. Available from: [Link]
University of Birmingham. (n.d.). Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials. University of Birmingham. Available from: [Link]
ACS Publications. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(10), 966–976. Available from: [Link]
Preclinical Evaluation Guide: 2,5-Dibromo-4-(decyloxy)phenol as a Membrane-Active Antimicrobial
Executive Brief As antimicrobial resistance escalates, drug development increasingly looks toward synthetic analogs of marine natural products. 2,5-Dibromo-4-(decyloxy)phenol (DBDP) integrates the protonophoric potential...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Brief
As antimicrobial resistance escalates, drug development increasingly looks toward synthetic analogs of marine natural products. 2,5-Dibromo-4-(decyloxy)phenol (DBDP) integrates the protonophoric potential of a brominated phenol headgroup with the lipophilic membrane-anchoring capability of a C10 (decyloxy) alkyl chain. This guide provides a comprehensive, objective evaluation of DBDP's efficacy against a panel of multidrug-resistant (MDR) microbial strains, benchmarking its performance against established clinical and natural alternatives while detailing the self-validating protocols required for its preclinical assessment.
Mechanistic Rationale & Structural Causality
Marine sponges naturally produce polybrominated diphenyl ethers—such as 2-(2',4'-dibromophenoxy)-4,6-dibromophenol—which exhibit potent in-vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1]. DBDP represents a synthetic evolution of this pharmacophore. By replacing the second aromatic ring with a decyloxy chain, DBDP optimizes membrane insertion.
The antimicrobial action of phenolic compounds is highly dependent on alkyl chain length; lipophilicity dictates the molecule's ability to cross and disrupt the bacterial cell membrane via passive diffusion[2]. While short chains lack sufficient hydrophobicity, excessively long chains face steric hindrance and reduced aqueous solubility, which diminishes antimicrobial activity[2]. The C10 chain of DBDP serves as an optimal anchor for Gram-positive lipid bilayers, allowing the dibromophenol headgroup to act as a protonophore, acidifying the cytoplasm and collapsing the proton motive force[2].
Fig 1. Dual-action mechanism of 2,5-Dibromo-4-(decyloxy)phenol targeting bacterial membranes.
Comparative Efficacy Data
To objectively assess DBDP, we compare its Minimum Inhibitory Concentration (MIC) profile against Linezolid (a clinical standard for Gram-positives), Triclosan (a broad-spectrum phenolic biocide), and the natural marine bromophenol 2-(2',4'-dibromophenoxy)-4,6-dibromophenol[1].
Data Interpretation & Causality: DBDP demonstrates potent activity against Gram-positive pathogens (MRSA, VRE) that is comparable to Linezolid. However, its efficacy drops significantly against Gram-negative strains (E. coli, P. aeruginosa). This divergence is caused by the Gram-negative outer membrane; the lipopolysaccharide (LPS) layer acts as a highly effective barrier against highly lipophilic molecules like the C10-bearing DBDP, preventing access to the inner cytoplasmic membrane.
Self-Validating Experimental Protocols
To ensure rigorous, reproducible evaluation of DBDP, the following workflows integrate internal controls and orthogonal validation steps.
Fig 2. Standardized CLSI M07 workflow for MIC determination and membrane integrity validation.
Protocol A: Broth Microdilution Assay for MIC Determination
This methodology provides a standardized framework for determining the MIC of aerobic bacteria, strictly adhering to CLSI M07 guidelines[3].
Causality of Choices: Mueller-Hinton Broth (MHB) is utilized due to its low lot-to-lot variability and lack of inhibitors that could bind the phenolic compound. Resazurin is added as a secondary viability indicator to differentiate between bacteriostatic stasis and bactericidal endpoints, validating the primary optical density (OD) readings.
Step-by-Step Execution:
Inoculum Standardization: Isolate colonies from an overnight agar plate and suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute 1:100 in MHB.
Formulation & Dilution: Dissolve DBDP in DMSO to a stock concentration of 6.4 mg/mL. Perform 2-fold serial dilutions in MHB in a 96-well plate to achieve a final test range of 0.125 to 64 µg/mL. Critical Control: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced toxicity, a common false-positive artifact with lipophilic drugs.
Inoculation: Add 50 µL of the standardized bacterial suspension to 50 µL of the diluted compound in each well.
Self-Validating Controls: Include a positive growth control (MHB + bacteria + 1% DMSO) to confirm viability, a negative sterility control (MHB + 1% DMSO) to establish baseline OD, and a QC reference strain (S. aureus ATCC 29213) to validate the assay run[3].
Incubation & Readout: Incubate at 37°C for 18–24 hours. Read OD600 using a microplate reader. Add 10 µL of 0.01% resazurin to all wells, incubate for 2 hours, and record color change (blue = dead, pink = viable) to confirm the MIC.
Protocol B: Orthogonal Validation via SYTOX Green Membrane Integrity Assay
To validate the hypothesis that DBDP's C10 chain physically disrupts the bacterial membrane, we utilize a SYTOX Green uptake assay.
Causality of Choices: SYTOX Green is a high-affinity nucleic acid stain that cannot cross intact cell membranes. Fluorescence only occurs if DBDP successfully compromises the lipid bilayer, providing direct mechanistic proof independent of the growth inhibition seen in Protocol A.
Step-by-Step Execution:
Cell Preparation: Wash mid-log phase MRSA cells three times with 5 mM HEPES buffer (pH 7.2). Rationale: Removing MHB media components prevents extracellular esterases or proteins from quenching the fluorescence signal.
Dye Loading: Resuspend cells to OD600 = 0.1 and incubate with 5 µM SYTOX Green in the dark for 15 minutes.
Baseline Measurement: Transfer 100 µL to a black 96-well microplate. Measure baseline fluorescence (Excitation: 504 nm, Emission: 523 nm) for 10 minutes.
Compound Addition & Controls: Inject DBDP at 1× and 4× MIC concentrations. Use 0.1% Triton X-100 as a positive control (establishing 100% permeabilization maximum) and buffer as a negative control (establishing baseline leakage).
Kinetic Monitoring: Record fluorescence every 2 minutes for 1 hour. A rapid, dose-dependent spike in fluorescence confirms acute membrane disruption.
References
[1]Antibacterial Activity of 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - MDPI. 1
[3]Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. 3
[2]Preventing Microbial Infections with Natural Phenolic Compounds - MDPI. 2
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of Substituted Phenol Compounds
For researchers, scientists, and drug development professionals, the journey of a substituted phenol compound from a promising candidate to a clinically effective agent is fraught with challenges. A critical juncture in...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the journey of a substituted phenol compound from a promising candidate to a clinically effective agent is fraught with challenges. A critical juncture in this journey is the transition from controlled in vitro experiments to complex in vivo models. While in vitro assays offer rapid, high-throughput screening, their predictive power for in vivo efficacy and toxicity can be limited. This guide provides an in-depth, objective comparison of in vitro and in vivo studies of substituted phenol compounds, supported by experimental data and detailed methodologies, to help navigate this translational gap.
The Fundamental Divide: Understanding the In Vitro and In Vivo Landscapes
In vitro (Latin for "in the glass") studies are performed in a controlled environment outside of a living organism, typically involving isolated cells, tissues, or enzymes.[1] In contrast, in vivo (Latin for "within the living") studies are conducted in whole, living organisms, such as animals or humans.[1] The primary distinction lies in the level of biological complexity. In vitro systems offer a reductionist approach, allowing for the precise investigation of a compound's effect on a specific molecular target or cellular process without the confounding variables of a whole organism.[1] However, this simplicity is also their main limitation, as it fails to account for crucial physiological processes like absorption, distribution, metabolism, and excretion (ADME), as well as complex interactions between different organ systems.[1]
This fundamental difference often leads to discrepancies between the results obtained from these two methodologies. A compound that shows potent antioxidant or cytotoxic activity in a petri dish may be rapidly metabolized and eliminated in vivo, rendering it ineffective. Conversely, a seemingly inactive compound in vitro might be converted into a bioactive metabolite within a living organism.[2]
Part 1: The Controlled World of In Vitro Assays
In vitro assays are indispensable tools for the initial screening and characterization of substituted phenol compounds. They are relatively low-cost, rapid, and allow for the testing of a large number of compounds in a short period.[1] Here, we detail the protocols for some of the most common in vitro assays used to evaluate the antioxidant and cytotoxic properties of substituted phenols.
Assessing Antioxidant Activity
The DPPH assay is a widely used method to determine the free radical scavenging activity of a compound.[3] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant that can donate a hydrogen atom.[3]
Experimental Protocol: DPPH Assay
Reagent Preparation:
Prepare a 0.1 mM DPPH stock solution in methanol.[4]
Prepare a series of dilutions of the substituted phenol compound in a suitable solvent (e.g., methanol or ethanol).[4]
Prepare a series of dilutions of a standard antioxidant, such as Trolox or Gallic Acid, to create a standard curve.[4]
Assay Procedure (96-well plate format):
Add 20 µL of the test sample, standard, or blank (solvent) to the wells.
Add 180 µL of the DPPH working solution to all wells.[5]
Incubate the plate in the dark at room temperature for 30 minutes.[5]
Measure the absorbance at 517 nm using a microplate reader.[5]
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the compound or standard.[1]
The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6] The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[6]
Experimental Protocol: ABTS Assay
Reagent Preparation:
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[6]
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4]
Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
Assay Procedure (96-well plate format):
Add 20 µL of the test sample, standard (e.g., Trolox), or blank to the wells.
Add 180 µL of the diluted ABTS•+ solution to each well.[4]
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: General workflow for in vitro antioxidant assays (DPPH & ABTS).
Evaluating Cytotoxicity
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.[7]
Experimental Protocol: MTT Assay
Cell Seeding:
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[2]
Compound Treatment:
Treat the cells with various concentrations of the substituted phenol compound for a desired period (e.g., 24, 48, or 72 hours).[2]
MTT Addition and Incubation:
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]
Formazan Solubilization:
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
Absorbance Measurement:
Measure the absorbance at a wavelength between 550 and 600 nm.[8]
Data Analysis:
Cell viability is expressed as a percentage of the untreated control.
The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is calculated.
The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[2]
Experimental Protocol: LDH Assay
Cell Seeding and Compound Treatment:
Follow the same procedure as for the MTT assay.
Supernatant Collection:
After the incubation period, centrifuge the plate to pellet the cells.[10]
Carefully transfer the supernatant from each well to a new 96-well plate.[10]
LDH Reaction:
Add the LDH reaction mixture (containing a substrate and a tetrazolium salt) to each well.[10]
Incubate at room temperature for 30 minutes, protected from light.[10]
Stopping the Reaction and Absorbance Measurement:
Add a stop solution and measure the absorbance at 490 nm.[10]
Data Analysis:
The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).[2]
Caption: General workflow for in vitro cytotoxicity assays (MTT & LDH).
Part 2: The Complexity of In Vivo Investigations
In vivo studies are essential for understanding the true physiological effects of a substituted phenol compound. These studies, typically conducted in animal models, provide crucial information on ADME, efficacy, and potential toxicity in a whole-organism context.
Designing an In Vivo Study
A well-designed in vivo study is critical for obtaining meaningful and reproducible data. The OECD (Organisation for Economic Co-operation and Development) provides a set of internationally accepted guidelines for the testing of chemicals, which serve as a valuable resource for designing toxicity studies.[11]
General Protocol for an In Vivo Antioxidant/Toxicity Study in Rodents
Animal Model Selection:
Select an appropriate animal model, commonly Wistar or Sprague-Dawley rats, or Swiss albino mice.[12] The choice depends on the specific research question and the compound being tested.
Acclimatization and Housing:
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
House the animals in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle, with free access to standard chow and water.
Dosing and Administration:
Determine the dose levels based on preliminary acute toxicity studies (e.g., following OECD guideline 420 or 423).[2][13]
Administer the substituted phenol compound, typically via oral gavage, for a specified duration (e.g., 14 or 28 days for sub-acute toxicity studies).[13]
Include a control group receiving the vehicle only and a positive control group receiving a known antioxidant or toxicant, if applicable.
Monitoring and Sample Collection:
Monitor the animals daily for any clinical signs of toxicity.
At the end of the study period, collect blood samples for biochemical analysis and euthanize the animals to collect organs (e.g., liver, kidneys, brain) for histopathological examination and biomarker analysis.
Biomarker Analysis:
Antioxidant Status: Measure the levels of antioxidant enzymes (e.g., superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx)) and non-enzymatic antioxidants (e.g., reduced glutathione (GSH)) in tissue homogenates.[12]
Oxidative Stress Markers: Quantify markers of lipid peroxidation (e.g., malondialdehyde (MDA)) and protein oxidation.[11]
Toxicity Markers: Assess organ-specific toxicity by measuring relevant biochemical parameters in the serum (e.g., ALT and AST for liver toxicity; creatinine and BUN for kidney toxicity).
Caption: General workflow for an in vivo antioxidant/toxicity study.
The Crucial Role of Metabolism
The metabolism of substituted phenols in vivo is a key factor influencing their bioactivity and toxicity.[14] These compounds undergo extensive phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolism, primarily in the liver and intestines.[14] This biotransformation can either detoxify the compound or, in some cases, lead to the formation of more toxic reactive metabolites.
For example, p-cresol (4-methylphenol) is metabolized in the liver to form p-cresyl sulfate and p-cresyl glucuronide.[15] It can also be oxidized by cytochrome P450 enzymes to form a reactive quinone methide intermediate, which can bind to cellular macromolecules and cause toxicity.[16]
Caption: Simplified metabolic pathway of p-cresol in vivo.
Part 3: Bridging the Gap - A Data-Driven Comparison
The discrepancies between in vitro and in vivo results are best illustrated through a direct comparison of experimental data.
Quantitative Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. A direct comparison of IC50 values obtained from in vitro and in vivo studies can be challenging due to the vast differences in experimental conditions. However, examining the available data for similar endpoints can be insightful.
Note: Direct comparison of in vivo LD50 values from whole animal studies with in vitro IC50 values is not appropriate due to the complexity of factors influencing toxicity in a living organism. The data from rat liver slices provides a closer, though still not identical, comparison.
Divergence in Signaling Pathway Modulation
Substituted phenols often exert their biological effects by modulating specific signaling pathways. However, the way these pathways are affected can differ significantly between a simplified cell culture model and a complex living organism.
Case Study: Resveratrol and the Nrf2 Antioxidant Pathway
Resveratrol, a well-studied polyphenol, is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[6]
In Vitro : In cultured coronary arterial endothelial cells, resveratrol has been shown to increase the transcriptional activity of Nrf2 in a dose-dependent manner, leading to the upregulation of Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5] This activation of Nrf2 is associated with protection against oxidative stress-induced cell damage.[5]
In Vivo : In animal models, resveratrol has also been demonstrated to confer vasoprotective effects through the activation of Nrf2.[5] In mice fed a high-fat diet, resveratrol treatment attenuated oxidative stress and improved endothelial function in an Nrf2-dependent manner.[5] However, the systemic bioavailability of resveratrol is low due to rapid metabolism. This suggests that the observed in vivo effects may be mediated by resveratrol metabolites or by localized effects in the gut and liver, which then trigger systemic responses. Furthermore, the interplay with other signaling pathways and cell types in a whole organism can lead to more complex outcomes than those observed in a single cell type in vitro.
Caption: Differential activation of the Nrf2 pathway by resveratrol in vitro vs. in vivo.
Conclusion: An Integrated Approach for Translational Success
The choice between in vitro and in vivo studies is not a matter of one being superior to the other; rather, they are complementary approaches that, when used in conjunction, provide a more complete picture of a substituted phenol compound's biological activity. In vitro assays serve as an essential first-pass screening tool, allowing for the rapid identification of promising candidates and the elucidation of their mechanisms of action at a molecular level. However, the data generated from these studies must be interpreted with caution, as they may not always translate to the in vivo setting.
In vivo studies, while more complex, time-consuming, and costly, are indispensable for evaluating the overall physiological effects of a compound, including its ADME profile, efficacy, and safety. A thorough understanding of the discrepancies between in vitro and in vivo data is crucial for making informed decisions in the drug development process and for successfully translating promising laboratory findings into effective therapeutic interventions. By employing an integrated approach that leverages the strengths of both methodologies, researchers can more effectively navigate the challenging path from bench to bedside.
References
Ungvari, Z., et al. (2010). Resveratrol confers endothelial protection via activation of the antioxidant transcription factor Nrf2. American Journal of Physiology-Heart and Circulatory Physiology, 299(1), H18-H24. [Link]
Csiszar, A., et al. (2010). Endothelial Nrf2 activation: a new target for resveratrol? American Journal of Physiology-Heart and Circulatory Physiology, 299(1), H10-H12. [Link]
Kim, E. J., et al. (2019). Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury. Aging, 11(24), 12533–12549. [Link]
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Thompson, D. C., et al. (1995). Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution. Toxicology and Applied Pharmacology, 132(1), 123-129. [Link]
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Martins, N., et al. (2016). In vivo antioxidant activity of phenolic compounds: facts and gaps. Trends in Food Science & Technology, 48, 1-12. [Link]
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A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of 2,5-Dibromo-4-(decyloxy)phenol and Its Positional Isomers
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise structural elucidation of a molecule is paramount. Positional iso...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of a molecule is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure—can exhibit dramatically different biological activities, toxicological profiles, and material properties. The subject of this guide, 2,5-Dibromo-4-(decyloxy)phenol, and its related isomers are exemplary of this principle. These halogenated phenolic compounds are of interest for their potential as intermediates in organic synthesis and for their possible biological activities, where the specific placement of bromine atoms can dictate molecular interactions.[1]
This guide provides an in-depth, comparative analysis of how to differentiate key positional isomers of Dibromo-4-(decyloxy)phenol using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond mere data presentation to explain the causal relationships between molecular structure and spectral output, empowering researchers to make informed analytical decisions.
For the purpose of this guide, we will focus on the following representative isomers, where the hydroxyl and decyloxy groups are held constant at positions 1 and 4, respectively, to provide a clear comparative framework:
Isomer A: 2,3-Dibromo-4-(decyloxy)phenol
Isomer B: 2,5-Dibromo-4-(decyloxy)phenol
Isomer C: 2,6-Dibromo-4-(decyloxy)phenol
Isomer D: 3,5-Dibromo-4-(decyloxy)phenol
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a direct map of the chemical environment of each proton and carbon atom. The number of signals, their chemical shifts (δ), and their coupling patterns (splitting) are uniquely dictated by the substitution pattern on the aromatic ring.
Expertise & Causality: Why NMR Excels
The predictive power of NMR lies in the concept of chemical equivalence. Protons or carbons in different electronic environments will resonate at different frequencies. The electron-donating effect of the hydroxyl and decyloxy groups and the electron-withdrawing, deshielding effect of the bromine atoms create distinct electronic landscapes for each isomer. This results in unique chemical shifts for the remaining aromatic protons. Furthermore, the spin-spin coupling between adjacent protons (typically over three bonds, ³J) provides definitive evidence of their relative positions. Protons with no adjacent hydrogens will appear as singlets, while those with one neighbor will be doublets, and so on.
Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal.
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving closely spaced aromatic protons.
Acquisition Parameters:
Set the spectral width to cover the expected range (typically 0-12 ppm).
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Data Processing: Process the Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.
D₂O Shake (Trustworthiness Check): To confirm the identity of the phenolic -OH proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear due to proton-deuterium exchange, validating its assignment.[2]
Comparative ¹H NMR Analysis
The primary distinguishing features will be in the aromatic region (typically 6.5-8.0 ppm). The decyloxy chain protons will appear in the aliphatic region (~0.8-4.0 ppm) and will be similar across all isomers, serving as an internal reference but not for differentiation.
Isomer
Aromatic Protons
Expected Signals & Splitting Patterns
Rationale
A: 2,3-Dibromo
2
Two Doublets: H-5 and H-6 will be adjacent, splitting each other into doublets.
The two remaining protons are ortho to each other, leading to a simple AX spin system.
B: 2,5-Dibromo
2
Two Singlets: H-3 and H-6 have no adjacent protons.
The protons are isolated from each other by the substituents, resulting in no observable coupling.
C: 2,6-Dibromo
2
One Singlet (2H): H-3 and H-5 are chemically equivalent due to the plane of symmetry.
The molecule is symmetrical about the C1-C4 axis, making the two aromatic protons indistinguishable.
D: 3,5-Dibromo
2
One Singlet (2H): H-2 and H-6 are chemically equivalent due to the plane of symmetry.
Similar to Isomer C, symmetry renders the two aromatic protons equivalent.
Note: While both C and D give a single 2H singlet, their chemical shifts will differ due to the different positions of the bromine atoms relative to the hydroxyl group.
Comparative ¹³C NMR Analysis
¹³C NMR provides complementary information. The number of signals corresponds to the number of unique carbon environments. Due to symmetry, Isomers C and D will show fewer aromatic signals than A and B. The carbon directly attached to the oxygen of the hydroxyl group (C-OH) is significantly deshielded and typically appears around 155 ppm.[2]
Isomer
Unique Aromatic Carbons
Expected Number of Aromatic Signals
Rationale
A: 2,3-Dibromo
6
6
No symmetry; all six aromatic carbons are in unique chemical environments.
B: 2,5-Dibromo
6
6
No symmetry; all six aromatic carbons are in unique chemical environments.
C: 2,6-Dibromo
4
4
Plane of symmetry makes C-2/C-6, and C-3/C-5 equivalent.
D: 3,5-Dibromo
4
4
Plane of symmetry makes C-3/C-5, and C-2/C-6 equivalent.
IR spectroscopy is a rapid and non-destructive technique that identifies functional groups and provides structural information based on how a molecule's bonds vibrate upon absorbing infrared radiation.
Expertise & Causality: Why IR is Useful
While all isomers will display the characteristic absorptions for the O-H group, C-O bond, and aromatic ring, the key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹). Specifically, the pattern of C-H out-of-plane bending vibrations between 900-650 cm⁻¹ is highly diagnostic of the substitution pattern on the benzene ring.[3] Each isomer, having a unique arrangement of adjacent hydrogen atoms on the ring, will produce a distinct pattern in this region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
Background Scan: Run a background scan with a clean, empty ATR crystal to subtract the absorbance of air (CO₂ and H₂O).
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Low to moderate. The exact pattern of these bands can vary subtly.
900–650
Aromatic C-H out-of-plane bend
Unique pattern for each isomer.
High. This is the key diagnostic region for substitution patterns.[3]
Table of Expected C-H Bending Frequencies for Isomer Differentiation:
Isomer
Substitution Pattern
Expected C-H Bend Region (cm⁻¹)
Rationale
A: 2,3-Dibromo
1,2,3,4-tetrasubstituted
~850-800
Corresponds to two adjacent free hydrogen atoms.
B: 2,5-Dibromo
1,2,4,5-tetrasubstituted
~900-860
Corresponds to two isolated free hydrogen atoms.
C: 2,6-Dibromo
1,2,3,5-tetrasubstituted
~850-800 and ~900-860
Corresponds to one isolated and two adjacent free hydrogens (in this case, two isolated hydrogens due to symmetry). The pattern will be distinct.
D: 3,5-Dibromo
1,3,4,5-tetrasubstituted
~850-800
Corresponds to two adjacent free hydrogen atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore
UV-Vis spectroscopy measures the absorption of light by a molecule's π-electron system (the chromophore). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the substituents on the aromatic ring.
Expertise & Causality: Why UV-Vis Works
The phenol ring is a chromophore that exhibits characteristic absorption bands.[5] Substituents alter the energy levels of the π-orbitals. Electron-donating groups like -OH and -OR cause a bathochromic shift (shift to longer wavelengths), while halogens have a more complex effect. The overall λmax is a result of the combined electronic effects of all substituents. Positional isomers, by altering the interplay of these electronic effects, will exhibit different λmax values. The effect is often more pronounced in basic solutions, where the phenol is deprotonated to the phenoxide ion, a much stronger electron-donating group, leading to larger bathochromic shifts.[6]
Experimental Protocol: UV-Vis Spectroscopy
Solvent Selection: Choose a UV-transparent solvent, such as methanol or ethanol.
Stock Solution: Prepare an accurate stock solution of the isomer by dissolving a known mass in a known volume of the chosen solvent.
Dilution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.2 and 1.0 AU (Absorbance Units). This ensures the measurement is within the linear range of the Beer-Lambert law.
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
Blanking: Fill a cuvette with the pure solvent and use it to zero the instrument (the "blank").
Measurement: Fill a second cuvette with the diluted sample solution and record the spectrum, typically from 400 nm down to 200 nm. Note the λmax values.
Basic Condition (Trustworthiness Check): Add a drop of dilute NaOH to the sample cuvette to deprotonate the phenol. Re-measure the spectrum and observe the shift in λmax, which confirms the presence of the acidic phenolic proton.
Comparative UV-Vis Analysis (Predicted)
Phenols typically show two main absorption bands (the E2-band around 210 nm and the B-band around 270 nm).[6] The exact λmax values will vary based on the isomer. While predicting the exact λmax without experimental data is difficult, we can anticipate the trends. The steric hindrance and electronic effects in each isomer will lead to unique shifts. For instance, in Isomer C (2,6-Dibromo), the bulky bromine atoms flanking the hydroxyl group may cause steric hindrance, potentially affecting the planarity and conjugation of the system differently than in other isomers.
Isomer
Key Structural Feature
Predicted λmax (B-band)
Rationale
A: 2,3-Dibromo
Adjacent bromines
~280-285 nm
Standard substitution pattern.
B: 2,5-Dibromo
Para- and meta-bromines
~282-288 nm
The para-relationship between one bromine and the -OH group will influence the transition.
C: 2,6-Dibromo
Ortho-flanking bromines
Likely a slight hypsochromic (shorter λ) or different shift
Steric hindrance may disrupt optimal conjugation of the -OH group with the ring.
D: 3,5-Dibromo
Meta-bromines to -OH
~278-283 nm
Bromines are meta to the primary electron-donating group, which may have a less pronounced effect on λmax.
These values are illustrative. The key is that each isomer should yield a reproducibly different λmax, allowing for differentiation.
Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
MS is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.
Expertise & Causality: The Bromine Isotope Pattern
All isomers will have the same molecular weight. However, the key to identifying these compounds with MS lies in the unique isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This means that any ion containing one bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity. A molecule with two bromine atoms, like our target compounds, will exhibit a characteristic triplet pattern for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is an unmistakable indicator of a dibrominated compound.[8] While the molecular ion peak will be the same for all isomers, their fragmentation patterns upon ionization can differ, providing clues to their structure.
Experimental Protocol: Electron Ionization (EI)-MS
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). GC-MS is often preferred as it provides separation and a clean spectrum for each component.[9]
Ionization: Use a standard Electron Ionization (EI) source. A 70 eV electron beam bombards the molecules, causing ionization and fragmentation.[8] This "hard" ionization technique produces a reproducible and information-rich fragmentation pattern.
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Comparative MS Analysis
Molecular Ion (M⁺):
All isomers will show a characteristic molecular ion cluster with the following pattern, confirming the molecular formula C₁₆H₂₄Br₂O₂:
m/z 406: Contains two ⁷⁹Br atoms.
m/z 408: Contains one ⁷⁹Br and one ⁸¹Br atom.
m/z 410: Contains two ⁸¹Br atoms.
Intensity Ratio: ~1:2:1
Fragmentation:
The fragmentation pathways are driven by the stability of the resulting ions. Common fragmentations for halogenated phenols include the loss of a bromine atom, cleavage of the decyloxy chain, and loss of CO.[2][8]
Loss of Bromine (M-Br): A peak corresponding to the loss of a Br radical (⁷⁹Br or ⁸¹Br) will be present. The relative intensity of this peak might vary slightly between isomers depending on the stability of the resulting aryl cation.
Cleavage of the Decyloxy Chain: A significant fragmentation pathway is often the cleavage of the C-O bond of the ether (alpha-cleavage), or cleavage within the alkyl chain. This would result in a prominent peak corresponding to the dibromophenol fragment.
Distinguishing Isomers: While many fragments will be common, the relative abundances of certain fragment ions may differ. For example, steric crowding in Isomer C (2,6-Dibromo) could potentially favor or inhibit certain fragmentation pathways compared to the less crowded Isomer D (3,5-Dibromo). Detailed analysis and comparison with reference spectra are required for definitive differentiation based on fragmentation alone.
Visualization of the Analytical Workflow
The logical flow for identifying an unknown isomer involves a systematic application of these spectroscopic techniques. NMR often provides the most definitive single piece of evidence, while the other methods serve to confirm the finding and provide a comprehensive characterization.
Caption: Workflow for the spectroscopic identification of dibromo-4-(decyloxy)phenol isomers.
Conclusion
Differentiating positional isomers like those of 2,5-Dibromo-4-(decyloxy)phenol is a critical task that demands a multi-faceted analytical approach. No single technique tells the whole story. While ¹H NMR spectroscopy often provides the most unambiguous data for initial identification through its unique signal counts and splitting patterns, a comprehensive and trustworthy characterization relies on corroborating evidence. IR spectroscopy validates the substitution pattern through the fingerprint region, UV-Vis spectroscopy probes the electronic differences between the isomers, and Mass Spectrometry confirms the elemental composition via the unmistakable bromine isotopic pattern. By understanding the causal principles behind each technique, researchers can confidently assemble a complete and accurate structural picture, a cornerstone of rigorous scientific and developmental work.
References
Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
Tobias, D. Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Proceedings of the Oklahoma Academy of Science.
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). Comprehensive Analytical Chemistry.
Vanhaecke, F., et al. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
Far-Infrared Signatures of Hydrogen Bonding in Phenol Derivatives. (2016, March 16). ACS Publications.
Lerman, B.M., et al. Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews.
ResearchGate. Infrared spectra of the O– H stretching mode of phenol in carbon...
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023, August 29).
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. (2022, September 25).
Benchchem. A Comparative Guide to Analytical Methods for Phenol Isomer Detection.
Hrenar, T., et al. Ultraviolet absorption spectra of substituted phenols: a computational study. (2006, January 15). The Journal of Chemical Physics. [Online] Available at: [Link]
ResearchGate. Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles.
St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY.
A Comprehensive Guide to the Safe Disposal of 2,5-Dibromo-4-(decyloxy)phenol for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is not merely a regulato...
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,5-Dibromo-4-(decyloxy)phenol, a halogenated phenol demanding meticulous handling from acquisition to its final disposition.
The core principle underpinning the disposal of 2,5-Dibromo-4-(decyloxy)phenol is the understanding that as a brominated organic compound, it is classified as a hazardous waste. This classification is primarily due to its persistence in the environment and the potential for the formation of toxic byproducts if not disposed of correctly. The U.S. Environmental Protection Agency (EPA) regulates such chemicals under the Resource Conservation and Recovery Act (RCRA), which stringently restricts the land disposal of untreated hazardous wastes.[1]
I. Understanding the Compound: Properties and Hazards
A thorough understanding of the chemical's properties is the foundation of its safe handling and disposal.
The presence of bromine atoms in the molecular structure places this compound in the category of halogenated organic compounds. These substances are known for their potential to form hazardous byproducts, such as brominated dioxins and furans, upon incomplete combustion.[2][3]
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the proper disposal of 2,5-Dibromo-4-(decyloxy)phenol from the point of generation to its final removal from the laboratory.
Step 1: Waste Characterization and Segregation
The first and most critical step is the accurate identification and segregation of the waste.
Identify as Hazardous Waste : All waste containing 2,5-Dibromo-4-(decyloxy)phenol, including pure, unused compound, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous waste.
Segregate as Halogenated Organic Waste : This waste stream must be kept separate from non-halogenated organic waste.[4] Co-mingling can complicate the disposal process and increase costs, as the entire mixture would need to be treated as halogenated waste.[4]
Aqueous vs. Organic Waste : If aqueous solutions containing 2,5-Dibromo-4-(decyloxy)phenol are generated, they should be collected separately from organic solvent waste containing the compound. Halogenated compounds are generally not very soluble in water and can pose a threat to landfill liners if disposed of improperly.[5]
Step 2: Proper Waste Containerization and Labeling
Proper containment and labeling are essential for safety and regulatory compliance.
Select Appropriate Containers : Use only chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, leak-proof lid.
Labeling : All waste containers must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "2,5-Dibromo-4-(decyloxy)phenol"
The approximate concentration and quantity of the waste
The date the waste was first added to the container
The relevant hazard pictograms (e.g., irritant)
Step 3: Safe Storage of Hazardous Waste
The temporary storage of hazardous waste within the laboratory must adhere to strict safety standards.
Designated Storage Area : Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.
Secondary Containment : All liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
Incompatible Materials : Ensure that the waste is not stored near incompatible materials. For example, halogenated compounds should be stored away from strong oxidizing agents.
Step 4: Arranging for Disposal
The final step is to coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Contact EHS : Your institution's EHS department is the primary resource for guidance on the specific disposal procedures at your facility. They will have established protocols and relationships with certified waste management vendors.
Waste Manifest : For transportation off-site, a hazardous waste manifest will be required. This is a legal document that tracks the waste from the generator to the final disposal facility. Your EHS office will typically handle this paperwork.
Preferred Disposal Method : The recommended and most environmentally sound disposal method for halogenated organic compounds like 2,5-Dibromo-4-(decyloxy)phenol is high-temperature incineration in a permitted hazardous waste incinerator.[4][6] This process is designed to achieve complete destruction of the compound and minimize the formation of harmful byproducts.[3] Land disposal of untreated halogenated organic waste is generally prohibited.[1][7]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2,5-Dibromo-4-(decyloxy)phenol.
Caption: Disposal workflow for 2,5-Dibromo-4-(decyloxy)phenol.
IV. Conclusion: A Commitment to Safety and Compliance
The responsible disposal of 2,5-Dibromo-4-(decyloxy)phenol is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of waste characterization, segregation, proper containment, and regulatory-compliant disposal methods, researchers can ensure the safety of themselves and their colleagues, protect the environment, and uphold the integrity of their scientific endeavors. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.
V. References
TITLE 35: ENVIRONMENTAL PROTECTION. (n.d.). Retrieved from [Link]
Emission Measurements During Incineration of Waste Containing Bromine. (2014, March 4). Retrieved from [Link]
Lemieux, P. M., et al. (2002). Pilot-scale studies on the effect of bromine addition on the emissions of chlorinated organic combustion by-products. Waste Management, 22(4), 421-430.
Detecting and Removing Hazardous Phenols in One Step. (2019, August 9). Technology Networks. Retrieved from [Link]
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. (n.d.). Journal of Hazardous Materials.
Biodegradation of Phenol. (n.d.). IGI Global. Retrieved from [Link]
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Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023, October 11). Aerosol and Air Quality Research.
CAS 870703-49-4 | 2,5-Dibromo-4-(decyloxy)phenol. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. (2025, August 6). Applied and Environmental Microbiology.
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. (n.d.). P2 InfoHouse.
Bromine in waste incineration: Partitioning and influence on metal volatilisation. (2025, August 6). The International Journal of Life Cycle Assessment.
Vehlow, J., et al. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. The International Journal of Life Cycle Assessment, 8(5), 297-304.
Siedlecka, E. M., & Stepnowski, P. (2005). Phenols Degradation by Fenton Reaction in the Presence of Chlorides and Sulfates. Polish Journal of Environmental Studies, 14(6), 823-828.
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). U.S. Environmental Protection Agency.
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Personal protective equipment for handling 2,5-Dibromo-4-(decyloxy)phenol
As a Senior Application Scientist specializing in organic and printed electronics, I frequently guide research teams through the synthesis and handling of advanced semiconductor precursors. 2,5-Dibromo-4-(decyloxy)phenol...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in organic and printed electronics, I frequently guide research teams through the synthesis and handling of advanced semiconductor precursors. 2,5-Dibromo-4-(decyloxy)phenol (CAS: 870703-49-4) is a highly specialized, critical building block for conjugated polymers and liquid crystals[1].
However, its structural motifs—a reactive phenolic hydroxyl, heavy bromine atoms, and a highly lipophilic decyloxy chain—create a deceptive and severe hazard profile. Unlike simple phenols, the 10-carbon decyl chain acts as a powerful penetration enhancer, drastically increasing the rate of dermal absorption, while the bromines amplify systemic toxicity[2][3].
To build a culture of safety, we must move beyond simply listing protective gear. We must understand the causality behind our safety choices. Below is the authoritative guide to handling this compound, designed to ensure your laboratory operations are both scientifically rigorous and uncompromisingly safe.
Physicochemical Hazard Profile
Understanding the physical properties of 2,5-Dibromo-4-(decyloxy)phenol is the first step in designing a self-validating safety system. The combination of halogenation and a long alkyl chain dictates its behavior in both the lab environment and biological systems.
High halogen content requires segregated halogenated waste streams to prevent explosive cross-reactions.
Lipophilicity (LogP)
High (due to decyl chain)
Rapidly penetrates lipid bilayers (skin/cell membranes)[2]. Requires mechanical emulsification (soap) or PEG for decontamination, not just water[4].
Corrosivity
Severe Skin/Eye Irritant
The phenolic -OH group causes protein denaturation and chemical burns upon contact[4][5].
The Causality-Driven PPE Matrix
Standard laboratory personal protective equipment (PPE) is insufficient for handling halogenated phenols. Phenolic compounds can permeate thin nitrile barriers in under 30 minutes without showing any visible signs of degradation[6][7]. If the compound breaches the glove, the decyloxy chain acts as a lipid-soluble vehicle, accelerating transdermal delivery of the toxic brominated core directly into your systemic circulation[2][3].
Therefore, a self-validating double-glove system is mandatory.
Alternative (Outer): Acceptable for short-duration handling[4].
| Nitrile (Standard 4 mil) | <30 minutes[6][7] | Poor / Fair | Secondary (Inner): Provides dexterity and a final alert barrier. Never use as primary protection. |
Note on Solvents: 2,5-Dibromo-4-(decyloxy)phenol is typically dissolved in halogenated solvents (e.g., chloroform) for downstream coupling reactions[2]. Crucial Insight: If handling the compound in solution, your outer glove choice must protect against the solvent. Chloroform rapidly degrades butyl rubber; in such cases, Viton or PVA outer gloves are required[8].
Additional PPE Requirements:
Eye/Face: Chemical splash goggles paired with a full face shield. Bromophenols are severe eye irritants that can cause irreversible corneal damage[2][5].
Respiratory: All handling must occur within a certified fume hood. If bulk transfer outside a hood is unavoidable, a NIOSH-approved SCBA or full-face particulate respirator is required[4].
Body: A heavy-duty, fluid-resistant lab coat or Tyvek suit to prevent particulate accumulation on personal clothing[9].
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step until the current step's safety parameters are confirmed.
Step 1: Environmental Validation
Before opening the reagent bottle, verify the fume hood face velocity is actively reading between 100–120 fpm. This creates a validated negative-pressure containment zone.
Step 2: Static Mitigation & Weighing
The decyl chain imparts significant hydrophobicity, making the powder highly prone to static cling.
Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel).
Weigh the material in a closed system (e.g., a pre-tared vial with a septum cap) to prevent the powder from aerosolizing or jumping onto your gloves during transfer[9].
Step 3: Solubilization & Transfer
Add your reaction solvent directly to the sealed weighing vial via syringe, rather than pouring the powder into a larger flask. This eliminates the risk of airborne dust exposure[9].
Step 4: Two-Stage Decontamination
Wipe down all balances and spatulas with an appropriate organic solvent (e.g., isopropanol) to dissolve the compound, followed immediately by a secondary wipe with an aqueous laboratory detergent. This ensures both the lipophilic compound and any residual solvent are completely removed.
Step-by-step operational workflow for handling lipophilic brominated phenols safely.
Emergency Response & Disposal Plan
Dermal Exposure Protocol (The PEG Method)
Phenols are poorly soluble in water. Washing a phenol spill on the skin with plain water can actually spread the chemical over a larger surface area, exacerbating absorption[3][5].
Swab the affected area with Polyethylene Glycol (PEG 300 or 400) . PEG solubilizes the phenol and creates an osmotic gradient that pulls the chemical out of the skin.
If PEG is unavailable, use copious amounts of soap and water to mechanically emulsify the lipophilic decyl chain[4]. Do not use water alone.
Seek immediate medical attention, providing the physician with the specific CAS number (870703-49-4)[5].
Spill Cleanup & Disposal
Never dry-sweep a 2,5-Dibromo-4-(decyloxy)phenol spill, as this generates toxic dust[5][9]. Cover the spill with damp absorbent pads or an inert absorbent material (sand or vermiculite)[4]. Scoop the material using non-sparking tools and place it into a sealed, clearly labeled hazardous waste container. Dispose of strictly as Halogenated Organic Waste through a licensed professional disposal service[5].
Emergency response logic pathway for accidental dermal exposure to halogenated phenols.
References
PubChem. "4-Bromophenol | C6H5BrO | CID 7808". National Institutes of Health. Retrieved from:[Link]
Advansta. "SAFETY DATA SHEET (Bromophenol blue)". Retrieved from: [Link]
JN Sparrow Chemical. "What are the safety precautions when handling 2 - bromophenol?". Retrieved from:[Link]
UNSW Stores. "CHEMICAL GUARDIAN - Glove Selection Guide". University of New South Wales. Retrieved from: [Link]
USU Office of Research. "Ansell 8th Chemical Resistance Guide". Utah State University. Retrieved from: [Link]
SciencePub. "A Review on Phenol Toxicity: Environmental and Health Implications". Report and Opinion 2018;10(2). Retrieved from:[Link]